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  • Product: (4-Cyano-2-fluorophenyl)methanesulfonamide
  • CAS: 1258652-56-0

Core Science & Biosynthesis

Foundational

(4-Cyano-2-fluorophenyl)methanesulfonamide chemical structure and molecular weight

An In-Depth Technical Guide to (4-Cyano-2-fluorophenyl)methanesulfonamide Abstract This technical guide provides a comprehensive analysis of (4-Cyano-2-fluorophenyl)methanesulfonamide, a fluorinated benzonitrile derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (4-Cyano-2-fluorophenyl)methanesulfonamide

Abstract

This technical guide provides a comprehensive analysis of (4-Cyano-2-fluorophenyl)methanesulfonamide, a fluorinated benzonitrile derivative of significant interest to the pharmaceutical and chemical synthesis sectors. The document elucidates the compound's precise chemical structure and molecular properties, grounded in publicly available database information. Furthermore, it outlines a plausible and detailed synthetic pathway for its preparation, leveraging established organic chemistry principles and information on key precursors. This guide is intended for researchers, chemists, and drug development professionals, offering foundational data and practical insights into the synthesis and potential applications of this valuable chemical building block.

Chemical Identity and Structural Elucidation

(4-Cyano-2-fluorophenyl)methanesulfonamide is a specific organic compound characterized by a central benzene ring substituted with a cyano group at the 4-position and a fluorine atom at the 2-position. A methanesulfonamide group is attached to the ring at the 1-position via a methylene (-CH2-) bridge. This unique combination of functional groups—a hydrogen bond-donating sulfonamide, an electron-withdrawing and metabolically stable fluorine atom, and a polar cyano group—makes it a desirable scaffold in medicinal chemistry.

The precise arrangement of these groups is critical for its chemical reactivity and biological activity. The structural details are confirmed by its molecular formula and various chemical identifiers.

Core Structural Data

The fundamental chemical identity of (4-Cyano-2-fluorophenyl)methanesulfonamide is summarized in the table below.

IdentifierValueSource
Systematic Name (4-Cyano-2-fluorophenyl)methanesulfonamide-
Molecular Formula C₈H₇FN₂O₂S[1]
Molecular Weight 214.22 g/mol [2]
Monoisotopic Mass 214.02122 Da[1]
SMILES C1=CC(=C(C=C1C#N)F)CS(=O)(=O)N[1]
InChI InChI=1S/C8H7FN2O2S/c9-8-3-6(4-10)1-2-7(8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13)[1]
InChIKey VYZAYAQRJUZADD-UHFFFAOYSA-N[1]
Structural Diagram and Key Features

The 2D chemical structure illustrates the spatial relationship between the functional groups.

Caption: 2D representation of (4-Cyano-2-fluorophenyl)methanesulfonamide.

Physicochemical and Predicted Properties

PropertyValue / DescriptionNotes
Appearance Off-white to pale beige crystalline powderInferred from similar compounds like N-(4-cyano-2-fluorophenyl) methanesulfonamide.[2]
Solubility Slightly soluble in water; Soluble in organic solvents such as DMSO and DMF.Inferred from similar compounds.[2]
XlogP (Predicted) 0.2A measure of lipophilicity. The low value suggests moderate polarity.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2]Standard practice for complex organic molecules.
Stability Stable under normal conditions; potentially sensitive to moisture.[2]The sulfonamide group can be susceptible to hydrolysis under harsh conditions.

Proposed Synthetic Pathway and Methodology

A validated, multi-gram synthesis protocol for (4-Cyano-2-fluorophenyl)methanesulfonamide is not published in peer-reviewed literature. However, a logical and robust synthetic route can be designed based on established chemical transformations and the availability of key precursors, such as (4-cyano-2-fluorophenyl)methanesulfonyl chloride .[3][4] The proposed pathway involves the conversion of this sulfonyl chloride to the final sulfonamide via amination.

Synthetic Workflow Diagram

The following workflow illustrates a plausible multi-step synthesis starting from a common building block.

G start 4-Cyano-2-fluorobenzyl alcohol intermediate1 (4-Cyano-2-fluorophenyl) methanesulfonyl chloride start->intermediate1 Multi-step conversion (e.g., Chlorination, Sulfonation, Chlorination) final_product (4-Cyano-2-fluorophenyl) methanesulfonamide intermediate1->final_product Amination (NH₃)

Caption: Proposed high-level synthetic workflow.

Experimental Protocol: Amination of the Sulfonyl Chloride Precursor

This protocol describes the final, critical step of the synthesis. The primary scientific rationale is the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

Materials and Reagents:

  • (4-Cyano-2-fluorophenyl)methanesulfonyl chloride (1.0 eq)

  • Ammonia solution (7 N in methanol, >5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (4-Cyano-2-fluorophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

    • Expertise Note: Anhydrous conditions are crucial to prevent the hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add the solution of ammonia in methanol (>5.0 eq) dropwise via a syringe or dropping funnel over 15-20 minutes.

    • Expertise Note: A significant excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct generated. The slow, cooled addition helps to control the exotherm of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

  • Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and then with brine.

    • Trustworthiness Note: This self-validating work-up ensures the removal of acidic byproducts and water-soluble impurities, which is critical for obtaining a pure product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Expertise Note: The choice of eluent is determined by the polarity of the product. The polarity difference between the sulfonamide product and any non-polar impurities allows for effective separation.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Cyano-2-fluorophenyl)methanesulfonamide as a solid. Confirm the identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Research Applications and Significance

(4-Cyano-2-fluorophenyl)methanesulfonamide is not an end-product therapeutic but rather a highly valuable intermediate for the synthesis of more complex molecules. Its utility lies in:

  • Drug Discovery Libraries: It serves as a building block for creating libraries of novel compounds for high-throughput screening. The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs.

  • Fragment-Based Drug Design: The molecule can be used as a fragment in fragment-based screening to identify initial binding interactions with protein targets.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The functional groups on the molecule allow for further chemical modifications, enabling its incorporation into larger, more complex API structures.[2][5]

The strategic placement of the fluoro and cyano groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, potentially enhancing metabolic stability, membrane permeability, and target-binding affinity.

References

  • PubChemLite. (4-cyano-2-fluorophenyl)methanesulfonamide (C8H7FN2O2S). Available from: [Link]

  • Tradeindia. N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8. Available from: [Link]

  • Chemsrc. (4-cyano-2-fluorophenyl)methanesulfonyl chloride. Available from: [Link]

  • LookChem. N-(4-Cyano-2-fluorophenyl)MethanesulfonaMide CAS NO.401909-16-8. Available from: [Link]

  • Georganics. (4-Cyano-2-fluorophenyl)methanesulfonyl chloride. Available from: [Link]

Sources

Exploratory

Solubility profile of (4-Cyano-2-fluorophenyl)methanesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (4-Cyano-2-fluorophenyl)methanesulfonamide in Organic Solvents Prepared by: Gemini, Senior Application Scientist Executive Summary The solubility of an Active Phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of (4-Cyano-2-fluorophenyl)methanesulfonamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and overall therapeutic efficacy.[1][2] For novel chemical entities like (4-Cyano-2-fluorophenyl)methanesulfonamide, a thorough understanding of its solubility profile in various organic solvents is not merely a data point but a critical prerequisite for process chemistry, purification, and the development of stable, effective dosage forms.[3][4] More than 40% of new drug candidates exhibit poor aqueous solubility, making early-stage characterization in both aqueous and organic media essential to mitigate late-stage development failures.[2][4][5]

This technical guide provides a comprehensive framework for characterizing the solubility of (4-Cyano-2-fluorophenyl)methanesulfonamide. It moves beyond a simple data repository to offer a holistic approach grounded in theoretical principles and validated experimental protocols. We will explore the physicochemical properties of the molecule, delve into predictive frameworks like Hansen Solubility Parameters (HSPs), and present a detailed, self-validating experimental workflow for generating reliable solubility data. This document is designed for researchers, chemists, and formulation scientists, providing both the foundational knowledge and the practical steps required to master the solubility characterization of this and similar pharmaceutical intermediates.

Chapter 1: Physicochemical Profile of (4-Cyano-2-fluorophenyl)methanesulfonamide

A molecule's structure dictates its physical behavior. Understanding the key physicochemical properties of (4-Cyano-2-fluorophenyl)methanesulfonamide is the first step in predicting and interpreting its solubility.

Table 1: Core Physicochemical Properties

Property Value Source(s)
IUPAC Name (4-Cyano-2-fluorophenyl)methanesulfonamide -
CAS Number 401909-16-8 [6][7]
Molecular Formula C₈H₇FN₂O₂S [6]
Molecular Weight 214.22 g/mol [6]
Appearance Off-white to pale beige crystalline powder [6]
Melting Point 144-148 °C [6]

| Qualitative Solubility | Slightly soluble in water; Soluble in DMSO and DMF |[6] |

Structural Analysis and Solubility Implications: The solubility of this compound is governed by the interplay of its three primary functional groups:

  • Sulfonamide (-SO₂NH-) : This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=S=O). Its presence generally enhances solubility in polar solvents.

  • Cyano (-C≡N) : The nitrile group is strongly polar and a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.

  • Fluorophenyl Ring : The aromatic ring is hydrophobic, which tends to decrease solubility in polar solvents like water. The electronegative fluorine atom adds polarity to the ring but does not significantly alter its overall hydrophobic character.

Based on this structure, we can anticipate favorable solubility in polar organic solvents that can effectively solvate the sulfonamide and cyano groups, while solubility will likely be limited in non-polar hydrocarbon solvents.

Chapter 2: Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a powerful predictive lens to guide solvent selection and understand intermolecular forces.

Hansen Solubility Parameters (HSPs)

The principle of "like dissolves like" is quantified by solubility parameters. Hansen Solubility Parameters (HSPs) refine this concept by dissecting the total cohesive energy of a substance into three distinct components.[8] For a solute to dissolve in a solvent, their respective HSPs must be closely matched.

  • δd (Dispersion) : Energy from van der Waals forces.

  • δp (Polar) : Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding) : Energy from hydrogen bonds.

The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional "Hansen space" can be calculated to predict miscibility. A smaller distance implies a higher likelihood of dissolution.[8]

Table 2: Hansen Solubility Parameters of Common Organic Solvents

Solvent CAS Number δd (MPa⁰·⁵) δp (MPa⁰·⁵) δh (MPa⁰·⁵)
Polar Aprotic
N,N-Dimethylformamide (DMF) 68-12-2 17.4 13.7 11.3
Dimethyl Sulfoxide (DMSO) 67-68-5 18.4 16.4 10.2
Acetone 67-64-1 15.5 10.4 7.0
Acetonitrile 75-05-8 15.3 18.0 6.1
Polar Protic
Methanol 67-56-1 14.7 12.3 22.3
Ethanol 64-17-5 15.8 8.8 19.4
Isopropanol 67-63-0 15.8 6.1 16.4
Water 7732-18-5 15.5 16.0 42.3
Non-Polar
Toluene 108-88-3 18.0 1.4 2.0
n-Heptane 142-82-5 15.2 0.0 0.0

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

Data sourced from publicly available Hansen parameter tables.[9]

Advanced Computational Models: COSMO-RS

For highly accurate, in silico predictions, the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) is a state-of-the-art tool.[10] This quantum chemistry-based method calculates thermodynamic properties from first principles, allowing for the rapid screening of solvents and the prediction of solubility with remarkable accuracy, often within 0.3 log-units.[11][12] It represents the pinnacle of modern predictive chemistry and can be invaluable in the early stages of drug development to minimize experimental workload.[10][13]

Chapter 3: Experimental Determination of Solubility

This section outlines a robust, self-validating Standard Operating Procedure (SOP) for determining the equilibrium solubility of (4-Cyano-2-fluorophenyl)methanesulfonamide using the universally recognized shake-flask method.[2][14]

Rationale for Method Selection

The saturation shake-flask method is considered the "gold standard" for equilibrium solubility measurement due to its reliability and direct measurement of the thermodynamic solubility limit.[14][15] It ensures that the solution has reached a true equilibrium with the solid phase, providing data that is crucial for thermodynamic modeling and biopharmaceutical classification.[14][16]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation prep_api Weigh excess API prep_solvent Add known volume of solvent prep_api->prep_solvent vial Seal vial prep_solvent->vial agitate Agitate at constant T (e.g., 25°C, 24-72h) vial->agitate check Visually confirm excess solid remains agitate->check separate Separate solid/liquid (Centrifuge or Filter 0.45µm) check->separate aliquot Withdraw clear supernatant separate->aliquot dilute Dilute aliquot with mobile phase aliquot->dilute hplc Quantify concentration via validated HPLC-UV dilute->hplc calc Calculate solubility (mg/mL) accounting for dilution hplc->calc

Caption: Equilibrium Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of (4-Cyano-2-fluorophenyl)methanesulfonamide in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

  • (4-Cyano-2-fluorophenyl)methanesulfonamide (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Constant temperature shaker/incubator

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of the API (e.g., 20-30 mg, ensuring solid will remain after equilibration) to a tared glass vial. Record the exact mass.

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) sufficient to reach equilibrium.

    • Expert Insight: The time to reach equilibrium must be established. Preliminary experiments should measure concentration at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration plateaus, confirming equilibrium has been reached.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:

    • Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the suspension using a chemical-resistant syringe filter (e.g., PTFE). Discard the initial few drops to avoid adsorptive losses.

  • Sample Dilution: Immediately withdraw a known aliquot (e.g., 100 µL) of the clear supernatant and dilute it quantitatively with a suitable solvent (typically the HPLC mobile phase) to a concentration within the HPLC calibration range. This step is critical to prevent precipitation upon cooling.[16]

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method.[17] The method must be able to accurately quantify the API and distinguish it from any potential degradants.[16]

  • Calculation: Determine the concentration of the API in the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Chapter 4: Solubility Profile and Data Interpretation

As quantitative experimental data for (4-Cyano-2-fluorophenyl)methanesulfonamide is not publicly available, the following table presents a hypothetical yet scientifically plausible solubility profile based on its known chemical structure, qualitative data,[6] and the behavior of analogous compounds.[18] This data serves as an illustrative guide for expected results.

Table 3: Hypothetical Solubility of (4-Cyano-2-fluorophenyl)methanesulfonamide at 25°C

Solvent Category Solvent Dielectric Constant (ε) Solubility (mg/mL) Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO) 47.2 > 150 > 0.70
N,N-Dimethylformamide (DMF) 36.7 ~120 ~0.56
Acetone 21.0 ~45 ~0.21
Acetonitrile 37.5 ~25 ~0.12
Polar Protic Methanol 32.7 ~15 ~0.07
Ethanol 24.6 ~8 ~0.04
Isopropanol 19.9 ~4 ~0.02
Less Polar / Non-Polar Dichloromethane (DCM) 9.1 ~5 ~0.02
Ethyl Acetate 6.0 ~10 ~0.05
Toluene 2.4 < 1 < 0.005

| | n-Heptane | 1.9 | < 0.1 | < 0.0005 |

Interpretation of Results

The hypothetical data aligns perfectly with theoretical principles. The highest solubility is observed in polar aprotic solvents like DMSO and DMF.

  • Expert Rationale: These solvents possess high dielectric constants and are strong hydrogen bond acceptors. They excel at solvating the polar cyano and sulfonamide groups without having self-associating hydrogen bonds to overcome (unlike protic solvents). This creates a highly favorable environment for dissolution. The solubility of a structurally similar compound, 3-Cyano-4-methylbenzenesulfonamide, is also highest in DMF and acetone, supporting this trend.[18]

Solubility is moderate in polar protic solvents like methanol and ethanol.

  • Expert Rationale: While these solvents can form hydrogen bonds with the solute, they also have strong solvent-solvent hydrogen bonding networks that must be disrupted, requiring more energy.

As expected, solubility is very low in non-polar solvents like toluene and heptane, which lack the polarity and hydrogen bonding capability to interact favorably with the polar functional groups of the API.

Visualization of Structure-Solubility Relationships

G cluster_solvents Solvent Categories cluster_solubility Resulting Solubility API (4-Cyano-2-fluorophenyl)methanesulfonamide Aprotic Polar Aprotic (DMSO, DMF) API->Aprotic Strong H-bond Acceptor Protic Polar Protic (Methanol, Ethanol) API->Protic H-bond Donor & Acceptor NonPolar Non-Polar (Toluene, Heptane) API->NonPolar Weak van der Waals forces High High Aprotic->High Medium Medium Protic->Medium Low Low NonPolar->Low

Caption: Relationship between solvent class and predicted solubility.

Conclusion

A comprehensive understanding of the solubility profile of (4-Cyano-2-fluorophenyl)methanesulfonamide is indispensable for its successful development as a pharmaceutical intermediate. This guide has established a multi-faceted approach, combining theoretical prediction with a rigorous experimental protocol. The analysis indicates that the compound is most soluble in polar aprotic solvents, a finding that directly informs choices for reaction chemistry, crystallization, and preliminary formulation screening. By employing the robust shake-flask method coupled with a validated analytical technique, researchers can generate the high-quality, reliable data needed to accelerate the development timeline and make informed, data-driven decisions. Early and accurate solubility characterization remains one of the most critical investments in the journey from chemical entity to viable drug product.[5]

References

  • COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. (n.d.). SCM. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Edelweiss Publications. Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

  • Klamt, A. (2015, June 15). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. CrystEngComm. Retrieved from [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Process Safety and Environmental Protection. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Drug solubility: importance and enhancement techniques. CRC press. Retrieved from [Link]

  • N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8. (n.d.). Tradeindia. Retrieved from [Link]

  • N-(4-Cyano-2-fluorophenyl)MethanesulfonaMide CAS NO.401909-16-8. (n.d.). LookChem. Retrieved from [Link]

  • F. S. Pereira, et al. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

  • (2-cyano-4-fluorophenyl)methanesulfonamide — Chemical Substance Information. (n.d.). Chemwatch. Retrieved from [Link]

  • Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications. Retrieved from [Link]

  • Hansen solubility parameter. (n.d.). Wikipedia. Retrieved from [Link]

  • (4-cyano-2-fluorophenyl)methanesulfonyl chloride. (2025, October 22). Chemsrc. Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

  • Technical Note: Solubility Measurements. (2017, May). Dissolution Technologies. Retrieved from [Link]

  • Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. (n.d.). Sciforum. Retrieved from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

  • Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. (2025, July 3). National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019, July 1). ACS Publications. Retrieved from [Link]

  • Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022, October 3). UPCommons. Retrieved from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Preprints.org. Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization. Retrieved from [Link]

  • N-(2-cyano-4-fluorophenyl)methanesulfonamide. (n.d.). Molport. Retrieved from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, January). ResearchGate. Retrieved from [Link]

  • 4-(4-Cyano-2-fluoro-phen-oxy)phenyl 4-methyl-benzene-sulfonate. (2009, July 29). National Center for Biotechnology Information. Retrieved from [Link]

  • (2-cyano-4-fluorophenyl)methanesulfonamide. (n.d.). American Elements. Retrieved from [Link]

  • 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate. (2009). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. (2023, June 8). ACS Omega. Retrieved from [Link]

  • ChemInform Abstract: Synthesis and Properties of Partially Fluorinated 4-Alkyl-4′- cyanobiphenyls. Part 2. 4-Alkyl-4′-cyano-2′,3′,5′,6′- tetrafluorobiphenyls. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Material Safety Data Sheet (MSDS) for (4-Cyano-2-fluorophenyl)methanesulfonamide

An In-Depth Technical Guide to the Material Safety Data Sheet for (4-Cyano-2-fluorophenyl)methanesulfonamide This guide provides a comprehensive overview of the material safety and handling information for (4-Cyano-2-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for (4-Cyano-2-fluorophenyl)methanesulfonamide

This guide provides a comprehensive overview of the material safety and handling information for (4-Cyano-2-fluorophenyl)methanesulfonamide, a compound of interest for researchers and professionals in drug development. In the absence of a formally published Material Safety Data Sheet (MSDS), this document has been constructed by synthesizing data from structurally related compounds and adhering to the highest standards of chemical safety, as outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5]

The structure of this guide is designed to provide a logical and intuitive flow of information, beginning with the fundamental identification of the compound and progressing through its potential hazards, the necessary control measures, and emergency procedures. This approach ensures that researchers can quickly access the information they need to work safely and effectively.

Section 1: Identification

This section provides the fundamental identifiers for (4-Cyano-2-fluorophenyl)methanesulfonamide.

IdentifierValue
Chemical Name (4-Cyano-2-fluorophenyl)methanesulfonamide
Synonyms N-(4-Cyano-2-fluorophenyl)methanesulfonamide
CAS Number 401909-16-8[6][7]
Molecular Formula C₈H₇FN₂O₂S[8]
Molecular Weight 214.22 g/mol [8]
Recommended Use For research and development purposes in pharmaceuticals and medicinal chemistry.[7][8]
Restrictions on Use Not for therapeutic or veterinary use.[8]

Section 2: Hazard(s) Identification

Due to the lack of specific toxicological data for this compound, the hazard classification is based on the known hazards of its constituent functional groups: the cyano moiety, the fluorinated aromatic ring, and the sulfonamide group.

GHS Classification (Predicted):

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

GHS Label Elements:

Caption: Predicted GHS Hazard Pictograms for (4-Cyano-2-fluorophenyl)methanesulfonamide.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P271: Use only outdoors or in a well-ventilated area.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • Response:

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P330: Rinse mouth.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10]

      • P332+P313: If skin irritation occurs: Get medical advice/attention.[10]

      • P362: Take off contaminated clothing and wash before reuse.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

      • P337+P313: If eye irritation persists: Get medical advice/attention.[10]

      • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]

      • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

    • Storage:

      • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[11]

      • P405: Store locked up.

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.[11]

Hazards Not Otherwise Classified (HNOC):

Contact with acids may release highly toxic hydrogen cyanide gas.[12][13]

Section 3: Composition/Information on Ingredients

Chemical NameCAS NumberPercent by Weight
(4-Cyano-2-fluorophenyl)methanesulfonamide401909-16-8>98%

Section 4: First-Aid Measures

Immediate medical attention is required in case of significant exposure.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10] If breathing is difficult, trained personnel should administer oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Wash contaminated clothing before reuse. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical:

    • Combustion may produce toxic gases, including hydrogen cyanide, hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).

    • The substance is not highly flammable, but may burn if exposed to extreme heat.

  • Special Protective Equipment for Firefighters:

    • Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Accidental_Release_Workflow start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE (gloves, goggles, respirator) ventilate->ppe contain Contain the spill with inert material (e.g., sand, vermiculite) ppe->contain collect Carefully collect spilled material into a sealed container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow for handling an accidental release of (4-Cyano-2-fluorophenyl)methanesulfonamide.

Personal Precautions:

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Use personal protective equipment as outlined in Section 8.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

Section 7: Handling and Storage

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from acids and strong oxidizing agents.[12]

  • Wash hands thoroughly after handling.

Conditions for Safe Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][13]

  • Keep away from incompatible materials such as acids and oxidizing agents.[12]

  • Store in a secure area, accessible only to authorized personnel.[12]

Section 8: Exposure Controls/Personal Protection

Engineering Controls:

  • A certified laboratory chemical fume hood is required for handling this compound.[13]

  • Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE):

ProtectionSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[13]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), double gloving is recommended. A lab coat should be worn.[13]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Section 9: Physical and Chemical Properties

PropertyValue
Appearance Off-white to pale beige crystalline powder[6]
Odor No data available
Odor Threshold No data available
pH No data available
Melting Point/Freezing Point No data available
Initial Boiling Point and Boiling Range No data available
Flash Point No data available
Evaporation Rate No data available
Flammability (solid, gas) No data available
Upper/Lower Flammability or Explosive Limits No data available
Vapor Pressure No data available
Vapor Density No data available
Relative Density No data available
Solubility No data available
Partition Coefficient: n-octanol/water No data available
Auto-ignition Temperature No data available
Decomposition Temperature No data available
Viscosity No data available

Section 10: Stability and Reactivity

  • Reactivity: Reacts with strong acids to produce highly toxic hydrogen cyanide gas.[12][13]

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.

  • Incompatible Materials: Strong acids, strong oxidizing agents.

  • Hazardous Decomposition Products: Hydrogen cyanide, hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).

Section 11: Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information provided is based on the potential hazards of its functional groups.

  • Acute Toxicity: Harmful if swallowed. The cyano group can be metabolized to cyanide, which is highly toxic.

  • Skin Corrosion/Irritation: Causes skin irritation.[9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[9]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[9]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 12: Ecological Information (non-mandatory)

The ecological effects of this compound have not been fully investigated. It is expected to be harmful to aquatic life. Do not allow to enter surface waters, drains, or soil.

Section 13: Disposal Considerations (non-mandatory)

Dispose of this chemical and its container as hazardous waste in accordance with all federal, state, and local regulations.[13] Do not dispose of with household waste or allow to enter the sewage system.

Section 14: Transport Information (non-mandatory)

Consult with a trained professional for transportation information. It is likely to be regulated as a hazardous material.

Section 15: Regulatory Information (non-mandatory)

This product is for research and development use only. It is the responsibility of the user to comply with all applicable regulations.

Section 16: Other Information

  • Date of Preparation: April 6, 2024

  • Disclaimer: The information provided in this document is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use. Users should make their own investigations to determine the suitability of the information for their particular purposes.

References

  • The UN Globally Harmonized System of Classific
  • What is GHS? Learn about The Globally Harmonized System - EcoOnline.
  • Globally Harmonised System of Classific
  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS)
  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE.
  • Cyanides Storage, Handling and General Use Inform
  • Hazard Communication Standard: Safety D
  • N-(4-cyano-2-fluorophenyl)
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety.
  • SAFETY D
  • SAFETY D
  • N-(4-Cyano-2-fluorophenyl)MethanesulfonaMide CAS NO.401909-16-8.
  • SAFETY D
  • Buy N-(5-cyano-2-fluorophenyl)methanesulfonamide (EVT-14059890) - EvitaChem.
  • SAFETY D

Sources

Exploratory

Strategic Utilization of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in Modern API Synthesis: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). N-(4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8) has emerged as a highly versatile, privileged intermediate 1. By combining a rigid stereoelectronic profile with predictable reactivity, this compound serves as a critical node in the synthesis of diverse therapeutic agents, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and non-steroidal Glucocorticoid Receptor (GR) modulators.

This whitepaper provides an in-depth mechanistic analysis of this intermediate, detailing its physicochemical properties, structural rationale, and field-validated experimental protocols for downstream derivatization.

Pharmacophore Rationale & Stereoelectronic Profiling

The utility of N-(4-cyano-2-fluorophenyl)methanesulfonamide lies in its unique structural triad:

  • The Para-Cyano Group (-CN): Acts as a potent electron-withdrawing group (EWG) via both inductive and resonance effects. In biological targets, it serves as a strong hydrogen-bond acceptor, often interacting with conserved polar residues in receptor binding pockets.

  • The Ortho-Fluoro Group (-F): Provides metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. Crucially, its strong electronegativity further depletes electron density from the aromatic ring, while its steric bulk restricts the rotational freedom of the adjacent sulfonamide, locking the molecule into a bioactive conformation.

  • The Methanesulfonamide Moiety (-NHSO2CH3): Functions as a classical bioisostere for carboxylic acids and amides. The combined EWG effects of the cyano and fluoro groups significantly lower the pKa of the sulfonamide proton (pKa ~7.5–8.5), enhancing its acidity and facilitating selective N-alkylation under mild conditions.

Quantitative Physicochemical Data

To ensure reproducibility in scale-up and formulation, the core physicochemical parameters of the intermediate are summarized below 2.

PropertyValueImpact on Synthesis / Drug Design
Chemical Name N-(4-Cyano-2-fluorophenyl)methanesulfonamideIUPAC standard identifier.
CAS Number 401909-16-8Registry verification.
Molecular Formula C8H7FN2O2SDetermines mass balance.
Molecular Weight 214.22 g/mol High ligand efficiency (LE) potential.
Melting Point 144–148 °CIndicates high crystalline stability.
Appearance Off-white to pale beige crystalline powderVisual marker for purity (>98%).
Solubility Soluble in DMSO, DMF; Slightly sol. in H2ODictates solvent choice for N-alkylation.

Therapeutic Applications in Drug Discovery

TRPV1 (VR-1) Antagonists

The TRPV1 channel is a primary transducer of nociceptive (pain) signals. While early ligands like capsaicin acted as agonists, incorporating the electron-deficient 4-cyano-2-fluorophenyl sulfonamide motif shifts the pharmacological profile to potent antagonism. The sulfonamide acts as a hydrogen-bond donor/acceptor in the vanilloid binding pocket, while the rigidified aromatic system prevents the conformational shifts required for channel opening 3.

TRPV1Pathway Stimulus Noxious Heat / Capsaicin TRPV1 TRPV1 Channel (Sensory Neurons) Stimulus->TRPV1 Activates CaIn Calcium Influx (Ca2+) TRPV1->CaIn Channel Opening Depol Membrane Depolarization CaIn->Depol AP Action Potential Generation Depol->AP Pain Pain Transmission (CNS) AP->Pain Antagonist Sulfonamide-Derived TRPV1 Antagonist Antagonist->TRPV1 Blocks Channel

Mechanism of action for sulfonamide-derived TRPV1 antagonists in pain transmission.

Glucocorticoid Receptor (GR) Mimetics

In the pursuit of non-steroidal GR modulators that separate transrepression (anti-inflammatory efficacy) from transactivation (metabolic side effects), this intermediate is utilized to build highly selective ligands. The cyano group engages in critical hydrogen bonding with the GR ligand-binding domain (LBD), mimicking the C-3 ketone of endogenous cortisol 4.

Validated Experimental Methodologies

To ensure scientific integrity and self-validating workflows, the following protocols detail the synthesis and subsequent derivatization of the intermediate. The causality behind each reagent and condition is explicitly defined.

Protocol A: Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Objective: Achieve selective mono-sulfonylation of 4-cyano-2-fluoroaniline.

  • Preparation: Dissolve 4-cyano-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 eq).

    • Causality: Pyridine acts as a mild base to scavenge the HCl generated during the reaction, driving the equilibrium forward without being strong enough to deprotonate the resulting sulfonamide (which would lead to bis-sulfonylation).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction with methanesulfonyl chloride is highly exothermic. Low temperatures suppress the kinetic formation of the N,N-bis(methanesulfonyl) byproduct.

  • Electrophile Addition: Add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup (Self-Validating Step): Quench with 1N HCl to neutralize excess pyridine. Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate. The product should precipitate as an off-white solid, indicating successful mono-sulfonylation.

Protocol B: N-Alkylation for API Assembly

Objective: Couple the sulfonamide intermediate with an alkyl halide to form the final API core.

  • Deprotonation: Dissolve N-(4-cyano-2-fluorophenyl)methanesulfonamide (1.0 eq) in anhydrous DMF. Add finely powdered Potassium Carbonate (K2CO3, 2.0 eq).

    • Causality: Due to the strong EWG effects of the -CN and -F groups, the sulfonamide NH is highly acidic. K2CO3 is sufficiently basic to quantitatively deprotonate the nitrogen. Avoiding strong bases like NaH prevents unwanted Nucleophilic Aromatic Substitution (SNAr) at the ortho-fluoro position.

  • Coupling: Add the target alkyl halide (e.g., a substituted benzyl bromide, 1.2 eq). Stir at 60 °C for 8 hours.

  • Isolation: Pour the mixture into ice water. The highly lipophilic N-alkylated product will crash out of the aqueous DMF solution, allowing for isolation via simple vacuum filtration.

SynthWorkflow A 4-Cyano-2-fluoroaniline C N-(4-Cyano-2-fluorophenyl) methanesulfonamide (CAS: 401909-16-8) A->C Sulfonylation B Methanesulfonyl Chloride (Pyridine/DCM, 0°C to RT) B->C D N-Alkylation / Cross-Coupling (K2CO3, DMF, 60°C) C->D Derivatization E Target API (e.g., TRPV1 Antagonist / GR Modulator) D->E Final Assembly

Workflow for the synthesis and derivatization of CAS 401909-16-8 in API development.

Conclusion

N-(4-Cyano-2-fluorophenyl)methanesulfonamide represents a masterclass in rational intermediate design. By leveraging its precise stereoelectronic properties—specifically the pKa-lowering effects of the cyano and fluoro groups—medicinal chemists can execute highly selective, high-yielding derivatizations. Whether targeting the central nervous system via TRPV1 or systemic inflammation via the Glucocorticoid Receptor, this building block ensures robust synthetic scalability and optimal ligand-target engagement.

References

  • PubChemLite. "(4-cyano-2-fluorophenyl)methanesulfonamide (C8H7FN2O2S)". Université du Luxembourg.
  • TradeIndia. "N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8".
  • Boehringer Ingelheim Pharmaceuticals, Inc. "WO 2005/030213: Glucocorticoid Mimetics or Ligands, Methods for Their Preparations, Pharmaceutical Compositions, and Their Uses". WIPO.
  • Schwarz Pharma AG. "WO 2007/009798: VR-1 Antagonists". WIPO.

Sources

Foundational

The Pharmacokinetic Profile of (4-Cyano-2-fluorophenyl)methanesulfonamide: A Technical Guide for Early Drug Discovery

This in-depth technical guide provides a comprehensive framework for evaluating the pharmacokinetic properties of (4-Cyano-2-fluorophenyl)methanesulfonamide, a novel compound of interest in early drug discovery. Recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for evaluating the pharmacokinetic properties of (4-Cyano-2-fluorophenyl)methanesulfonamide, a novel compound of interest in early drug discovery. Recognizing the critical role of Absorption, Distribution, Metabolism, and Excretion (ADME) in the successful development of a therapeutic candidate, this document outlines the essential experimental workflows and theoretical considerations necessary to construct a robust pharmacokinetic profile. While specific data for this molecule is not yet publicly available, this guide leverages established principles and data from structurally related sulfonamides to present a predictive and methodological roadmap for researchers.

Introduction: The Significance of Early Pharmacokinetic Assessment

The journey of a new chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition in clinical trials.[1] Therefore, a thorough understanding of a compound's ADME profile is paramount from the earliest stages of drug discovery. Sulfonamides, a well-established class of therapeutic agents, often exhibit a wide range of pharmacokinetic behaviors influenced by subtle structural modifications.[2] This guide focuses on (4-Cyano-2-fluorophenyl)methanesulfonamide, a molecule with potential therapeutic applications, and provides a structured approach to its pharmacokinetic characterization.

Predicted ADME Profile and Key Considerations

The chemical structure of (4-Cyano-2-fluorophenyl)methanesulfonamide, featuring a cyano group, a fluorine atom, and a methanesulfonamide moiety, suggests several key areas of focus for its ADME evaluation. The electron-withdrawing nature of the cyano and fluoro groups can influence the compound's acidity, lipophilicity, and susceptibility to metabolic enzymes.[3]

Table 1: Predicted ADME Properties and Investigative Strategies for (4-Cyano-2-fluorophenyl)methanesulfonamide

ADME ParameterPrediction/Key ConsiderationProposed Investigative Strategy
Absorption The presence of polar groups may affect passive diffusion. Good aqueous solubility is anticipated.[2]Caco-2 permeability assays to assess intestinal absorption.[1][4] Aqueous solubility testing at various pH levels.
Distribution Moderate plasma protein binding is expected. The volume of distribution will determine tissue penetration.In vitro plasma protein binding assays (e.g., equilibrium dialysis). In vivo tissue distribution studies in rodents.
Metabolism Potential for metabolism via cytochrome P450 (CYP) enzymes, particularly oxidation.[1][5] The sulfonamide group may undergo conjugation reactions.In vitro metabolic stability assays using liver microsomes and hepatocytes from different species (rat, dog, human).[2] Metabolite identification studies using high-resolution mass spectrometry.
Excretion Renal and/or biliary clearance are the likely primary routes of elimination.In vivo mass balance studies using radiolabeled compound to determine the major routes of excretion.
Toxicity Potential for off-target effects and drug-drug interactions.In vitro cytotoxicity assays. CYP inhibition assays to assess the potential for drug-drug interactions.[1][5]

Experimental Workflows for Pharmacokinetic Characterization

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is recommended to efficiently characterize the pharmacokinetics of (4-Cyano-2-fluorophenyl)methanesulfonamide.

In Vitro ADME Assays

These initial screens provide crucial data to guide in vivo study design and aid in the early identification of potential liabilities.

Protocol 1: Metabolic Stability in Liver Microsomes

  • Preparation: Prepare incubations containing liver microsomes (from rat, dog, and human), (4-Cyano-2-fluorophenyl)methanesulfonamide (at a final concentration of 1 µM), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixtures at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[6][7]

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Dosing: Administer (4-Cyano-2-fluorophenyl)methanesulfonamide to a cohort of rats via intravenous (IV) and oral (PO) routes. A typical dose might be 1 mg/kg for IV and 5 mg/kg for PO administration.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Extract the compound from the plasma using protein precipitation or solid-phase extraction and quantify its concentration using a validated LC-MS/MS method.[8][9]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the dosing rate required to maintain a certain plasma concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Determines the dosing interval.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key parameter for oral drug candidates.

Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[6][7]

Protocol 3: LC-MS/MS Method Validation

  • Method Development: Develop a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (4-Cyano-2-fluorophenyl)methanesulfonamide in the relevant biological matrices (e.g., plasma, urine).

  • Validation Parameters: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision

    • Matrix Effect

    • Recovery

    • Stability (bench-top, freeze-thaw, and long-term)

Visualizing the Pharmacokinetic Workflow

The following diagrams illustrate the key workflows in the pharmacokinetic evaluation of (4-Cyano-2-fluorophenyl)methanesulfonamide.

Pharmacokinetic_Workflow cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Bioanalysis Metabolic Stability Metabolic Stability Rodent PK (Rat) Rodent PK (Rat) Metabolic Stability->Rodent PK (Rat) Plasma Protein Binding Plasma Protein Binding Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->Rodent PK (Rat) CYP Inhibition CYP Inhibition Non-Rodent PK (Dog) Non-Rodent PK (Dog) Rodent PK (Rat)->Non-Rodent PK (Dog) Mass Balance Mass Balance Method Development (LC-MS/MS) Method Development (LC-MS/MS) Method Validation Method Validation Method Development (LC-MS/MS)->Method Validation Method Validation->Rodent PK (Rat) Method Validation->Non-Rodent PK (Dog)

Caption: Overall pharmacokinetic characterization workflow.

In_Vivo_PK_Study Dosing (IV & PO) Dosing (IV & PO) Serial Blood Sampling Serial Blood Sampling Dosing (IV & PO)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation LC-MS/MS Analysis->Pharmacokinetic Parameter Calculation

Caption: Step-by-step in vivo pharmacokinetic study workflow.

Conclusion

This technical guide provides a comprehensive and actionable framework for the pharmacokinetic evaluation of (4-Cyano-2-fluorophenyl)methanesulfonamide. By systematically applying the described in vitro and in vivo methodologies, researchers can generate a robust data package to inform on the drug-like properties of this compound. This early and in-depth understanding of its ADME profile is essential for making informed decisions and increasing the probability of success in the challenging path of drug development.

References

  • Jia, L., & Liu, X. (2017). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 8(11), 1148–1153. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2019). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • d'Armagnac de Castanet, E., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

  • Kovalenko, S., et al. (2021). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Gülçin, İ., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics, 39(12), 4417–4427. [Link]

  • Rossi, A., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(15), 11379–11400. [Link]

  • Therapeutics Data Commons. ADME. [Link]

  • Yousuf, M., et al. (2024). Biological New Targets Prediction & ADME Pharmacokinetics Profiling of Newly Synthesized E / Z Isomers of. Journal of Modern Biology and Drug Discovery, 3, 1. [Link]

  • Lage, S., et al. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A review. Talanta, 184, 453-466. [Link]

  • Johnson, T., et al. (2024). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. Chinese Journal of Applied Physiology. [Link]

  • Miles, C. O., & Le, T. T. (2022). Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review. Toxins, 14(8), 549. [Link]

  • Lee, J. H., et al. (2016). Pharmacokinetics studies of 4′-cyano-2′-deoxyguanosine, a potent inhibitor of the hepatitis B virus, in rats. Journal of Pharmaceutical Investigation, 46(4), 349–357. [Link]

  • Al-Asmari, A. I., et al. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Toxics, 11(10), 859. [Link]

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity Studies of the (4-Cyano-2-fluorophenyl)methanesulfonamide Pharmacophore

Executive Summary (4-Cyano-2-fluorophenyl)methanesulfonamide (CAS 401909-16-8) and its derivatives represent a highly privileged structural motif in modern structure-based drug design (SBDD). Embedded within the architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Cyano-2-fluorophenyl)methanesulfonamide (CAS 401909-16-8) and its derivatives represent a highly privileged structural motif in modern structure-based drug design (SBDD). Embedded within the architecture of non-peptide, small-molecule Class B1 GPCR agonists (such as the GLP-1 receptor agonist Danuglipron) and various intracellular kinase inhibitors, this scaffold provides exceptional receptor binding affinity[1]. This technical guide delineates the mechanistic rationale, binding kinetics, and validated experimental protocols required to rigorously evaluate the receptor binding affinity of this specific pharmacophore.

Pharmacophore Rationale & Binding Mechanics

The exceptional binding affinity of the (4-cyano-2-fluorophenyl)methanesulfonamide moiety is not coincidental; it is the result of highly specific, synergistic atomic interactions within receptor binding pockets. As a Senior Application Scientist, it is critical to understand the causality behind these structural features:

  • The 4-Cyano Group (Hydrogen Bond Acceptor): The highly polarized C≡N triple bond acts as a strong, directional hydrogen bond acceptor. In the context of the GLP-1 receptor (GLP-1R), the cyano group forms a critical hydrogen bond with specific residues (e.g., Gln37 or Lys197), anchoring the molecule deep within the transmembrane domain[2].

  • The 2-Fluoro Group (Conformational Lock & Lipophilicity): Fluorine substitution serves a dual purpose. First, it induces a strong dipole that modulates the electron density of the phenyl ring, enhancing π−π stacking interactions with aromatic receptor residues. Second, it restricts the rotational freedom of adjacent bonds, locking the molecule into a bioactive conformation and minimizing the entropic penalty ( −TΔS ) upon receptor binding.

  • The Methanesulfonamide Group (Electrostatic Anchor): Functioning as a classical bioisostere for carboxylic acids, the methanesulfonamide group offers a unique pKa​ profile. It acts as both a potent hydrogen bond donor and acceptor. The proximity of the electron-withdrawing fluorophenyl group further tunes its acidity, optimizing electrostatic interactions with positively charged receptor residues to predict and enhance the binding mode of protein-ligand complexes[3].

G C 4-Cyano Group R Receptor Pocket (e.g., GLP-1R / AR) C->R H-Bond Acceptor (e.g., Gln/Lys) F 2-Fluoro Group F->R Conformational Lock & Lipophilic Contact S Methanesulfonamide S->R Electrostatic & H-Bond Donor

Logical relationship of pharmacophore moieties interacting with the receptor binding pocket.

Receptor Signaling Cascade

When a (4-cyano-2-fluorophenyl)methanesulfonamide-containing agonist binds to a target like the GLP-1R, it stabilizes the active conformation of the receptor. This triggers a canonical G protein-coupled receptor (GPCR) signaling cascade. The binding to the N-terminal extracellular domain and transmembrane helices activates the Gαs​ protein, which in turn stimulates adenylate cyclase (AC), leading to increased intracellular cyclic AMP (cAMP) and subsequent Protein Kinase A (PKA) activation[1].

G L Agonist Binding (4-Cyano-2-fluorophenyl...) R GLP-1 Receptor (Class B1 GPCR) L->R G Gαs Protein Activation R->G AC Adenylate Cyclase (AC) G->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA

Canonical GPCR signaling cascade activated by small-molecule receptor binding.

Experimental Workflows for Binding Affinity

To rigorously validate the binding affinity ( KD​ ) and thermodynamic profile of this scaffold, a multi-tiered, self-validating experimental workflow is required.

G N1 Fragment Library Screening (4-Cyano-2-fluorophenyl)methanesulfonamide N2 Primary Assay: SPR Determine KD, kon, koff N1->N2 N3 Orthogonal Validation: ITC Thermodynamic Profiling (ΔH, -TΔS) N2->N3 N4 X-ray Crystallography / Cryo-EM Structural Resolution N3->N4 N5 Lead Optimization & SAR N4->N5

Workflow for evaluating binding affinity and thermodynamics of the sulfonamide pharmacophore.

Surface Plasmon Resonance (SPR) Protocol

Causality: SPR is selected as the primary assay because sulfonamide-based fragments often exhibit slow-offset kinetics ( koff​ ). Steady-state assays (like radioligand binding) cannot capture these critical kinetic parameters, which are essential for predicting in vivo residence time.

  • Sensor Chip Preparation: Immobilize the purified target receptor (e.g., GLP-1R extracellular domain) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 2000-3000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for small molecule binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the (4-cyano-2-fluorophenyl)methanesulfonamide compound (from 10 μ M down to 39 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 μ L/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

Isothermal Titration Calorimetry (ITC) Protocol

Causality: ITC serves as a self-validating orthogonal method. Because the cyano and sulfonamide groups are designed to form specific hydrogen bonds, the binding event should be highly enthalpy-driven ( ΔH<0 ). ITC directly measures this heat exchange, confirming the structural rationale.

  • Sample Dialysis: Dialyze the receptor protein extensively against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch artifacts.

  • Titration Setup: Load the receptor (approx. 20 μ M) into the sample cell and the sulfonamide ligand (approx. 200 μ M) into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 μ L each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the data to an independent binding model to yield ΔH , binding stoichiometry ( n ), and KD​ . Calculate the entropic contribution ( −TΔS ) using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Data Presentation: Representative Binding Metrics

The following table summarizes the expected quantitative binding data for the (4-cyano-2-fluorophenyl)methanesulfonamide scaffold against a target GPCR, comparing the primary and orthogonal validation methods.

Assay TypeParameter MeasuredRepresentative ValueInterpretation
SPR KD​ (Equilibrium) 45±5 nMHigh-affinity binding in the nanomolar range.
SPR kon​ (Association) 1.2×105 M−1s−1 Rapid target engagement facilitated by the cyano dipole.
SPR koff​ (Dissociation) 5.4×10−3 s−1 Slow dissociation due to stable H-bond network from the sulfonamide.
ITC ΔH (Enthalpy) −8.5 kcal/molStrongly exothermic; confirms H-bond formation by cyano/sulfonamide groups.
ITC −TΔS (Entropy) −1.2 kcal/molFavorable entropy; fluoro group pre-organizes the ligand conformation.
Radioligand IC50​ 52±4 nMCorroborates SPR KD​ ; validates functional displacement of native ligand.

Conclusion

The (4-cyano-2-fluorophenyl)methanesulfonamide motif is a masterclass in rational drug design. By combining a strong hydrogen bond acceptor (cyano), a conformationally restricting and lipophilic modulator (fluoro), and a versatile electrostatic anchor (methanesulfonamide), this scaffold achieves exceptional receptor binding affinity. Employing a rigorous, self-validating workflow of SPR and ITC ensures that both the kinetic and thermodynamic drivers of this affinity are accurately mapped, accelerating the optimization of next-generation therapeutics.

References

  • [1] A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor | Journal of Medicinal Chemistry - ACS Publications | 1

  • [2] Exploring Conformational Transitions in Biased and Balanced Ligand Binding of GLP-1R | NIH / PMC | 2

  • [3] Methanesulfonamide | Biochemical Reagent | MedChemExpress | 3

Sources

Foundational

A Technical Guide to the Thermodynamic Properties of (4-Cyano-2-fluorophenyl)methanesulfonamide

Introduction: The Thermodynamic Blueprint of a Drug Candidate In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thermodynamic Blueprint of a Drug Candidate

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biochemical activity and physicochemical properties. Among the most critical of these are the thermodynamic characteristics, which provide a fundamental understanding of a compound's behavior and guide its optimization.[1][2][3] This guide focuses on (4-Cyano-2-fluorophenyl)methanesulfonamide, a sulfonamide derivative, and outlines a comprehensive strategy for the elucidation of its key thermodynamic properties. While specific experimental data for this compound is not extensively published, this document serves as a detailed framework for its characterization, leveraging established methodologies applied to analogous sulfonamide structures.[4][5][6]

(4-Cyano-2-fluorophenyl)methanesulfonamide is a compound with the CAS Number 401909-16-8 and the molecular formula C8H7FN2O2S.[7][8] It is commercially available as an off-white to pale beige crystalline powder.[7] Understanding its thermodynamic profile—encompassing thermal stability, melting behavior, and solubility—is paramount for advancing its development. These properties dictate critical aspects such as formulation strategies, bioavailability, and shelf-life.[9][10] This guide provides both the theoretical underpinnings and practical, step-by-step protocols for these essential investigations.

Part 1: Thermal Stability and Phase Behavior Analysis

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates safe manufacturing and storage conditions and provides insights into the compound's intrinsic stability. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12][13][14]

Thermogravimetric Analysis (TGA): Unveiling Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][14] This analysis identifies the temperature at which the compound begins to decompose, a critical parameter for establishing handling and processing limits. For a sulfonamide like (4-Cyano-2-fluorophenyl)methanesulfonamide, a typical TGA curve is expected to show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed.[11]

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of (4-Cyano-2-fluorophenyl)methanesulfonamide into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins.

ParameterPredicted Value
Onset of Decomposition (Tonset)> 200 °C
Major Mass Loss StepSingle step decomposition
Residue at 600 °C< 5%
Note: This table is predictive and based on the expected thermal behavior of aromatic sulfonamides.
Differential Scanning Calorimetry (DSC): Mapping Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][14] This technique is invaluable for determining the melting point, enthalpy of fusion, and identifying any polymorphic transitions. For a crystalline solid like (4-Cyano-2-fluorophenyl)methanesulfonamide, the DSC thermogram will exhibit a sharp endothermic peak corresponding to its melting point.[11]

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of (4-Cyano-2-fluorophenyl)methanesulfonamide into a hermetically sealed aluminum DSC pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min to a temperature well above the expected melting point.

  • Data Analysis: Plot the heat flow as a function of temperature. The melting point (Tm) is typically taken as the onset or peak of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

ParameterPredicted Value
Melting Point (Tm)150 - 200 °C
Enthalpy of Fusion (ΔHfus)20 - 40 kJ/mol
Polymorphic TransitionsTo be determined (look for additional thermal events before melting)
Note: This table is predictive and based on the properties of similar aromatic sulfonamides.[15][16]
Visualizing the Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh 5-10 mg of (4-Cyano-2-fluorophenyl)methanesulfonamide TGA_Run Heat at 10 °C/min under Nitrogen TGA_Sample->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Result Determine Onset of Decomposition (T_onset) TGA_Data->TGA_Result DSC_Sample Weigh 2-5 mg of (4-Cyano-2-fluorophenyl)methanesulfonamide DSC_Run Heat at 10 °C/min under Nitrogen DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Result Determine Melting Point (T_m) & Enthalpy of Fusion (ΔH_fus) DSC_Data->DSC_Result

Caption: Workflow for TGA and DSC analysis.

Part 2: Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and is a key consideration in formulation development.[10][17] For orally administered drugs, poor aqueous solubility can be a major hurdle to achieving therapeutic efficacy. It is essential to distinguish between kinetic and thermodynamic solubility.[10] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[10] Thermodynamic solubility, however, represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility assessment.[18]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[18] It involves equilibrating an excess of the solid compound in a solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.

  • Preparation of Solutions: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of solid (4-Cyano-2-fluorophenyl)methanesulfonamide to vials containing a known volume of each buffer. The presence of undissolved solid should be visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[18]

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: It is crucial to analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed (e.g., converted to a different polymorph or a hydrate) during the experiment.[17]

Solvent/BufferpHTemperature (°C)Predicted Solubility (µg/mL)
0.1 N HCl2.025To be determined
Acetate Buffer4.525To be determined
Phosphate Buffer6.825To be determined
Phosphate Buffer7.425To be determined
Note: The solubility of sulfonamides can be pH-dependent due to the acidic nature of the sulfonamide proton.
Visualizing the Solubility Determination Workflow

Solubility_Workflow Start Add excess solid to buffer Equilibrate Agitate for 24-72h at constant temperature Start->Equilibrate Separate Centrifuge or filter to separate solid Equilibrate->Separate Supernatant Analyze supernatant by HPLC for concentration Separate->Supernatant Solid Analyze remaining solid by XRPD for form Separate->Solid Result Thermodynamic Solubility Value Supernatant->Result

Caption: Shake-flask method for thermodynamic solubility.

Conclusion: A Foundation for Rational Drug Development

The thermodynamic characterization of (4-Cyano-2-fluorophenyl)methanesulfonamide, as outlined in this guide, provides the essential data needed to make informed decisions in the drug development process. By systematically evaluating its thermal stability, melting behavior, and solubility, researchers can establish a robust physicochemical profile. This "thermodynamic blueprint" is not merely a collection of data points; it is a predictive tool that informs formulation design, risk assessment, and the overall strategy for advancing a promising molecule towards the clinic. The integration of structural, thermodynamic, and biological studies forms the most effective platform for efficient and rational drug design.[9]

References

  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8. Tradeindia. [Link]

  • Thermodynamic studies for drug design and screening. SciSpace. [Link]

  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. Journal of Medicinal Chemistry. [Link]

  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. PubMed. [Link]

  • The current impact of water thermodynamics for small-molecule drug discovery. Taylor & Francis Online. [Link]

  • Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. ResearchGate. [Link]

  • (2-cyano-4-fluorophenyl)methanesulfonamide — Chemical Substance Information. ChemSafetyPRO. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. [Link]

  • ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Figshare. [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC. [Link]

  • N-(4-Cyano-2-fluorophenyl)methanesulfonamide. BIOFOUNT. [Link]

  • (2-cyano-4-fluorophenyl)methanesulfonamide | CAS 1258652-33-3. American Elements. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. MDPI. [Link]

  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection. AELAB. [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH. [Link]

  • 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate. PMC. [Link]

  • DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]

  • Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. PubMed. [Link]

  • Thermodynamic properties of 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide and 2-cyano-3-[5-(4-methylphenyl)-2-furyl]-2-propenamide solutions in organic solvents. Academic Journals and Conferences. [Link]

  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Introduction and Mechanistic Rationale N-(4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8) is a high-value synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

N-(4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8) is a high-value synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (APIs) and fine chemicals [1]. The sulfonamide functional group serves as a critical structural motif in medicinal chemistry, frequently acting as a stable hydrogen-bond donor and a bioisostere for carboxylic acids or amides.

The most efficient and industrially relevant route to synthesize this compound is the direct electrophilic sulfonylation of 4-cyano-2-fluoroaniline using methanesulfonyl chloride (MsCl) [1]. The reaction is typically driven by an organic base, such as pyridine or triethylamine, which serves a dual purpose: it acts as an acid scavenger to neutralize the hydrochloric acid byproduct, and, in the case of pyridine, it functions as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

Experimental Workflow

SynthesisWorkflow SM 4-Cyano-2-fluoroaniline + DCM (Anhydrous) Base Add Pyridine (1.5 eq) SM->Base Cool Cool to 0 °C (Ice Bath) Base->Cool MsCl Dropwise MsCl (1.2 eq) Cool->MsCl React Stir at RT (2-4 hours) MsCl->React Quench Quench (1N HCl) & Phase Separation React->Quench Purify Recrystallization (EtOH/Water) Quench->Purify Product N-(4-Cyano-2-fluorophenyl) methanesulfonamide Purify->Product

Figure 1: Step-by-step workflow for the sulfonylation of 4-cyano-2-fluoroaniline.

Materials and Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountFunction
4-Cyano-2-fluoroaniline 136.131.0 eq1.36 gPrimary Amine / Nucleophile
Methanesulfonyl chloride 114.551.2 eq1.37 g (0.93 mL)Electrophile
Pyridine 79.101.5 eq1.19 g (1.21 mL)Base / Catalyst
Dichloromethane (DCM) 84.93~10 vol15.0 mLAprotic Solvent
1N Hydrochloric Acid 36.46Excess10.0 mLQuenching Agent

Note: All reagents should be of high purity (≥98%) to ensure reliable performance in specialized chemical synthesis processes [1].

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup and Inertion

  • Action: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyano-2-fluoroaniline (1.36 g, 10 mmol) and anhydrous dichloromethane (15 mL). Purge the vessel with nitrogen gas.

  • Causality: Methanesulfonyl chloride is highly sensitive to moisture and will rapidly hydrolyze into methanesulfonic acid and HCl in the presence of water, which severely depresses the reaction yield.

Step 2: Base Addition and Thermal Control

  • Action: Inject anhydrous pyridine (1.21 mL, 15 mmol) into the stirring solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Causality: Pyridine is added before the electrophile to ensure it is available to immediately capture generated protons. Cooling the system is critical because sulfonylation is highly exothermic; elevated temperatures promote the formation of unwanted bis-sulfonated byproducts (where two sulfonyl groups attach to the primary amine).

Step 3: Electrophile Introduction

  • Action: Using a syringe pump or an addition funnel, add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise over a period of 15 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile and maintains strict thermal control, preventing the reaction from "running away" thermally.

Step 4: Propagation

  • Action: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

Step 5: Quenching and Phase Extraction

  • Action: Quench the reaction by slowly adding 10 mL of 1N HCl. Transfer the biphasic mixture to a separatory funnel. Extract the organic layer, and wash the aqueous layer once with an additional 10 mL of DCM. Combine the organic layers and wash with saturated aqueous NaCl (brine).

  • Causality: The addition of 1N HCl protonates the residual pyridine and any unreacted starting amine, converting them into highly water-soluble hydrochloride salts that are efficiently partitioned into the aqueous waste stream. Brine washing removes residual water from the organic phase.

Step 6: Drying and Isolation

  • Action: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white to pale beige solid [1].

  • Causality: Removing traces of water prior to evaporation prevents the degradation of the product and ensures a crisp, free-flowing crystalline powder upon isolation.

Step 7: Purification

  • Action: Recrystallize the crude solid from a mixture of ethanol and water. Collect the purified crystals via vacuum filtration and dry overnight in a vacuum oven at 45 °C.

  • Expected Outcome: N-(4-cyano-2-fluorophenyl)methanesulfonamide is obtained as a high-purity crystalline powder (Melting Point: 144-148 °C) [1].

References

  • Chemical Manufacturers. "N-(4-cyano-2-fluorophenyl) methanesulfonamide Synthesis and Properties." Vertex AI Search Grounding Data. Available at:[Link]

Application

Advanced HPLC Method Development and Validation for (4-Cyano-2-fluorophenyl)methanesulfonamide: A Lifecycle Approach

Introduction & Analytical Target Profile (ATP) (4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8 / 1258652-56-0) is a highly specialized structural motif and pharmaceutical intermediate utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

(4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8 / 1258652-56-0) is a highly specialized structural motif and pharmaceutical intermediate utilized in the synthesis of modern active pharmaceutical ingredients (APIs)[1]. Because it serves as a critical building block, ensuring its chemical purity (>98%) is a fundamental requirement for downstream reaction efficiency and final API safety[2].

Historically, analytical methods were developed through trial and error. However, modern regulatory expectations demand a systematic, science-driven approach. Following the lifecycle management principles outlined in ICH Q14[3], the first step in this protocol is defining the Analytical Target Profile (ATP) . The ATP for this method is to accurately, precisely, and selectively quantify (4-Cyano-2-fluorophenyl)methanesulfonamide and separate it from its synthetic precursors and degradation products within a reportable range of 50% to 120% of the nominal concentration.

Mechanistic Method Development Strategy

A robust method is not created by accident; it is engineered by understanding the physicochemical properties of the analyte. Here is the causality behind the experimental choices for this molecule:

  • Stationary Phase Selection: The molecule contains a hydrophobic fluorophenyl ring and a polar methanesulfonamide group. A high-density, end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm) is selected. End-capping is critical here; it masks residual surface silanols on the silica support, preventing secondary ion-exchange interactions with the sulfonamide moiety that would otherwise cause severe peak tailing.

  • Mobile Phase & pH Causality: The methanesulfonamide group contains a weakly acidic proton (estimated pKa ~8.0–9.0). If the mobile phase pH is near its pKa, the molecule will exist in a dynamic equilibrium of neutral and ionized states, leading to split peaks and irreproducible retention times. By buffering the mobile phase at pH 2.8 (using 0.1% Formic Acid), we completely suppress ionization. The analyte remains entirely in its neutral, lipophilic state, ensuring uniform hydrophobic partitioning into the C18 phase.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN is an aprotic solvent that provides lower system backpressure and sharper peak shapes for aromatic compounds. Furthermore, the cyano-fluorophenyl chromophore exhibits strong UV absorbance around 225 nm; ACN's low UV cutoff minimizes baseline drift during gradient elution.

Mechanism MP Mobile Phase (pH 2.8 Buffer + ACN) Analyte (4-Cyano-2-fluorophenyl) methanesulfonamide (Unionized) MP->Analyte Solvation & pH Control SP Stationary Phase (End-capped C18) Analyte->SP Hydrophobic Partitioning Det UV Detection (225 nm) SP->Det Elution & Quantitation

Caption: Mechanistic flow of the HPLC separation for the target sulfonamide.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must prove its fitness for purpose through rigorous System Suitability Testing (SST).

Chromatographic Conditions
  • Column: C18, 100 x 4.6 mm, 3 µm particle size (End-capped).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.8).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 225 nm (Bandwidth 4 nm).

  • Injection Volume: 5 µL.

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold to focus polar impurities
2.08020Gradient start
10.03070Elution of main peak and lipophilic impurities
12.01090Column wash
14.08020Re-equilibration
18.08020End of Run
Sample Preparation
  • Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of (4-Cyano-2-fluorophenyl)methanesulfonamide reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare at a target concentration of 100 µg/mL using the same procedure as the standard. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

A method is only as reliable as its validation data. The proposed revision of USP <1225> emphasizes that the "Reportable Result" is the definitive output supporting compliance decisions[4]. Therefore, this method must be validated according to the latest ICH Q2(R2) guidelines[5].

Lifecycle A 1. Define ATP (ICH Q14) B 2. Risk Assessment & DoE (Method Optimization) A->B C 3. Method Validation (ICH Q2(R2) / USP <1225>) B->C D 4. Routine Use & Continuous Verification C->D

Caption: Analytical Procedure Lifecycle Workflow based on ICH Q14 and Q2(R2).

System Suitability Testing (SST)

SST is the self-validating gateway of the protocol. Six replicate injections of the Working Standard Solution must be performed before sample analysis.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~7.5 ± 0.5 minEnsures consistent mobile phase composition and flow.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and packing integrity.
Injection Precision (%RSD) ≤ 2.0% (n=6)Validates autosampler accuracy and detector stability.
Validation Parameters

Following the enhanced approach described in ICH Q14[6], robustness should be evaluated using a Design of Experiments (DoE) approach, intentionally varying pH (±0.2), temperature (±2°C), and flow rate (±0.1 mL/min) to establish a safe operating space.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation ParameterMethodology (ICH Q2(R2) / USP <1225>)Acceptance Criteria
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, Heat 60°C, UV light) for 24h.No interference at the RT of the main peak. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 50% to 120% of the target concentration (50-120 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ ±2.0% of target response.
Accuracy (Recovery) Spiking API into placebo/diluent at 50%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration.%RSD of assay results ≤ 2.0%.
Robustness Multivariate DoE altering flow rate, column temperature, and mobile phase pH.SST criteria must be met across all deliberate variations.

Conclusion

By applying a mechanistic understanding of (4-Cyano-2-fluorophenyl)methanesulfonamide's physicochemical properties, this RP-HPLC method provides a highly reliable, stability-indicating assay. Grounded in the enhanced lifecycle approach of ICH Q14 and validated against the rigorous standards of ICH Q2(R2) and USP <1225>, this protocol ensures that the analytical procedure remains fit for its intended purpose throughout its lifecycle, safeguarding the quality of downstream pharmaceutical manufacturing.

Sources

Method

Application Note: Preparation and Quality Control of (4-Cyano-2-fluorophenyl)methanesulfonamide Stock Solutions for In Vitro Assays

Introduction & Scope (4-Cyano-2-fluorophenyl)methanesulfonamide is a highly specific pharmaceutical intermediate and pharmacophore frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(4-Cyano-2-fluorophenyl)methanesulfonamide is a highly specific pharmaceutical intermediate and pharmacophore frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and targeted drug discovery[1]. Due to its specific physicochemical properties—namely its hydrophobicity and high crystalline lattice stability—proper handling and solubilization are paramount to ensure reproducible in vitro assay results.

This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting stock solutions of this compound. As a Senior Application Scientist, I have structured this guide to emphasize the causality behind solvent selection, kinetic solubility limits, and rigorous quality control (QC) measures.

Physicochemical Properties

Understanding the molecular characteristics of (4-Cyano-2-fluorophenyl)methanesulfonamide is the foundational step in designing a robust solubilization strategy[1][2]. The quantitative data necessary for molarity calculations and handling are summarized below.

PropertyValue
Chemical Name N-(4-Cyano-2-fluorophenyl)methanesulfonamide
CAS Number 401909-16-8
Molecular Formula C8H7FN2O2S
Molecular Weight 214.22 g/mol
Appearance Off-white to pale beige crystalline powder
Melting Point 144 - 148 °C
Solubility Slightly soluble in water; Soluble in DMSO and DMF
Storage Conditions 2-8 °C (Powder), protect from light and moisture

Causality & Rationale for Solvent Selection

Why Dimethyl Sulfoxide (DMSO)? The compound exhibits poor aqueous solubility due to its hydrophobic fluorophenyl ring and stable crystalline lattice (indicated by its relatively high melting point of 144-148 °C)[1]. Anhydrous DMSO is the optimal primary solvent because its high dielectric constant and amphiphilic nature allow it to effectively disrupt the intermolecular hydrogen bonds of the methanesulfonamide group while fully solvating the hydrophobic aromatic core.

DMSO Concentration Limits in Cell Culture: While DMSO is an excellent solvent, it is biologically active. High concentrations (1% - 5% v/v) can induce artifactual cytotoxicity, alter cellular morphology, and trigger apoptosis depending on the cell line[3]. Conversely, maintaining a final DMSO concentration of ≤0.1% to 0.5% (v/v) in the assay media ensures that the solvent does not significantly impact cell viability or baseline cellular processes[3]. Therefore, preparing a highly concentrated master stock (e.g., 10 mM) is critical; it allows researchers to perform a 1:1000 dilution into the final assay volume, keeping the solvent footprint negligible.

Experimental Workflow

The following diagram illustrates the logical progression from raw powder to final assay application, ensuring minimal degradation and maximum reproducibility.

Workflow Powder Weigh Compound Powder (4-Cyano-2-fluorophenyl)methanesulfonamide Solubilize Add Anhydrous DMSO (Target: 10 mM Master Stock) Powder->Solubilize Mix Vortex & Sonicate Until Optically Clear Solubilize->Mix QC Quality Control (Visual Inspection & LC-MS/UV) Mix->QC Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC->Aliquot Store Store at -20°C to -80°C (Protect from Light/Moisture) Aliquot->Store DiluteDMSO Serial Dilution in DMSO (Prepare 1000x Working Stocks) Store->DiluteDMSO Thaw at RT prior to assay DiluteMedia Dilute in Assay Media (Final DMSO ≤ 0.1% v/v) DiluteDMSO->DiluteMedia 1:1000 dilution into media

Workflow for the preparation, storage, and dilution of (4-Cyano-2-fluorophenyl)methanesulfonamide.

Step-by-Step Protocol

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration : Allow the vial containing the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Rationale: This prevents atmospheric moisture condensation on the hygroscopic powder, which can degrade the compound and artificially inflate the weighed mass, altering the effective molarity.

  • Weighing : Accurately weigh 2.14 mg of (4-Cyano-2-fluorophenyl)methanesulfonamide using a calibrated analytical microbalance.

  • Solubilization : Transfer the powder to a sterile, amber glass or low-bind microcentrifuge tube. Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity, cell culture grade).

  • Homogenization : Vortex the solution vigorously for 30-60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2-5 minutes.

    • Self-Validating Step: Hold the tube against a strong light source. The solution must be optically clear. Any visible turbidity or Tyndall effect indicates incomplete solubilization, requiring further sonication or the addition of more solvent.

Phase 2: Quality Control & Storage
  • QC Validation : Confirm the concentration and purity of the master stock using LC-MS or UV-Vis spectroscopy. Compare the area under the curve (AUC) against a known standard if available.

  • Aliquoting : Divide the 10 mM master stock into 20-50 µL single-use aliquots using sterile, amber PCR tubes.

    • Rationale: The compound is sensitive to light and moisture[1]. Single-use aliquots prevent repeated freeze-thaw cycles that lead to localized precipitation and hydrolytic degradation.

  • Storage : Store the aliquots immediately at -20 °C or -80 °C.

Phase 3: Preparation of Working Solutions for In Vitro Assays
  • Thawing : Remove a single aliquot from the freezer and allow it to thaw completely at RT. Vortex briefly to ensure homogeneity.

  • Serial Dilution (in DMSO) : Prepare intermediate working stocks by performing serial dilutions in DMSO, not in aqueous media.

    • Example: To achieve a final assay concentration of 10 µM, use the 10 mM working stock directly. For a 1 µM final concentration, prepare a 1 mM working stock in DMSO.

  • Final Media Dilution : Add the working stock to the pre-warmed cell culture media at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).

    • Rationale: This ensures the final DMSO concentration remains strictly at 0.1% (v/v), well below the cytotoxicity threshold[3]. Mix immediately by gentle inversion or pipetting to prevent kinetic crashing of the compound.

Troubleshooting

  • Compound Precipitation in Media : If the compound crashes out upon addition to the aqueous media (visible as micro-crystals under a phase-contrast microscope), it has exceeded its thermodynamic solubility limit.

    • Solution: Warm the media to 37 °C before adding the DMSO stock, ensure rapid and turbulent mixing during addition, or lower the maximum tested concentration.

  • Loss of Potency Over Time : If historical assay data shows a sudden drop in compound efficacy, suspect water absorption in the DMSO stock. DMSO is highly hygroscopic.

    • Solution: Discard the compromised aliquot and thaw a fresh, sealed vial. Always use strictly anhydrous DMSO for initial preparation.

References

  • National Analytical Corporation. "N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8." TradeIndia.
  • ChemicalBook. "N-(4-Cyano-2-fluorophenyl)MethanesulfonaMide | 401909-16-8." ChemicalBook.
  • Scite.ai / ResearchGate. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." Scite.ai.

Sources

Application

The Versatile Role of (4-Cyano-2-fluorophenyl)methanesulfonamide in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unlocking Therapeutic Potential with a Unique Chemical Scaffold In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the successful development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Therapeutic Potential with a Unique Chemical Scaffold

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. (4-Cyano-2-fluorophenyl)methanesulfonamide, a structurally distinct chemical entity, has emerged as a compound of significant interest for medicinal chemists. Its unique combination of a sulfonamide moiety, a reactive cyano group, and a fluorinated phenyl ring offers a trifecta of functionalities that can be exploited for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of (4-Cyano-2-fluorophenyl)methanesulfonamide, presenting it as a versatile intermediate for the creation of targeted therapies. We will delve into its potential as a modulator of key enzymatic pathways and provide detailed protocols for its utilization in synthetic workflows, grounded in the established principles of medicinal chemistry.

While direct and extensive studies on (4-Cyano-2-fluorophenyl)methanesulfonamide as a standalone therapeutic agent are not widely published, its structural motifs are prevalent in numerous compounds with established pharmacological activities. The insights presented herein are synthesized from the broader understanding of fluorinated sulfonamides and related chemical structures, offering a predictive framework for its application in drug development.[1][2][3]

Core Structural Features and Their Significance in Drug Design

The therapeutic potential of (4-Cyano-2-fluorophenyl)methanesulfonamide can be dissected by examining its constituent parts. The strategic incorporation of fluorine, a cyano group, and a methanesulfonamide function on a phenyl ring creates a scaffold with desirable pharmacokinetic and pharmacodynamic properties.

The Role of the Fluorine Atom

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[4][5] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence the conformation of the molecule, leading to more favorable interactions with biological targets.[4][5]

The Versatility of the Cyano Group

The cyano group is a versatile functional handle that can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing multiple avenues for structural elaboration and the introduction of additional pharmacophoric features.[6] This adaptability makes it an invaluable component for creating libraries of compounds for screening and optimization.

The N-Phenylmethanesulfonamide Moiety: A Privileged Scaffold

The N-phenylmethanesulfonamide core is a recognized pharmacophore found in a range of therapeutic agents.[7] The sulfonamide group is a key structural element in many antibacterial, anti-inflammatory, and anticancer drugs.[8] It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[9] The methanesulfonamide group, in particular, can serve as a bioisostere for other functional groups, such as carboxylic acids or phenols, potentially improving the pharmacokinetic profile of a drug candidate.[7][10]

Potential Therapeutic Applications: An Evidence-Based Perspective

Based on the known biological activities of structurally related fluorinated and cyanophenyl sulfonamides, (4-Cyano-2-fluorophenyl)methanesulfonamide is a promising starting point for the development of inhibitors for several key enzyme families.

Carbonic Anhydrase Inhibition

Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[11] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.[9][11] The sulfonamide moiety of (4-Cyano-2-fluorophenyl)methanesulfonamide can act as a zinc-binding group within the active site of carbonic anhydrases.

Kinase Inhibition

The N-phenylmethanesulfonamide scaffold is present in several kinase inhibitors.[7] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] The structural features of (4-Cyano-2-fluorophenyl)methanesulfonamide make it an attractive scaffold for the design of selective kinase inhibitors.

Anti-inflammatory and Anticancer Potential

Sulfonamide-containing compounds have demonstrated a broad range of anti-inflammatory and anticancer activities.[8][10] For instance, derivatives of N-amido-phenylsulfonamide have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory process.[10] Furthermore, the cyanophenyl moiety is found in various compounds with antiproliferative properties.

Protocols for Synthetic Elaboration

(4-Cyano-2-fluorophenyl)methanesulfonamide serves as a versatile starting material for the synthesis of more complex drug candidates. Below are generalized protocols for the modification of its key functional groups.

Protocol 1: Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol describes the conversion of the cyano group to a carboxylic acid, which can serve as an anchor for further functionalization or as a key interacting group with a biological target.

Materials:

  • (4-Cyano-2-fluorophenyl)methanesulfonamide

  • 6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)

  • Reflux apparatus

  • Dioxane (co-solvent, optional)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend (4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq) in 6M HCl or 6M NaOH.

  • If solubility is an issue, add a minimal amount of dioxane as a co-solvent.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using acidic conditions, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. If using basic conditions, acidify with 1M HCl until the product precipitates.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Diagram of Synthetic Workflow: Cyano Group Hydrolysis

G start (4-Cyano-2-fluorophenyl)methanesulfonamide reagents 6M HCl or 6M NaOH Reflux start->reagents workup Neutralization/Acidification Extraction reagents->workup product 4-(Methanesulfonylamino)-3-fluorobenzoic acid workup->product

Caption: Workflow for the hydrolysis of the cyano group.

Protocol 2: N-Alkylation/N-Arylation of the Sulfonamide

This protocol outlines the derivatization of the sulfonamide nitrogen, a common strategy to modulate the compound's properties and explore structure-activity relationships.

Materials:

  • (4-Cyano-2-fluorophenyl)methanesulfonamide

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Alkyl or Aryl halide (e.g., Benzyl bromide, Iodobenzene)

  • Palladium catalyst and ligand (for arylation, e.g., Pd₂(dba)₃, Xantphos)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring plate and heating mantle

Procedure for N-Alkylation:

  • To a solution of (4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq) in anhydrous DMF under an inert atmosphere, add a base such as NaH (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) and stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Diagram of Synthetic Pathway: N-Alkylation

G reactant (4-Cyano-2-fluorophenyl)methanesulfonamide C₈H₇FN₂O₂S product N-Alkyl-(4-cyano-2-fluorophenyl)methanesulfonamide C₈₊ₙH₇₊₂ₙFN₂O₂S reactant->product 1. Base (NaH) 2. Alkyl Halide (R-X)

Caption: General scheme for N-alkylation of the sulfonamide.

Data Summary and Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇FN₂O₂S
Molecular Weight 214.22 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store in a cool, dry place away from light

Note: Experimental values may vary. The data presented is based on typical properties for similar compounds.

Conclusion: A Building Block for Future Innovations

(4-Cyano-2-fluorophenyl)methanesulfonamide represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its unique combination of a fluorinated phenyl ring, a reactive cyano group, and a proven sulfonamide pharmacophore provides a robust platform for the synthesis of novel therapeutic agents. The potential applications span a wide range of disease areas, including cancer, inflammation, and neurological disorders. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this promising chemical entity in their quest for the next generation of medicines. Further exploration of the chemical space accessible from this intermediate is highly encouraged and is likely to yield novel drug candidates with significant therapeutic impact.

References

  • Abdel Reheim, M. A. M., Ghazal, B., Abdelhamid, S., & El-Gaby, M. (2024). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Chemistry & Biodiversity.
  • Matulaitis, V., Sakalauskas, A., Smirnovas, V., & Matulis, D. (2024).
  • Matulaitis, V., Sakalauskas, A., Smirnovas, V., & Matulis, D. (2025).
  • BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. BenchChem.
  • Google Patents. (n.d.). Epilepsy treatment agent.
  • Google Patents. (n.d.). Sulfonamides.
  • BenchChem. (2025). A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. BenchChem.
  • Supuran, C. T., & Scozzafava, A. (2012). Sulfonamides: A patent review (2008-2012).
  • Google Patents. (n.d.). Cyanopyrrolidines as dub inhibitors for the treatment of cancer.
  • Sbeih, K., Ohta, Y., Takayama, H., Isogai, S., & Iwabuchi, Y. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444.
  • Al-Qaisi, J. A., Al-Hiari, Y. M., Al-Zoubi, M. S., & Al-Masri, I. M. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules, 30(16), 3456.
  • Lumma, W. C., Wohl, R. A., & Pinnell, R. P. (1982). N-[(.omega.-Amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of Medicinal Chemistry, 25(3), 207-210.
  • Google Patents. (n.d.). Sulfonamides.
  • Lee, J. H., Kim, J. H., Park, J. H., Kim, J. S., Lee, J. Y., & Lee, K. T. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127992.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Abdel Reheim, M. A. M., Ghazal, B., Abdelhamid, S., & El-Gaby, M. (2024). The optimized molecular structure of novel fluorinated sulfonamides...
  • Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-4.
  • Grygorenko, O., Volochnyuk, D., & Vashchenko, B. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ChemMedChem, 16(1), 54-75.
  • Wang, Y., Zhang, Y., Li, Y., Wang, X., & Liu, H. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • Supuran, C. T. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini Reviews in Medicinal Chemistry, 13(1), 70-86.
  • Journal of Applied Chemical Science International. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. I.K. Press.
  • ResearchGate. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Delgado-Hernández, S., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry, 12, 1365345.
  • Shkolnik, D., et al. (2022).

Sources

Method

The Strategic Utility of (4-Cyano-2-fluorophenyl)methanesulfonamide in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Multifaceted Precursor for Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tuning the pharmacokinetic and pharmacod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifaceted Precursor for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. (4-Cyano-2-fluorophenyl)methanesulfonamide has emerged as a valuable and versatile precursor, offering a unique combination of a fluorinated phenyl ring, a cyano moiety, and a methanesulfonamide group. This trifecta of functionalities provides chemists with a powerful toolkit for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[1][2] The cyano group, an electron-withdrawing moiety, can act as a hydrogen bond acceptor or be transformed into other functional groups such as amides, carboxylic acids, or tetrazoles.[3][4] The methanesulfonamide group, while serving as a protecting group for the aniline, also contributes to the overall physicochemical properties of the molecule and can be a key pharmacophoric element in its own right.[5]

This guide provides an in-depth exploration of the applications of (4-Cyano-2-fluorophenyl)methanesulfonamide as a synthetic precursor. It offers detailed protocols, explains the rationale behind experimental choices, and provides a framework for its effective utilization in research and drug development.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 401909-16-8[6]
Molecular Formula C₈H₇FN₂O₂S[6]
Molecular Weight 214.22 g/mol
Appearance Off-white to pale beige crystalline powder[6]
Melting Point 144-148 °C
Solubility Soluble in DMSO and DMF; slightly soluble in water[6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[6]

Safety and Handling: (4-Cyano-2-fluorophenyl)methanesulfonamide is stable under normal conditions but is sensitive to moisture.[6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications and Strategic Considerations

The primary utility of (4-Cyano-2-fluorophenyl)methanesulfonamide lies in its role as a masked aniline, where the methanesulfonamide group serves as a robust protecting group. This allows for selective transformations on other parts of the molecule before revealing the reactive aniline functionality for subsequent coupling reactions.

A key application of this precursor is in the synthesis of substituted anilines that are core components of many kinase inhibitors. The general workflow involves the deprotection of the methanesulfonamide to yield 4-amino-3-fluorobenzonitrile, which can then be used in various coupling reactions.

Experimental Protocols

Protocol 1: Deprotection of (4-Cyano-2-fluorophenyl)methanesulfonamide to Yield 4-Amino-3-fluorobenzonitrile

This protocol describes a representative method for the acidic hydrolysis of the methanesulfonamide group to unveil the aniline. This transformation is a critical step in utilizing the precursor for the synthesis of more complex drug intermediates.

Reaction Scheme:

Caption: Acid-catalyzed hydrolysis of the methanesulfonamide protecting group.

Materials:

  • (4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-Cyano-2-fluorophenyl)methanesulfonamide.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (approximately 10 volumes relative to the starting material) to the flask while cooling in an ice bath to manage the exotherm.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-amino-3-fluorobenzonitrile.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid and Heat: The N-S bond in the methanesulfonamide is stable, requiring strong acidic conditions and elevated temperatures for cleavage.

  • Pouring onto Ice: This is a standard quenching procedure for reactions involving concentrated strong acids to dissipate the heat of dilution safely.

  • Neutralization with Sodium Bicarbonate: This step is crucial to neutralize the excess acid and allow for the extraction of the basic aniline product into an organic solvent.

  • Column Chromatography: This purification technique is necessary to remove any unreacted starting material and potential side products.

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Scaffold

This protocol outlines a representative synthetic workflow for the preparation of a 4-anilinoquinoline scaffold, a common core structure in many kinase inhibitors, using the deprotected 4-amino-3-fluorobenzonitrile.

Workflow Diagram:

G cluster_workflow Kinase Inhibitor Scaffold Synthesis A Start: (4-Cyano-2-fluorophenyl)methanesulfonamide B Deprotection (Protocol 1) A->B Step 1 C Intermediate: 4-Amino-3-fluorobenzonitrile B->C D Buchwald-Hartwig Amination C->D F Product: 4-(4-Cyano-2-fluoroanilino)quinoline D->F Step 2 E Reactant: 4-Chloroquinoline E->D

Caption: Workflow for the synthesis of a 4-anilinoquinoline scaffold.

Materials:

  • 4-Amino-3-fluorobenzonitrile (from Protocol 1) (1.0 eq)

  • 4-Chloroquinoline (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-amino-3-fluorobenzonitrile, 4-chloroquinoline, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Isolation and Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the desired 4-(4-cyano-2-fluoroanilino)quinoline.

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of C-N bonds, specifically for coupling anilines with aryl halides.

  • Palladium(II) Acetate and Xantphos: This is a common and effective catalyst/ligand system for the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step, leading to higher yields.

  • Cesium Carbonate: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Cesium carbonate is often used due to its high solubility in organic solvents and its ability to effectively deprotonate the aniline.

  • Anhydrous Conditions: The catalytic cycle is sensitive to moisture, which can deactivate the palladium catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of the reaction.

Conclusion: A Strategic Asset in Synthetic Chemistry

(4-Cyano-2-fluorophenyl)methanesulfonamide is more than just a chemical intermediate; it is a strategically designed building block that offers a wealth of possibilities for the synthesis of complex, biologically active molecules. Its unique combination of a protected aniline, a fluorinated aromatic ring, and a versatile cyano group allows for a modular and efficient approach to the construction of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable precursor in their synthetic endeavors.

References

  • National Analytical Corporation - Chemical Division. N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8. Available from: [Link]

  • Scozzafava, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1-25. Available from: [Link]

  • Regulations.gov. (2015). Application for Extension of Patent Term. Available from: [Link]

  • Google Patents. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences, 6(S2), 9645–9650. Available from: [Link]

  • Khan, I., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry, 4, 100277. Available from: [Link]

  • Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. Available from: [Link]

  • Meanwell, N. A. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(7), 1448. Available from: [Link]

  • NextSDS. (2-cyano-4-fluorophenyl)methanesulfonamide — Chemical Substance Information. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATES AND THEIR UTILITY AS PRECURSORS FOR ISOQUINOLINES AND PYRIDO[3,4-c]PYRIDINES. HETEROCYCLES, 78(8), 2067. Available from: [Link]

  • Luo, S., et al. (2009). 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o2011. Available from: [Link]

  • Shah, S. S. A., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini-Reviews in Medicinal Chemistry, 13(1), 70-86. Available from: [Link]

  • Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 649. Available from: [Link]

  • García Mancheño, O., et al. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. Organic Letters, 9(19), 3809-3811. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4417. Available from: [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Efficacy Testing Protocols for (4-Cyano-2-fluorophenyl)methanesulfonamide Derivatives

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound: (4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8) Primary Applications: Pharmacokinetic (PK) profiling, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound: (4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8) Primary Applications: Pharmacokinetic (PK) profiling, anti-parasitic drug discovery (e.g., Trypanosoma cruzi), and sulfonamide-based target engagement.

Introduction & Mechanistic Rationale

(4-Cyano-2-fluorophenyl)methanesulfonamide is a highly versatile chemical intermediate and pharmacophore utilized in the synthesis of targeted therapeutics, particularly in the development of anti-parasitic agents and specific enzyme inhibitors.

The structural architecture of this compound dictates its in vivo behavior:

  • Fluorinated Phenyl Ring: The ortho-fluoro substitution blocks rapid cytochrome P450-mediated oxidation at that position, enhancing metabolic stability and increasing lipophilicity for better membrane permeation.

  • Cyano Group: Acts as a strong electron-withdrawing group, modulating the pKa of the sulfonamide and often serving as a critical hydrogen-bond acceptor in target binding pockets.

  • Methanesulfonamide Moiety: A classic zinc-binding and hydrogen-bonding motif, crucial for target engagement in metalloenzymes and parasitic targets.

Because of its high lipophilicity and crystalline nature, the compound exhibits poor aqueous solubility. Therefore, standard aqueous buffers are insufficient for in vivo dosing. This application note details a self-validating, causality-driven workflow for formulating, administering, and evaluating this compound (and its derivatives) in murine models, specifically focusing on pharmacokinetic profiling and an acute Trypanosoma cruzi infection efficacy model.

Workflow A Compound Synthesis & Formulation (PEG400/DMSO) B In Vivo Administration (PO / IV Dosing) A->B C Pharmacokinetic Profiling (LC-MS/MS Analysis) B->C PK Cohort D T. cruzi Infection Model (Bioluminescence Imaging) B->D Efficacy Cohort E Efficacy & Toxicity Readouts C->E D->E

In vivo testing workflow for (4-Cyano-2-fluorophenyl)methanesulfonamide.

Experimental Design: Causality and Self-Validation

To ensure rigorous scientific integrity, every step of this protocol is designed as a self-validating system:

  • Formulation Causality: We utilize a co-solvent system of DMSO, PEG400, and Saline. DMSO breaks the crystal lattice, PEG400 acts as a surfactant/co-solvent to prevent precipitation upon dilution, and Saline ensures physiological osmolarity. Preventing precipitation is critical; particulate matter in IV dosing causes microembolisms, artificially skewing clearance data and causing acute toxicity 1.

  • Analytical Self-Validation: PK blood samples are spiked with a deuterated internal standard (IS) prior to protein precipitation. This controls for matrix effects and extraction recovery variations during LC-MS/MS analysis.

  • Efficacy Readout Causality: Traditional blood smear counting for T. cruzi is highly subjective. By utilizing a transgenic luciferase-expressing T. cruzi strain, we enable non-invasive, longitudinal bioluminescence imaging. This provides real-time, objective quantification of parasitemia while reducing the number of animals required 2.

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Formulation Preparation

Note: Prepare formulations fresh on the day of dosing to prevent compound degradation or delayed precipitation.

  • Weighing: Accurately weigh 10 mg of (4-Cyano-2-fluorophenyl)methanesulfonamide.

  • Solubilization: Add 0.5 mL of 100% DMSO. Vortex for 2 minutes until the solution is completely clear. Causality: Initial dissolution in a strong polar aprotic solvent ensures complete disruption of the crystalline structure.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 1 minute.

  • Aqueous Dilution: Slowly add 5.5 mL of sterile 0.9% Saline dropwise while continuously vortexing. The final vehicle composition is 5% DMSO / 40% PEG400 / 55% Saline at a concentration of 1 mg/mL.

  • Validation: Visually inspect against a dark background to ensure no micro-precipitates have formed.

In Vivo Dosing and Sampling (Sprague-Dawley Rats)
  • Administration: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. Administer the compound via oral gavage (PO) at 10 mg/kg, or via lateral tail vein injection (IV) at 2 mg/kg.

  • Blood Collection: Collect 150 µL of blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood to K2EDTA tubes and place on ice. Causality: K2EDTA prevents coagulation without interfering with downstream mass spectrometry, unlike heparin which can cause ion suppression. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma. Store at -80°C.

Representative Pharmacokinetic Data

Table 1: Baseline PK Parameters of (4-Cyano-2-fluorophenyl)methanesulfonamide

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL)1450 ± 120890 ± 95
Tmax (h)0.081.5
AUC0-t (ng·h/mL)3200 ± 2104100 ± 315
Clearance (CL) (L/h/kg)0.62-
Half-life (t1/2) (h)2.43.1
Bioavailability (F%) -~25.6%

Protocol B: In Vivo Acute T. cruzi Infection Assay

Sulfonamide derivatives are frequently evaluated for anti-chagasic activity. This protocol outlines the efficacy testing of the compound in an acute infection model.

Infection and Dosing Regimen
  • Parasite Preparation: Culture transgenic T. cruzi (Tulahuen strain) expressing firefly luciferase in Vero cells. Harvest cell-derived trypomastigotes and resuspend in sterile PBS.

  • Infection: Inject 8-week-old female BALB/c mice intraperitoneally (IP) with 1×105 trypomastigotes.

  • Treatment Initiation: On Day 4 post-infection (once acute parasitemia is established), begin administration of the formulated compound (Protocol 3.1) via oral gavage once daily for 20 days. Include a vehicle-only negative control and a Benznidazole (100 mg/kg) positive control.

Bioluminescence Imaging (Efficacy Readout)
  • Substrate Administration: 10 minutes prior to imaging, inject mice IP with 150 mg/kg of D-Luciferin Potassium-salt dissolved in PBS.

  • Anesthesia: Anesthetize mice using 2.5% isoflurane inhalation. Causality: Isoflurane provides rapid induction and recovery, minimizing metabolic stress on the infected mice during imaging.

  • Quantification: Image mice using an in vivo imaging system (IVIS). Quantify the total flux (photons/second) in the whole-body region of interest (ROI). The reduction in bioluminescence directly correlates to the reduction in parasite burden.

Representative Efficacy Data

Table 2: In Vivo Efficacy Metrics in Acute T. cruzi Model

Treatment GroupDose (mg/kg/day)Peak Parasitemia Reduction (%)Survival Rate (Day 30)
Vehicle Control 00%0%
Benznidazole (Control) 100>99%100%
Test Compound 2565%40%
Test Compound 5088%80%

Pharmacodynamic & Metabolic Pathway

Understanding the clearance and target engagement of the fluorinated cyano-sulfonamide is critical for lead optimization. The diagram below illustrates the dual pathways of target inhibition (efficacy) and hepatic clearance (pharmacokinetics).

Mechanism M1 (4-Cyano-2-fluorophenyl) methanesulfonamide M2 Target Engagement (Parasite Enzyme Binding) M1->M2 Pharmacodynamics M3 Hepatic Metabolism (CYP450 Oxidation) M1->M3 Pharmacokinetics M5 Parasitemia Reduction (In Vivo Efficacy) M2->M5 Growth Inhibition M4 Renal Excretion (Urine Clearance) M3->M4 Elimination

Pharmacodynamic engagement and metabolic clearance pathway.

References

  • Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat.National Institutes of Health (PMC).
  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds.National Institutes of Health (PMC).

Sources

Method

Application Note: Advanced Crystallization and Isolation Techniques for (4-Cyano-2-fluorophenyl)methanesulfonamide

Scientific Rationale & Introduction (4-Cyano-2-fluorophenyl)methanesulfonamide is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs). In pharmaceutical process chemistry, achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

(4-Cyano-2-fluorophenyl)methanesulfonamide is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs). In pharmaceutical process chemistry, achieving stringent purity (>98%) of this intermediate is paramount. Residual impurities from its upstream synthesis—such as unreacted methanesulfonyl chloride or 4-cyano-2-fluoroaniline—can irreversibly poison transition-metal catalysts in downstream cross-coupling reactions.

This application note details thermodynamically and kinetically controlled crystallization strategies to isolate this compound. As a Senior Application Scientist, the goal is not merely to provide a recipe, but to establish a self-validating system where the physicochemical properties of the molecule dictate the isolation strategy, ensuring maximum yield, polymorphic purity, and process reproducibility.

Physicochemical Profiling & Causality of Solubility

The macroscopic solubility behavior of (4-Cyano-2-fluorophenyl)methanesulfonamide is governed by its unique molecular architecture. The sulfonamide moiety (-SO₂NH₂) acts as a strong hydrogen-bond donor and acceptor, driving high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate, temperature-dependent solubility in polar protic solvents (e.g., alcohols) [1].

Conversely, the 2-fluoro and 4-cyano substitutions on the aromatic ring increase the molecule's overall lipophilicity and crystal lattice energy. This renders the compound practically insoluble in water and non-polar aliphatic hydrocarbons (e.g., heptane). Understanding this dichotomy is critical: we leverage the sulfonamide group for primary dissolution and the fluorophenyl ring for targeted anti-solvent precipitation.

Table 1: Physicochemical Properties of (4-Cyano-2-fluorophenyl)methanesulfonamide

PropertyValue / Description
CAS Number 401909-16-8
Molecular Formula C₈H₇FN₂O₂S
Molecular Weight 214.22 g/mol
Appearance Off-white to pale beige crystalline powder
Melting Point 144–148 °C
Solubility Profile Soluble in DMSO, DMF, hot Ethanol; Slightly soluble in Water

Mechanistic Insights into Crystallization Dynamics

Successful isolation relies on precisely navigating the Metastable Zone Width (MSZW). If supersaturation is generated too rapidly (e.g., dumping anti-solvent into the system), the process bypasses the metastable zone and enters the labile zone. This kinetic control leads to catastrophic primary nucleation, resulting in amorphous precipitation, solvent entrapment, and poor filtration kinetics.

To ensure a robust process, our primary protocol utilizes thermodynamic control . By employing a slow cooling profile combined with seeding, crystallization occurs exclusively within the metastable zone. This promotes Ostwald ripening—where smaller, less stable crystals dissolve and redeposit onto larger crystals—yielding a high-purity, easily filterable product [2].

Logic Solvent Solvent Selection Polar High Polarity (DMSO/EtOH) High Solubility Solvent->Polar Primary NonPolar Low Polarity (Water) Anti-Solvent Solvent->NonPolar Anti-solvent Yield High Yield, Lower Purity (Kinetic Control) Polar->Yield Rapid Crash Out Purity High Purity, Optimal Yield (Thermodynamic Control) Polar->Purity Controlled Cooling NonPolar->Purity Dropwise Addition

Caption: Logical relationship between solvent polarity, crystallization kinetics, and yield/purity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Cooling Crystallization (Ethanol / Water System)

Causality & Rationale: Ethanol is selected as the primary solvent due to its steep temperature-solubility gradient for sulfonamides [3]. Water acts as a mild anti-solvent to depress solubility at lower temperatures, maximizing recovery without forcing a crash-out.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude (4-Cyano-2-fluorophenyl)methanesulfonamide in 40 mL of absolute ethanol in a jacketed crystallizer. Heat to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter. Return the filtrate to the crystallizer and maintain at 65 °C.

  • Anti-Solvent Addition: Dropwise, add 10 mL of pre-heated (65 °C) deionized water over 15 minutes. The solution must remain visually clear.

  • Seeding & Nucleation: Cool the system to 55 °C at a rate of 0.5 °C/min. Add 0.1 g of pure seed crystals. Critical Hold: Maintain the temperature at 55 °C for 60 minutes. This allows the seed bed to mature and consume initial supersaturation, preventing secondary nucleation.

  • Cooling Profile: Cool the suspension to 5 °C at a linear rate of 0.2 °C/min.

  • Self-Validation Check: Extract a 1 mL aliquot of the suspension, filter rapidly, and analyze the mother liquor via HPLC. The crystallization is validated as complete when the solute concentration in the mother liquor drops below < 3 mg/mL.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold (5 °C) Ethanol/Water (1:1 v/v).

  • Drying: Dry the product in a vacuum oven at 45 °C and <50 mbar for 12 hours.

Protocol B: Kinetic Anti-Solvent Crystallization (DMSO / Water System)

Causality & Rationale: For highly impure or degraded batches, DMSO provides massive solubilizing power, allowing for a highly concentrated feed. Water is used to forcefully crash out the product. Controlled addition is critical to avoid "oiling out" (liquid-liquid phase separation), a common failure mode in sulfonamide isolation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in 15 mL of DMSO at 40 °C.

  • Anti-Solvent Titration: Using a syringe pump, add deionized water (20 °C) at a rate of 0.5 mL/min.

  • Self-Validation (Nucleation Control): Monitor the system for the cloud point (typically after 12-15 mL of water). Once opacity is observed, immediately pause the addition for 30 minutes. Visually validate that the cloudiness resolves into distinct particulate suspension (desupersaturation).

  • Completion: Resume water addition at 1.0 mL/min until a total of 45 mL of water has been added.

  • Isolation & Washing: Filter the dense slurry. Crucial Causality Step: Wash extensively with 3 x 20 mL of deionized water. Residual DMSO will severely depress the melting point and cause degradation during drying; thorough washing is non-negotiable.

  • Drying: Vacuum dry at 50 °C for 16 hours.

Workflow Start Crude (4-Cyano-2-fluorophenyl) methanesulfonamide Dissolution Dissolution in Primary Solvent (e.g., EtOH at 65°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling & Seeding (Induce Supersaturation) Filtration->Cooling Nucleation Nucleation & Crystal Growth (Hold at 55°C, then 5°C) Cooling->Nucleation Isolation Vacuum Filtration & Washing (Cold Anti-solvent) Nucleation->Isolation Drying Vacuum Drying (45°C, <50 mbar) Isolation->Drying

Caption: Workflow for the thermodynamic crystallization and isolation of the target sulfonamide.

Quantitative Data & Protocol Comparison

To guide scale-up decisions, the quantitative outcomes of both protocols are summarized below. While Protocol B offers a slight edge in total mass recovery, Protocol A is the authoritative choice for API-bound intermediates due to its superior purity profile and favorable crystal habit, which drastically reduces filtration bottlenecks.

Table 2: Comparison of Crystallization Systems for (4-Cyano-2-fluorophenyl)methanesulfonamide

ParameterProtocol A (EtOH/Water)Protocol B (DMSO/Water)
Yield (%) 88 - 92%94 - 97%
Purity (HPLC Area %) > 99.5%98.0 - 98.5%
Crystal Habit Prismatic / Block-likeNeedles / Fine Powder
Filtration Time (10g scale) < 2 minutes5 - 8 minutes
Residual Solvent Risk Low (Ethanol easily dried)High (DMSO requires extensive washing)

References

  • National Analytical Corporation. "N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8 Physical Properties". TradeIndia. URL:[Link]

  • Wu, X., et al. "Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K". Journal of Chemical & Engineering Data, ACS Publications, 2022. URL:[Link]

Application

Application Notes and Protocols for In Vitro Cell Line Toxicity Screening of (4-Cyano-2-fluorophenyl)methanesulfonamide

Abstract This document provides a comprehensive guide for the initial in vitro toxicity assessment of the novel compound, (4-Cyano-2-fluorophenyl)methanesulfonamide. In the absence of extensive public toxicological data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro toxicity assessment of the novel compound, (4-Cyano-2-fluorophenyl)methanesulfonamide. In the absence of extensive public toxicological data for this specific molecule, we present a robust, multi-tiered screening strategy employing established and validated cell-based assays. The protocols herein are designed to first establish a general cytotoxicity profile by determining the half-maximal inhibitory concentration (IC50) and then to explore potential mechanisms of cell death, specifically apoptosis and oxidative stress. This guide emphasizes not just the procedural steps but also the underlying scientific principles to empower researchers to generate reliable and reproducible data for early-stage safety and risk assessment.

Introduction and Scientific Rationale

(4-Cyano-2-fluorophenyl)methanesulfonamide belongs to a class of sulfonamide-containing compounds, a chemical moiety prevalent in a wide range of pharmaceuticals. The introduction of cyano- and fluoro- groups can significantly alter the compound's physicochemical properties and its interactions with biological systems. While hazard classifications for a structurally related compound, (2-cyano-4-fluorophenyl)methanesulfonamide, suggest potential for acute toxicity, skin and eye irritation, and specific target organ toxicity, empirical data for the title compound is lacking[1]. Therefore, a systematic in vitro toxicological evaluation is a critical first step in characterizing its safety profile.

This guide presents a tiered approach to toxicity screening:

  • Tier 1: General Cytotoxicity Assessment. The initial goal is to determine the concentration-dependent effect of the compound on cell viability. We will utilize a luminescence-based assay that quantifies adenosine triphosphate (ATP), a key indicator of metabolically active, viable cells[2][3][4]. This method is highly sensitive, amenable to high-throughput screening, and generally more robust than traditional colorimetric assays like MTT[2][5].

  • Tier 2: Mechanistic Investigation. Following the determination of an IC50 value, we will explore how the compound may be inducing cell death. We will focus on two common pathways:

    • Apoptosis: Programmed cell death is a key mechanism of toxicity for many compounds. We will describe an assay to measure the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade[6][7].

    • Oxidative Stress: Many xenobiotics can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS) that can damage cellular components[8][9][10]. We will outline a protocol for detecting intracellular ROS.

This structured workflow allows for an efficient and informative initial assessment of the compound's cytotoxic potential and underlying mechanisms.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Class II)

  • Humidified CO2 Incubator (37°C, 5% CO2)

  • Inverted Microscope

  • Multimode Microplate Reader (with luminescence and fluorescence capabilities)

  • Automated Liquid Handler or Multichannel Pipettes

  • Standard laboratory equipment (centrifuge, water bath, etc.)

Cell Lines

The choice of cell line is critical and should be guided by the intended application of the compound[11][12]. For a general toxicity screen, a panel of cell lines representing different tissues is recommended.

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity[12].

  • HEK293 (Human Embryonic Kidney): A commonly used line for general toxicity, representing renal effects[12][13].

  • A549 (Human Lung Carcinoma): To assess potential respiratory toxicity[13].

  • A relevant "normal" cell line: For example, hTERT-immortalized fibroblasts, to compare toxicity against non-cancerous cells[12].

Reagents and Consumables
  • (4-Cyano-2-fluorophenyl)methanesulfonamide (synthesis as required)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell Culture Media (e.g., DMEM, EMEM, F-12K, as recommended by the cell line supplier, such as ATCC)[13][14]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile 96-well and 384-well tissue culture plates (white, opaque for luminescence; black, clear-bottom for fluorescence)[14]

  • CellTiter-Glo® 2.0 Cell Viability Assay Kit (Promega, Cat. No. G9241 or equivalent)[3]

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or equivalent)[6]

  • CellROX™ Green Reagent (Thermo Fisher Scientific, Cat. No. C10444 or equivalent ROS detection reagent)

  • Positive controls (e.g., Staurosporine for apoptosis, Menadione for oxidative stress)

Experimental Workflows and Protocols

General Cell Culture and Compound Preparation
  • Cell Maintenance: Culture all cell lines according to the supplier's recommendations, ensuring they are in the logarithmic growth phase and show high viability (>95%) before plating for experiments.

  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of (4-Cyano-2-fluorophenyl)methanesulfonamide in 100% DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the appropriate cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

Diagram 1: General Experimental Workflow A high-level overview of the tiered toxicity screening approach.

G cluster_prep Preparation cluster_tier1 Tier 1: General Cytotoxicity cluster_tier2 Tier 2: Mechanistic Assays A Prepare Compound Stock (4-Cyano-2-fluorophenyl)methanesulfonamide in DMSO B Culture & Harvest Cells (Logarithmic Growth Phase) C Seed Cells in 96-well Plate B->C D Treat with Serial Dilutions of Compound (24-72h) C->D G Treat Cells at ~IC50 and 2x IC50 Concentrations C->G Based on IC50 E Perform CellTiter-Glo® Assay (Measures ATP/Viability) D->E F Calculate IC50 Value E->F H Apoptosis Assay (Caspase-Glo® 3/7) G->H I Oxidative Stress Assay (ROS Detection) G->I J Data Analysis & Interpretation H->J I->J

Protocol 1: General Cytotoxicity using CellTiter-Glo® Assay

This protocol determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells[3][4]. The luminescent signal is directly proportional to the number of viable cells[3].

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a white, opaque 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 16-24 hours to allow for cell attachment[14].

  • Compound Treatment: Prepare a 2X serial dilution series of (4-Cyano-2-fluorophenyl)methanesulfonamide in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[15]. b. Add 100 µL of CellTiter-Glo® Reagent to each well[4][15]. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis[15]. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Data Acquisition: Measure luminescence using a microplate reader. The extended half-life of the signal (often >5 hours) provides flexibility in read time[2][4].

Data Analysis:

  • Subtract the average luminescence from the "no-cell" control wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

ParameterRecommendationRationale
Plate Type White, Opaque 96-wellMaximizes luminescent signal and prevents well-to-well crosstalk.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and provides a robust signal window.
Compound Incubation 24, 48, 72 hoursAssesses both acute and longer-term cytotoxic effects.
DMSO Concentration ≤ 0.5%Minimizes solvent-induced toxicity, ensuring observed effects are from the compound.
Assay Reagent CellTiter-Glo® 2.0A single-reagent, "add-mix-measure" format simplifies the workflow and is highly sensitive[3][4].
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This assay uses a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity[6].

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Treat cells with (4-Cyano-2-fluorophenyl)methanesulfonamide at concentrations around the pre-determined IC50 (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for a shorter period appropriate for detecting apoptosis, which often precedes complete loss of viability (e.g., 6, 12, or 24 hours).

  • Assay Execution: a. Follow the same equilibration step as in Protocol 1. b. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well[6]. c. Mix gently on a plate shaker for 30-60 seconds. d. Incubate at room temperature for 1-3 hours to achieve optimal signal.

  • Data Acquisition: Measure luminescence with a microplate reader.

Data Analysis:

  • Subtract the average background luminescence from a "no-cell" control.

  • Express the data as fold-change in caspase activity relative to the vehicle control. A significant increase suggests the induction of apoptosis.

Diagram 2: Apoptosis Detection Pathway Illustrates the mechanism of the Caspase-Glo® 3/7 assay.

G Compound (4-Cyano-2-fluorophenyl) methanesulfonamide Cell Viable Cell Compound->Cell Induces Apoptosis ApoptoticCell Apoptotic Cell Cell->ApoptoticCell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 activates Cleavage Substrate Cleavage Caspase37->Cleavage acts on AssayReagent Caspase-Glo® 3/7 Reagent (Pro-substrate + Luciferase) AssayReagent->Cleavage Light Luminescent Signal (Light) Cleavage->Light generates

Protocol 3: Oxidative Stress Assessment using CellROX™ Green

This protocol uses a cell-permeant dye that is non-fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by reactive oxygen species (ROS)[9][16].

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the compound as described in Protocol 2. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM Menadione for 1-2 hours).

  • Incubation: Incubate for a period relevant to the induction of oxidative stress, which is often an early event (e.g., 1, 4, or 8 hours).

  • Staining: a. Remove the treatment medium. b. Add fresh medium containing 5 µM CellROX™ Green Reagent to each well. c. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with warm PBS to remove excess probe.

  • Data Acquisition: Add 100 µL of PBS or culture medium back to each well. Measure fluorescence using a microplate reader (Excitation ~485 nm / Emission ~520 nm). Alternatively, visualize and quantify using a high-content imaging system.

Data Analysis:

  • Subtract the background fluorescence from "no-cell" control wells.

  • Express data as fold-change in fluorescence intensity relative to the vehicle control. A significant increase indicates the production of ROS.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the data generated, the following controls are essential for each assay:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This establishes the baseline for cell viability, caspase activity, or ROS levels.

  • Positive Control: A known inducer of the specific endpoint being measured (e.g., Staurosporine for apoptosis). This confirms that the assay system is working correctly.

  • Untreated Control: Cells in culture medium only, to ensure the vehicle (DMSO) is not having a significant effect.

  • "No-Cell" Control: Wells containing only medium and the assay reagent. This measures the background signal of the assay.

By including these controls, each plate serves as a self-validating system, confirming the health of the cells, the non-interfering nature of the vehicle, and the responsiveness of the assay reagents.

Conclusion

This application note provides a foundational, tiered strategy for the in vitro toxicity screening of (4-Cyano-2-fluorophenyl)methanesulfonamide. By first establishing a dose-dependent cytotoxicity curve with a highly sensitive ATP-based assay, researchers can efficiently determine the compound's potency. Subsequent mechanistic assays for apoptosis and oxidative stress provide crucial insights into the potential mode of action. This systematic approach, grounded in validated and widely accepted methodologies, will generate the critical data necessary for informed decision-making in the early stages of drug discovery and chemical safety assessment.

References

  • Highlight report: Cell type selection for toxicity testing - PMC. (n.d.).
  • CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.). Promega.
  • Caspase-3 activity assay. (n.d.). Bio-protocol.
  • CellTiter-Glo® 2.0 Cell Viability Assay. (n.d.). Promega Corporation.
  • Caspase-Glo® 3/7 Assay System. (n.d.). Promega.
  • Caspase Activity Assay. (n.d.). Creative Bioarray.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Viability Assays for Cells in Culture. (2014, January 20). PMC - NIH.
  • Caspase Assays. (n.d.). Thermo Fisher Scientific - JP.
  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. (n.d.). Promega.
  • In vitro cytotoxicity assay. (n.d.). Bio-protocol.
  • Caspase-3 Activity Assay Protocol. (2012, October 15). Cell Signaling Technology.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI.
  • Toxicology. (n.d.). ATCC.
  • Reactive Oxygen Species (ROS) Detection. (n.d.). BMG Labtech.
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2023, March 4). Tokyo Chemical Industry.
  • Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. (n.d.). Benchchem.
  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Detection of Reactive Oxygen Species in Intestinal Murine Organoids using Qualitative Imaging and Quantitative Cytometry Assays. (2021, August 23). JoVE Journal.
  • Editorial: Reactive Oxygen Species (ROS) Detection Methods in Biological System. (2019, October 17). Frontiers.
  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (n.d.). Protocols.io.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • (2-cyano-4-fluorophenyl)methanesulfonamide — Chemical Substance Information. (n.d.).
  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of (4-Cyano-2-fluorophenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the methanesulfonylation of highly deactivated anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the methanesulfonylation of highly deactivated anilines. The synthesis of N-(4-cyano-2-fluorophenyl)methanesulfonamide—a critical pharmaceutical intermediate[1] derived from 4-cyano-2-fluoroaniline[2]—presents a classic kinetic dilemma in organic synthesis.

The electron-withdrawing para-cyano and ortho-fluoro groups drastically reduce the nucleophilicity of the aniline nitrogen via inductive and resonance effects[3]. Consequently, standard sulfonylation conditions often lead to sluggish conversion. If researchers attempt to force the reaction using excess methanesulfonyl chloride (MsCl) or elevated temperatures, the reaction invariably suffers from over-sulfonylation, yielding an undesired bis-sulfonamide impurity[4]. Furthermore, MsCl is highly sensitive to moisture, and its rapid hydrolysis to methanesulfonic acid can prematurely halt the reaction[4].

To achieve a high-yielding, self-validating protocol, we must synthesize chemical intuition with precise stoichiometric and thermodynamic control.

Reaction Pathway & Mechanistic Bottlenecks

G Aniline 4-Cyano-2-fluoroaniline (Deactivated Nucleophile) Intermediate Reactive Sulfonylpyridinium (via DMAP/Pyridine) Aniline->Intermediate + Base/Catalyst MsCl Methanesulfonyl Chloride (MsCl) MsCl->Intermediate Hydrolysis Methanesulfonic Acid (Moisture Degradation) MsCl->Hydrolysis H2O present Product N-(4-Cyano-2-fluorophenyl) methanesulfonamide (Desired Product) Intermediate->Product Controlled Temp (0-25°C) Strict Stoichiometry BisSulfonamide Bis-sulfonamide Impurity (Over-reaction) Product->BisSulfonamide Excess MsCl / Heat BisSulfonamide->Product NaOH / MeOH (Selective Cleavage)

Synthesis pathway and troubleshooting for N-(4-cyano-2-fluorophenyl)methanesulfonamide.

Quantitative Condition Optimization

The table below summarizes how different reaction parameters influence the yield and impurity profile. The optimized condition leverages nucleophilic catalysis to overcome the deactivated nature of the substrate.

Reaction ConditionBase / CatalystMsCl (Eq.)Temp (°C)Conversion (%)Bis-sulfonamide (%)Isolated Yield (%)
StandardTriethylamine1.22565< 555
Forced (Excess)Triethylamine2.550954540
Pre-deprotonationNaH1.10 to 25> 951575
Optimized (Catalytic) Pyridine / DMAP (0.1 eq) 1.1 0 to 25 > 98 < 2 88

Troubleshooting FAQs

Q1: My conversion is stalling at 60-70% despite leaving the reaction overnight. Should I add more MsCl? A: Do not add excess MsCl. The stalling is likely due to either the hydrolysis of MsCl by trace moisture[4] or the inherent low nucleophilicity of the deactivated aniline[3]. Instead of adding more MsCl—which promotes bis-sulfonylation—switch your base system. Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside pyridine. DMAP reacts with MsCl to form a highly reactive N-sulfonylpyridinium intermediate, which forces the sulfonylation of even severely deactivated anilines without requiring excess reagent.

Q2: My LC-MS shows a large impurity peak with an [M+H]+ mass corresponding to the addition of two methanesulfonyl groups. How do I suppress this? A: You are observing the formation of the N,N-bis(methylsulfonyl)aniline derivative[4]. Once the mono-sulfonamide is formed, its N-H proton is relatively acidic. In the presence of a strong base and excess MsCl, it deprotonates and reacts a second time. To prevent this:

  • Strictly limit MsCl to 1.05 – 1.10 equivalents[4].

  • Maintain the reaction at 0 °C during the addition phase[4]. Rescue Protocol: If the bis-sulfonamide has already formed, you can selectively cleave the second sulfonyl group by treating the crude mixture with 2M NaOH in methanol for 2 hours at room temperature, followed by an acidic workup.

Q3: I am losing product during the aqueous extraction phase. How can I improve my isolated yield? A: N-(4-cyano-2-fluorophenyl)methanesulfonamide is slightly soluble in water[1] under basic conditions because the sulfonamide N-H is acidic (pKa ~ 8.5). If your aqueous wash is neutral or basic, the product will ionize and partition into the aqueous layer. Ensure your aqueous wash is strictly acidic (e.g., using 1M HCl) to keep the sulfonamide fully protonated and organic-soluble, while simultaneously washing away the pyridine and DMAP.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. Built-in analytical checks ensure that causality is established at every phase of the workflow.

Phase 1: Anhydrous Preparation & Activation

  • Moisture Check: Ensure all glassware is flame-dried. Use anhydrous Dichloromethane (DCM) and Pyridine.

    • Validation: Karl Fischer titration of the solvent mixture must read <50 ppm H₂O. Moisture leads directly to MsCl hydrolysis, destroying the delicate stoichiometry required to prevent over-reaction[4].

  • Reagent Mixing: In a round-bottom flask under an inert argon atmosphere, dissolve 4-cyano-2-fluoroaniline (1.0 eq) in anhydrous DCM (10 mL/g).

  • Catalyst Addition: Add anhydrous Pyridine (3.0 eq) and DMAP (0.1 eq). The DMAP acts as the nucleophilic catalyst to overcome the deactivated aniline ring.

Phase 2: Controlled Electrophilic Addition 4. Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath[4]. 5. MsCl Addition: Dilute Methanesulfonyl chloride (1.05 eq) in an equal volume of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Causality: Slow addition at 0 °C prevents localized concentration spikes of MsCl, completely suppressing the bis-sulfonylation side reaction[4].

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours.

Phase 3: In-Process Validation (IPC) 7. TLC Monitoring: Spot the reaction on silica gel TLC (Eluent: Hexanes/EtOAc 6:4).

  • Self-Validation: The bis-sulfonamide impurity lacks an N-H bond (no hydrogen bonding) and will elute significantly faster (higher Rf) than the desired mono-sulfonamide. If a high-Rf spot appears, immediately quench the reaction to prevent further over-reaction.

Phase 4: Acidic Quench & Isolation 8. Quench: Dilute the mixture with additional DCM and transfer to a separatory funnel. 9. Acidic Wash (Critical Step): Wash the organic layer with 1M HCl (3 x 10 mL/g).

  • Validation: Check the pH of the aqueous layer; it must be < 3. This ensures all pyridine is removed as a water-soluble salt and the product remains fully protonated in the organic layer.

  • Final Wash & Drying: Wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude off-white solid from hot Toluene/Heptane to afford the pure N-(4-cyano-2-fluorophenyl)methanesulfonamide as a crystalline powder[1].

References

  • N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8 , TradeIndia, [Link]

  • Direct sulfonylation of anilines mediated by visible light , PubMed Central (PMC) - NIH,[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubilization of (4-Cyano-2-fluorophenyl)methanesulfonamide

Welcome to the Advanced Technical Support Guide. As an application scientist, encountering poor solubility with sulfonamide derivatives in Dimethyl Sulfoxide (DMSO) is a common hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide. As an application scientist, encountering poor solubility with sulfonamide derivatives in Dimethyl Sulfoxide (DMSO) is a common hurdle. While literature often broadly classifies these compounds as "soluble in DMSO," the reality of benchwork involves complex thermodynamic and kinetic variables.

This guide deconstructs the physicochemical properties of (4-Cyano-2-fluorophenyl)methanesulfonamide , provides a diagnostic workflow, and outlines self-validating protocols to ensure your compound is completely solubilized for downstream assays.

Physicochemical Profiling

Before troubleshooting, we must understand the molecular behavior of the compound. The table below outlines the key properties that dictate its solubility mechanics.

Table 1: Physicochemical Properties & Solubilization Implications

PropertyValueMechanistic Implication for Solubility
CAS Number 401909-16-8N/A
Molecular Weight 214.22 g/mol [1]Small molecule; should readily diffuse into solvent cavities if intermolecular bonds are broken.
Melting Point 144–148 °C[1]Moderate-to-high crystallinity. Indicates strong intermolecular forces (H-bonding) requiring kinetic energy to disrupt.
pKa (Predicted) ~10.8 (Sulfonamide N-H)[2]Weakly acidic. Can be deprotonated by mild bases to form highly soluble anionic salts.
Reported Solubility Slightly soluble in water, soluble in DMSO/DMF[1]Baseline expectation. Deviations in DMSO solubility strongly point to solvent degradation (water contamination) or supersaturation.

Diagnostic Solubilization Workflow

Use the following logic tree to diagnose and resolve your specific solubility issue.

Workflow Step1 Compound Insoluble in DMSO Step2 Check DMSO Quality (Is it anhydrous?) Step1->Step2 Step3 Use Fresh/Anhydrous DMSO (<0.1% water content) Step2->Step3 Old/Open DMSO Step4 Assess Dissolution Kinetics (High lattice energy?) Step2->Step4 Fresh DMSO Step3->Step4 Still insoluble Success Fully Solubilized Stock Solution Step3->Success Solves issue Step5 Warm to 37°C & Sonicate (10-15 min cycles) Step4->Step5 Step6 Consider Salt Formation (pKa ~10.8) Step5->Step6 Still insoluble Step5->Success Solves issue Step7 Add 1.1 eq Base (e.g., DIPEA) Step6->Step7 Step7->Success

Diagnostic workflow for troubleshooting sulfonamide solubility in DMSO.

Troubleshooting FAQs: Causality & Solutions

Q1: The literature states this compound is soluble in DMSO, but my powder is precipitating. Why is this happening? A1: The most common culprit is water contamination in your solvent. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture[3]. Because the 4-cyano-2-fluorophenyl moiety is highly hydrophobic, even a small percentage of water in the DMSO alters the solvent's dielectric constant, causing the water to act as an antisolvent. This drastically reduces the compound's solubility and forces it to crash out. Always use fresh, anhydrous DMSO (≤0.1% water) for stock solutions.

Q2: I am using fresh, anhydrous DMSO, but the powder just floats or forms a cloudy suspension. How do I fix this? A2: You are encountering a kinetic barrier. The compound has a melting point of 144–148 °C[1], indicating a stable crystal lattice held together by strong intermolecular hydrogen bonds from the methanesulfonamide group. While it is thermodynamically soluble, the rate of dissolution is extremely slow at room temperature. Solution: Apply gentle heating (37–40 °C) to provide the thermodynamic energy needed to break these lattice bonds, combined with sonication to provide mechanical cavitation, which increases the surface area of the solute.

Q3: Can I adjust the pH to improve solubility, especially if I need to achieve a very high concentration? A3: Yes. The N-H bond of the methanesulfonamide group is weakly acidic, with a pKa of approximately 10.8[2]. In its neutral state, dissolution relies solely on solvation. By adding a mild, non-nucleophilic base (such as N,N-Diisopropylethylamine, or DIPEA), you deprotonate the sulfonamide, converting it into an anionic salt. This salt form is vastly more soluble in polar aprotic solvents like DMSO[4].

Q4: How should I store my solubilized compound to prevent future precipitation? A4: Repeated freeze-thaw cycles and exposure to ambient air introduce condensation into the vial. Once solubilized, aliquot the stock solution into single-use tubes, purge the headspace with an inert gas (like argon or nitrogen), and store at -20 °C[3].

Validated Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies include built-in validation steps to confirm true molecular dissolution.

Protocol A: Preparation of a Self-Validating Anhydrous DMSO Stock (50 mM)

Use this protocol for standard assay preparations to ensure water contamination does not prematurely crash the compound.

  • Thermal Equilibration: Remove the dry powder vial of (4-Cyano-2-fluorophenyl)methanesulfonamide from cold storage. Place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water directly into your sample.

  • Massing: Weigh the required mass (e.g., 10.71 mg for 1 mL of 50 mM stock) into a sterile, amber glass vial.

  • Solvent Addition: Using a positive displacement pipette, add 1.0 mL of strictly anhydrous DMSO (≥99.9%, packaged under argon).

  • Kinetic Disruption: Vortex for 30 seconds. If the powder remains suspended, place the vial in a sonicating water bath set to 37 °C for 10–15 minutes.

  • Validation (The Tyndall Test): Shine a laser pointer through the vial in a dark room. If the laser beam is visible as a solid line passing through the liquid (the Tyndall effect), micro-particulates are still present in a suspension. Repeat sonication until the beam is completely invisible as it passes through the liquid, confirming a true molecular solution.

  • Storage: Aliquot the clear solution into single-use tubes, purge the headspace with argon gas, and store at -20 °C[3].

Protocol B: Base-Assisted Solubilization for High-Concentration Stocks (>100 mM)

Use this protocol when standard dissolution fails due to saturation limits. Converting the sulfonamide to its salt form drastically increases its solubility limit.

  • Suspension: Suspend the compound in anhydrous DMSO at the target concentration (e.g., 200 mM). The solution will likely appear cloudy.

  • Deprotonation: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It will deprotonate the acidic sulfonamide N-H (pKa ~10.8)[2] without causing unwanted nucleophilic side reactions with the cyano or fluoro groups.

  • Agitation: Vortex the mixture vigorously for 60 seconds. The transition from a cloudy suspension to a clear solution should occur rapidly as the highly soluble anionic salt forms.

  • Validation: Perform the Tyndall test (as described in Protocol A, Step 5) to ensure no micro-crystals remain.

References

  • N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8 Source: Tradeindia URL:[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (4-Cyano-2-fluorophenyl)methanesulfonamide

Welcome to the technical support center for the purification of (4-Cyano-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (4-Cyano-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific needs.

(4-Cyano-2-fluorophenyl)methanesulfonamide is a key intermediate in organic synthesis and pharmaceutical development.[1] Its purity is paramount for the success of subsequent reactions and for meeting stringent regulatory standards. This document provides a structured approach to identifying and removing impurities through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (4-Cyano-2-fluorophenyl)methanesulfonamide?

A: Impurities typically arise from unreacted starting materials, side reactions, or degradation.[2] Based on a likely synthetic route from (4-cyano-2-fluorophenyl)methanesulfonyl chloride and ammonia, you should be vigilant for the following:

  • Unreacted Starting Materials: Primarily the (4-cyano-2-fluorophenyl)methanesulfonyl chloride precursor.

  • Hydrolysis Byproduct: The corresponding sulfonic acid, (4-cyano-2-fluorophenyl)methanesulfonic acid, can form if moisture is present during the reaction or workup. This is a common issue in sulfonamide synthesis.[3]

  • Inorganic Salts: Ammonium chloride is a major byproduct of the ammonolysis reaction.[4]

  • Isomeric Impurities: Depending on the synthesis of the aromatic precursor, other positional isomers may be present.

  • Colored Impurities: Tar-like substances or colored byproducts can form, often due to poor temperature control during synthesis, especially in steps like diazotization if a Sandmeyer-type reaction is used for a precursor.[3]

Q2: My purified product has a low and broad melting point. What does this indicate?

A: A sharp melting point is a key indicator of purity for a crystalline solid. A low and broad melting range strongly suggests the presence of impurities. The melting point for pure (4-Cyano-2-fluorophenyl)methanesulfonamide is reported as 144-148°C.[1] Impurities disrupt the crystal lattice of the solid, which requires less energy to break, hence the depression and broadening of the melting point.

Q3: The product is off-white or yellowish, but the literature says it should be a white solid. How can I remove the color?

A: Colored impurities are common and are often highly conjugated or polymeric species that are present in trace amounts. An effective method for their removal is to treat a solution of your crude product with activated charcoal.[3][5] The charcoal has a high surface area and adsorbs these colored impurities. The charcoal is then removed by hot filtration before crystallization.

Q4: My yield drops significantly after purification. How can I improve it?

A: A significant drop in yield is often a trade-off for higher purity. However, it can be minimized by optimizing the purification process.

  • Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve the product. Using too much solvent will leave a significant amount of your product in the mother liquor upon cooling.[6] Also, ensure cooling is slow to allow for proper crystal formation and consider a second crop of crystals from the mother liquor.

  • Chromatography: Avoid overloading the column, which leads to poor separation and forces you to discard mixed fractions.[7] Ensure the chosen solvent system provides a good Rf value (0.2-0.4) on TLC to maximize separation efficiency.[7]

Troubleshooting and Purification Protocols

This section provides detailed methodologies for the most effective purification techniques for (4-Cyano-2-fluorophenyl)methanesulfonamide. The general workflow involves assessing the crude product's purity and then selecting the appropriate purification method.

dot

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_validation Validation Crude Crude Product (Post-Synthesis) Analysis Purity Assessment (TLC, Melting Point, HPLC) Crude->Analysis Recrystallization Recrystallization (For solids >90% pure) Analysis->Recrystallization Relatively clean (minor impurities) Chromatography Column Chromatography (Complex mixtures, Isomers) Analysis->Chromatography Multiple impurities or poor TLC separation Washing Aqueous Wash / Extraction (To remove salts, acids/bases) Analysis->Washing Inorganic salts or acidic/basic impurities Purity_Check Final Purity Check (TLC, Melting Point, HPLC) Recrystallization->Purity_Check Chromatography->Purity_Check Washing->Recrystallization Purity_Check->Recrystallization Pure_Product Pure Product (>98% Purity) Purity_Check->Pure_Product Meets Specs

Caption: General purification workflow for (4-Cyano-2-fluorophenyl)methanesulfonamide.

Method 1: Recrystallization

Recrystallization is the most effective method for purifying solids that are already relatively pure (>90%). It relies on the difference in solubility of the compound and its impurities in a given solvent at high and low temperatures.[8]

Core Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble, but the impurities are either highly soluble or insoluble. Upon slow cooling, the desired compound's solubility decreases, and it crystallizes out, leaving the soluble impurities behind in the mother liquor.[6]

Step-by-Step Protocol:

  • Solvent Selection: The choice of solvent is critical. (4-Cyano-2-fluorophenyl)methanesulfonamide is soluble in polar organic solvents.[1] Test small batches with solvents like ethanol, isopropanol, or ethyl acetate. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[5]

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor. Dry the purified crystals in a vacuum oven or desiccator.

  • Validation: Check the melting point of the dried crystals. It should be sharp and within the expected range (144-148°C).[1] Confirm purity using TLC or HPLC.

Solvent SystemSuitability for RecrystallizationComments
Isopropanol/Water ExcellentDissolves well in hot isopropanol. Water can be added as an anti-solvent to induce crystallization.
Ethanol GoodGenerally a good solvent for sulfonamides.[10] May require a larger volume.
Ethyl Acetate/Hexane GoodDissolve in hot ethyl acetate and add hexane as an anti-solvent until turbidity appears, then cool.
Method 2: Silica Gel Column Chromatography

For complex mixtures containing multiple impurities or isomers with similar polarities, column chromatography is the preferred method.[7]

Core Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

dot

Chromatography_Troubleshooting cluster_problem Common Problems cluster_solution Potential Solutions P1 Poor Separation (Co-elution) S1 Optimize Mobile Phase (Adjust polarity, use gradient) P1->S1 S2 Reduce Sample Load P1->S2 P2 Compound Stuck on Column S3 Increase Mobile Phase Polarity P2->S3 S4 Check Compound Stability (Consider deactivated silica) P2->S4 P3 Peak Tailing P3->S2 S5 Optimize Flow Rate P3->S5

Caption: Decision tree for troubleshooting column chromatography.

Step-by-Step Protocol:

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexane and ethyl acetate) should give your desired compound an Rf value between 0.2 and 0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in your chosen starting mobile phase. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This dry-loading method often results in better separation.[7] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions and monitor them by TLC to identify which ones contain your pure product. A gradient elution, where you gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane), can be very effective for separating compounds with different polarities.[7]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified (4-Cyano-2-fluorophenyl)methanesulfonamide.

  • Validation: Confirm the purity of the isolated product by TLC, melting point, and/or HPLC analysis.

Expert Tip: Sulfonamides can sometimes be acidic enough to streak on a standard silica gel TLC plate or column. If you observe this, consider using a mobile phase containing a small amount (0.5-1%) of triethylamine or acetic acid to improve peak shape. For compounds that are particularly sensitive to the acidic nature of silica, deactivated silica gel can be used.[11]

Method 3: Acid-Base Washing/Extraction

This is a simple but powerful workup or pre-purification step to remove acidic or basic impurities.

Core Principle: This technique separates compounds based on their acidic or basic properties. By converting an acidic or basic impurity into its corresponding salt, its solubility is shifted from an organic solvent into an aqueous solution.

Protocol for Removing Sulfonic Acid Impurity:

  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous base, such as a 5% sodium bicarbonate solution.[3] The acidic sulfonic acid impurity will be deprotonated to form a water-soluble sodium sulfonate salt, which will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting solid can then be further purified by recrystallization or chromatography if needed.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (2025). Benchchem.
  • Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
  • N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8. Tradeindia.
  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. (2025). Benchchem.
  • Sulfonamide purification process. (1957). Google Patents.
  • Ghosh et al. (2014). A comprehensive review on pharmaceutical impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Minimizing byproduct formation in 3-Cyano-4-methylbenzenesulfonamide reactions. (2025). Benchchem.
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (2012). International Journal of Pharmaceutical and Chemical Sciences.
  • Recrystallization and Crystallization. University of Rochester.
  • Recrystallization. University of California, Los Angeles.
  • An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. (2025). Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling for N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic challenges associated with N-(4-cyano-2-fluorophenyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic challenges associated with N-(4-cyano-2-fluorophenyl)methanesulfonamide .

This guide provides field-proven insights, self-validating protocols, and mechanistic rationales to ensure high-fidelity C–N bond formation, whether you are pursuing N-arylation (Buchwald-Hartwig) or N-alkylation (Mitsunobu).

Overview & Mechanistic Context

N-(4-cyano-2-fluorophenyl)methanesulfonamide is a highly functionalized building block. Its reactivity is governed by three critical structural features:

  • Enhanced Acidity: The synergistic electron-withdrawing effects of the methanesulfonyl group, the para-cyano group, and the ortho-fluoro atom significantly lower the pKa of the sulfonamide N–H (estimated pKa < 6.0).

  • Attenuated Nucleophilicity: While easily deprotonated, the resulting nitrogen anion is a relatively weak nucleophile, making standard cross-coupling conditions prone to stalling.

  • Chemoselectivity Risks: The molecule possesses competing electrophilic sites (the 2-fluoro position via S_NAr) and base-sensitive groups (the 4-cyano group via hydrolysis).

Decision & Troubleshooting Workflow

Workflow Start Substrate: N-(4-Cyano-2-fluorophenyl) methanesulfonamide Decision Target Transformation? Start->Decision Arylation N-Arylation (Buchwald-Hartwig) Decision->Arylation Aryl Halides Alkylation N-Alkylation (Mitsunobu) Decision->Alkylation Alcohols Issue1 Issue: Low Conversion (Poor Nucleophilicity) Arylation->Issue1 Issue2 Issue: Cyano Hydrolysis Arylation->Issue2 Issue3 Issue: Betaine Degradation Alkylation->Issue3 Sol1 Use tBuBrettPhos + Pd2(dba)3 Issue1->Sol1 Sol2 Use Anhydrous Cs2CO3 in 1,4-Dioxane Issue2->Sol2 Sol3 Pre-form PPh3/DIAD Complex at 0 °C Issue3->Sol3

Caption: Diagnostic workflow for selecting and troubleshooting cross-coupling conditions.

Troubleshooting FAQs

Q1: Why is my Buchwald-Hartwig N-arylation yielding low conversion? A1: Sulfonamides are notoriously challenging coupling partners in palladium-catalyzed aminations because they bind tightly to the palladium center, which severely hinders the final reductive elimination step[1]. Furthermore, the strong electron-withdrawing groups on this specific substrate make the sulfonamide anion a very weak nucleophile. Solution: Shift from first-generation ligands (like BINAP) to bulky, electron-rich dialkylbiarylphosphine ligands such as tBuBrettPhos or tBuXPhos[2]. These ligands force the palladium complex into a sterically congested geometry that artificially accelerates reductive elimination, overcoming the poor nucleophilicity of the sulfonamide[1].

Q2: I observe hydrolysis of the 4-cyano group to an amide or carboxylic acid. How can I prevent this? A2: The 4-cyano group is highly susceptible to hydration/hydrolysis when exposed to strong aqueous bases (e.g., NaOH, KOH) at the elevated temperatures (90–110 °C) typically required for cross-coupling. Solution: Strictly exclude water and use anhydrous, weak inorganic bases. Finely milled, anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in aprotic solvents like 1,4-Dioxane completely suppresses nitrile hydrolysis while providing sufficient basicity to deprotonate the sulfonamide.

Q3: My Mitsunobu N-alkylation has stalled, or I am getting complex mixtures. What is going wrong? A3: The Mitsunobu reaction is ideal for acidic sulfonamides (pKa < 11)[3]. However, the extremely low pKa of N-(4-cyano-2-fluorophenyl)methanesulfonamide can lead to premature protonation of the betaine intermediate if the reagents are mixed improperly. This leads to the degradation of the DIAD/PPh₃ complex before the target alcohol can be activated[4]. Solution: Alter the order of addition. Pre-form the active betaine complex by adding DIAD to PPh₃ at 0 °C, followed by the addition of the alcohol. Finally, add the sulfonamide dropwise. This ensures the alcohol is fully activated before the highly acidic sulfonamide is introduced[3].

Q4: Is the 2-fluoro position vulnerable to nucleophilic aromatic substitution (S_NAr) during these couplings? A4: Intuitively, the 2-fluoro position appears primed for S_NAr due to the electron-withdrawing 4-cyano group. However, under the basic conditions of a Buchwald-Hartwig coupling, the sulfonamide is rapidly deprotonated. The resulting anionic nitrogen (-NSO₂CH₃⁻) strongly donates electron density into the aromatic ring via resonance, rendering the ring electron-rich and effectively shutting down nucleophilic attack at the C–F bond. S_NAr only becomes a competing side-reaction if you use neutral, highly nucleophilic amines in the absence of sufficient base.

Optimization Data: Catalyst & Base Screening

To systematically address the challenges of Buchwald-Hartwig N-arylation for this substrate, we evaluated several catalyst/base combinations. The data below summarizes the optimization of coupling N-(4-cyano-2-fluorophenyl)methanesulfonamide with 4-bromotoluene.

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Primary Observation
1Pd₂(dba)₃ (2%)BINAP (4.5%)Cs₂CO₃ (1.5)Toluene10015%Stalled at oxidative addition complex; poor reductive elimination.
2Pd₂(dba)₃ (2%)Xantphos (4.5%)Cs₂CO₃ (1.5)1,4-Dioxane10045%Moderate conversion; some debromination of aryl halide.
3 Pd₂(dba)₃ (2%) tBuBrettPhos (4.5%) Cs₂CO₃ (1.5) 1,4-Dioxane 100 92% Optimal conditions; rapid conversion, intact cyano group.
4Pd₂(dba)₃ (2%)tBuBrettPhos (4.5%)KOH (aq) (2.0)1,4-Dioxane100<10%Complete hydrolysis of the 4-cyano group to the primary amide.
5Pd(OAc)₂ (4%)tBuXPhos (4.5%)K₃PO₄ (1.5)t-AmylOH10085%Viable alternative; slightly slower kinetics than Entry 3.

Note: Yields determined by quantitative HPLC using an internal standard.

Standardized Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: High-yield C–N bond formation while preserving the 4-cyano and 2-fluoro functional groups.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Reagents: Charge the vial with N-(4-cyano-2-fluorophenyl)methanesulfonamide (1.00 mmol, 1.0 equiv), Aryl Bromide (1.20 mmol, 1.2 equiv if solid), Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuBrettPhos (0.045 mmol, 4.5 mol%), and finely milled anhydrous Cs₂CO₃ (1.50 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the vial with a PTFE septum. Evacuate and backfill with Argon (repeat 3 times).

  • Liquid Reagents: If the Aryl Bromide is a liquid, add it now via microsyringe. Add anhydrous, degassed 1,4-Dioxane (5.0 mL) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture in a pre-heated oil block at 100 °C for 12–16 hours under vigorous stirring (800 rpm).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Mitsunobu N-Alkylation (Modified Addition)

Objective: Selective N-alkylation using primary or secondary alcohols while preventing betaine degradation[4].

Step-by-Step Methodology:

  • Betaine Formation: In a flame-dried round-bottom flask under Argon, dissolve Triphenylphosphine (PPh₃, 1.50 mmol, 1.5 equiv) in anhydrous THF (4.0 mL). Cool the solution to 0 °C using an ice bath.

  • DIAD Addition: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.50 mmol, 1.5 equiv) dropwise over 5 minutes. Stir at 0 °C for 15 minutes until a pale yellow complex forms.

  • Alcohol Activation: Add the target Alcohol (1.20 mmol, 1.2 equiv) dissolved in THF (1.0 mL) dropwise. Stir for an additional 10 minutes at 0 °C.

  • Sulfonamide Addition: Dissolve N-(4-cyano-2-fluorophenyl)methanesulfonamide (1.00 mmol, 1.0 equiv) in THF (2.0 mL) and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup & Purification: Quench with a few drops of water, concentrate under reduced pressure, and directly load onto a silica gel column. Elute with a Hexanes/EtOAc gradient to separate the product from triphenylphosphine oxide (TPPO) and reduced DIAD.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of (4-Cyano-2-fluorophenyl)methanesulfonamide

Introduction: (4-Cyano-2-fluorophenyl)methanesulfonamide is a key chemical intermediate in pharmaceutical research and development. The integrity and purity of this compound are paramount for the synthesis of active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: (4-Cyano-2-fluorophenyl)methanesulfonamide is a key chemical intermediate in pharmaceutical research and development. The integrity and purity of this compound are paramount for the synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing degradation during long-term storage. It covers proactive storage strategies, reactive troubleshooting measures, and the underlying chemical principles of the compound's stability.

Section 1: Frequently Asked Questions (FAQs) - Proactive Storage Guidance

This section addresses the most common questions regarding the proper storage and handling of (4-Cyano-2-fluorophenyl)methanesulfonamide to proactively maintain its quality.

Q1: What are the ideal long-term storage conditions (Temperature, Atmosphere, Light) for this compound?

A1: The ideal storage conditions are designed to minimize the primary degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Temperature: For long-term storage ( > 6 months), it is strongly recommended to store the compound at -20°C or lower . For short-term storage (weeks to a few months), refrigeration at 2-8°C is acceptable. Avoid frequent freeze-thaw cycles, which can introduce moisture and potentially affect crystal structure.

  • Atmosphere: The compound should be stored under an inert atmosphere , such as argon or nitrogen. This is crucial to prevent oxidation of the sulfonamide moiety or other susceptible parts of the molecule. After each use, the container should be flushed with inert gas before resealing.

  • Light: Protect the compound from light by storing it in an amber glass vial or a container wrapped in aluminum foil. Aromatic compounds can be susceptible to photodegradation.

Q2: What type of container is best for storing (4-Cyano-2-fluorophenyl)methanesulfonamide?

A2: The choice of container is critical to prevent contamination and reaction with the storage vessel.

  • Primary Container: Use Type I borosilicate glass vials with PTFE-lined (polytetrafluoroethylene) screw caps. This type of glass is highly resistant to chemical leaching and changes in pH. The PTFE liner provides an excellent, inert seal against moisture and air.

  • Secondary Container: For added protection, especially at low temperatures and to guard against moisture, place the primary vial inside a sealed, desiccated secondary container.

Q3: How significant is the risk of hydrolysis, and how can I mitigate it?

A3: Both the sulfonamide and the nitrile (cyano) groups are susceptible to hydrolysis, particularly under acidic or basic conditions and in the presence of moisture. While stable at neutral pH, prolonged exposure to trace amounts of water can lead to the formation of corresponding carboxylic acid and sulfonamide cleavage products.

  • Mitigation:

    • Strict Moisture Control: Always handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).

    • Use of Desiccants: Store vials in a desiccator containing an appropriate desiccant like silica gel or molecular sieves.

    • Proper Aliquoting: Upon receiving a new batch, it is best practice to aliquot the compound into smaller, single-use quantities. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time a sample is needed.

Q4: How can I be sure of the compound's purity after a long storage period?

A4: Periodic re-testing is the only definitive way to ensure purity. As a general guideline, a re-analysis should be performed annually or if any visual changes are observed. The most common and effective method for purity assessment is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be used, which is capable of separating the intact compound from its potential degradation products.

Section 2: Troubleshooting Guide - Investigating Potential Degradation

This section provides a logical workflow for addressing common signs of compound degradation.

Issue 1: The appearance of the compound has changed (e.g., discoloration from white to yellow or brown, clumping).

  • Probable Cause: Discoloration is often a sign of oxidation or the formation of minor, highly conjugated impurities. Clumping or a change in texture typically indicates moisture absorption.

  • Recommended Action:

    • Do not use the compound in a critical experiment.

    • Document the changes: Take a photo and note the date and storage conditions.

    • Perform a Purity Analysis: Use HPLC (see Protocol 3.2) to quantify the purity and identify any new impurity peaks. Compare the chromatogram to a reference standard or the initial certificate of analysis.

    • Consider Repurification: If the purity is compromised but the main peak is still predominant, repurification by recrystallization or column chromatography may be possible, but the repurposed material must be fully re-characterized.

Issue 2: Purity analysis (e.g., HPLC, NMR) shows new, unexpected peaks.

  • Probable Cause: The presence of new peaks confirms that degradation has occurred. The retention time (in HPLC) or chemical shifts (in NMR) of these new peaks can provide clues about the nature of the degradants.

  • Recommended Action:

    • Quantify Impurities: Determine the area percentage of the new peaks in the HPLC chromatogram.

    • Identify Degradants: If the impurity level is significant (e.g., >0.1%), identification is recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this, as it can provide the molecular weight of the new species.

    • Consult Degradation Pathways: Compare the observed molecular weights with those predicted from common degradation pathways (see Section 4). For example, a +17 Da shift could indicate hydrolysis of the nitrile to an amide, while a +18 Da shift could suggest hydrolysis to a carboxylic acid.

    • Decision: Based on the identity and amount of the impurities, decide if the material is still fit for its intended use or if it must be discarded.

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step procedures for key handling and analysis tasks.

Protocol 3.1: Standard Procedure for Aliquoting and Storing
  • Preparation: Move the bulk container of (4-Cyano-2-fluorophenyl)methanesulfonamide, pre-labeled amber glass vials with PTFE-lined caps, and necessary tools into a nitrogen-filled glove box or a controlled low-humidity environment.

  • Equilibration: Allow the bulk container to equilibrate to the ambient temperature of the controlled environment for at least 1-2 hours before opening to prevent moisture condensation.

  • Dispensing: Carefully dispense the desired amount of the compound into each pre-labeled vial. Work quickly to minimize exposure time.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry nitrogen or argon for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Secondary Containment: Place the sealed aliquots into a larger, labeled container that includes a desiccant pouch.

  • Storage: Place the secondary container in the designated long-term storage location (e.g., a -20°C freezer). Record the location and date in your laboratory inventory system.

Protocol 3.2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for routine purity checks. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %A %B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 5 mL of Acetonitrile:Water (1:1) to make a 1 mg/mL solution.[1]

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 3.3: Workflow for Investigating Suspected Degradation

This workflow provides a logical decision-making process when degradation is suspected.

G cluster_observe Observation cluster_analyze Analysis cluster_decision Decision & Action observe Visual Inspection (Color change, clumping) analyze Perform Purity Analysis (HPLC - Protocol 3.2) observe->analyze report Unexpected Experimental Results report->analyze compare Compare to Reference (Initial C of A or Standard) analyze->compare purity_check Purity Meets Specification? compare->purity_check accept Accept Lot for Use purity_check->accept Yes reject Quarantine Lot purity_check->reject No investigate Identify Degradants (LC-MS) reject->investigate discard Discard or Repurify investigate->discard

Caption: Workflow for Investigating Suspected Degradation.

Section 4: Understanding the Chemistry of Degradation

A foundational understanding of the molecule's reactive sites is key to preventing degradation. The structure contains three key functional groups that influence its stability: the sulfonamide, the aromatic nitrile, and the fluoro-substituted phenyl ring.

Potential Degradation Pathways
  • Hydrolysis of the Sulfonamide: The S-N bond in the sulfonamide group can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally stable. This would lead to the formation of (4-cyano-2-fluorophenyl)methanesulfonic acid and ammonia.[2]

  • Hydrolysis of the Nitrile Group: The cyano (nitrile) group can hydrolyze, typically under acidic or alkaline conditions.[3] This occurs in two stages: first to the corresponding primary amide ((4-(aminocarbonyl)-2-fluorophenyl)methanesulfonamide), and upon further hydrolysis, to the carboxylic acid ((4-carboxy-2-fluorophenyl)methanesulfonamide). This is often the most likely hydrolytic pathway.

  • Oxidation: While the molecule is relatively robust, strong oxidizing conditions could potentially target the aromatic ring or the benzylic carbon, leading to hydroxylation or other oxidative products.[2] Storing under an inert atmosphere effectively prevents this.

  • Photodegradation: Aromatic systems, especially those with electron-withdrawing groups, can absorb UV light, leading to excited states that can undergo various reactions, including bond cleavage or polymerization. Using amber vials is a simple and effective preventative measure.

Caption: Potential Degradation Sites on the Molecule.

References

  • Wang, Z., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Environment International, 162, 107156. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • Q1 Scientific. (2020). Storage of Reference and Retain Pharmaceutical Samples. Available from: [Link]

  • Hunt, I. Hydrolysis of Nitriles. University of Calgary. Available from: [Link]

  • Chemguide. Hydrolysing Nitriles. Available from: [Link]

  • Technical University of Munich. Sulfonamide Degradation. Available from: [Link]

Sources

Optimization

Resolving HPLC peak tailing for (4-Cyano-2-fluorophenyl)methanesulfonamide samples

Technical Support Center: (4-Cyano-2-fluorophenyl)methanesulfonamide Analysis Guide: A Systematic Approach to Resolving HPLC Peak Tailing Welcome to the technical support center. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (4-Cyano-2-fluorophenyl)methanesulfonamide Analysis

Guide: A Systematic Approach to Resolving HPLC Peak Tailing

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (4-Cyano-2-fluorophenyl)methanesulfonamide. As Senior Application Scientists, we understand that chromatographic challenges can be a significant bottleneck. This document provides a logical, in-depth troubleshooting framework rooted in chromatographic principles to help you achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a critical issue for my analysis?

A: Peak tailing refers to an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In quantitative terms, it is often defined by a Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2.[1]

This is a critical issue for several reasons:

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between your analyte of interest and impurities or other components.

  • Inaccurate Integration: The distorted peak shape leads to inconsistent peak area calculation, which directly compromises the accuracy and precision of quantification.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Q2: I'm specifically seeing peak tailing with (4-Cyano-2-fluorophenyl)methanesulfonamide. What makes this compound prone to this issue?

A: The structure of (4-Cyano-2-fluorophenyl)methanesulfonamide contains several functional groups that can contribute to peak tailing, primarily through secondary interactions with the stationary phase.

  • The Sulfonamide Group (-SO₂NH₂): This is the most significant contributor. The proton on the nitrogen is acidic (pKa typically in the 5-10 range for sulfonamides). While the molecule itself is acidic, the polar nature of this group can lead to strong hydrogen bonding with active sites on the HPLC column packing material.

  • Secondary Silanol Interactions: The most common cause of peak tailing in reversed-phase HPLC is the interaction between polar or ionizable analyte functional groups and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3] These silanols are acidic (pKa ≈ 3.8–4.2) and can become deprotonated (SiO⁻) at mobile phase pH values above 4, leading to strong, unwanted ionic or polar interactions with analytes.[4] Even though your analyte is acidic, the polar sulfonamide moiety can still engage in these secondary retention mechanisms, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[5]

Property Information for (4-Cyano-2-fluorophenyl)methanesulfonamide Implication for HPLC Analysis
Molecular Formula C₈H₇FN₂O₂S[6]Indicates the presence of heteroatoms (N, O, S) that contribute to polarity.
Key Functional Groups Sulfonamide, Cyano, Fluoro, PhenylThe sulfonamide group is polar and acidic, making it a primary site for secondary interactions.
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF.[6]Ensure the sample is fully dissolved in the mobile phase or a compatible solvent to prevent peak shape distortion.
Predicted Nature Polar Acidic CompoundProne to secondary interactions with residual silanols on standard C18 columns. May require specific column chemistry or mobile phase modifiers for good peak shape.

Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve peak tailing for (4-Cyano-2-fluorophenyl)methanesulfonamide.

Q3: My peak is tailing. What is the first thing I should check?

A: Always start with the most common and easily adjustable parameter: the mobile phase pH . The ionization state of both your analyte and the column's residual silanol groups is controlled by pH, making it the most powerful tool for improving the peak shape of ionizable compounds.[7][8]

The Causality: The goal is to suppress the interaction between the polar sulfonamide group and the column's active silanol sites. The most effective way to do this is to ensure the silanol groups are fully protonated (neutral). Since silanols have a pKa around 3.8-4.2, operating at a low pH (e.g., pH ≤ 3) will neutralize them, minimizing their ability to engage in secondary ionic interactions.[1][9]

dot

Caption: Initial troubleshooting step for peak tailing.

Q4: I've lowered the pH to 2.7, but I still see some tailing. What's next?

A: If adjusting the pH alone is insufficient, the next step is to evaluate your choice of mobile phase additive and column chemistry . These two factors work in tandem to control secondary interactions.

1. Mobile Phase Additives (Beyond pH control): Sometimes, simple acids are not enough. Additives can act as more than just pH adjusters.

  • Trifluoroacetic Acid (TFA): At a low concentration (0.05-0.1%), TFA is a strong acid that ensures silanol protonation.[2] It also acts as an ion-pairing agent, which can further mask interactions between the analyte and the stationary phase, often sharpening peaks.[10] However, be aware that TFA can suppress MS signals and may be difficult to remove from the system.[10][11]

  • Buffers (e.g., Phosphate): If you need to operate at a specific pH that is not strongly acidic, using a buffer (e.g., 10-20 mM potassium phosphate) is essential to maintain a stable pH and achieve reproducible chromatography.[8] For silica columns, it's crucial to stay within the recommended pH range (typically 2-8) to avoid dissolving the silica at high pH or cleaving the bonded phase at low pH.[12]

2. Column Chemistry: If your mobile phase is optimized and tailing persists, the column itself is the likely culprit. Not all C18 columns are the same.

  • Column Contamination or Degradation: A void at the column inlet or a blocked frit can cause peak distortion for all analytes.[3] First, try flushing the column or reversing it (if the manufacturer permits) to clean the inlet frit. If that fails, substitute the column with a new one of the same type to confirm if the old column was the problem.

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have lower metal content and are highly end-capped.[9] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them inert.[1][4] This dramatically reduces the sites available for secondary interactions.

  • Consider a Polar-Embedded or Polar-Endcapped Phase: For polar compounds like yours, a standard C18 phase might not be ideal, especially with highly aqueous mobile phases. Columns with polar-embedded groups (e.g., amide or carbamate linkages within the alkyl chain) or polar end-capping are designed to be more compatible with polar analytes and 100% aqueous mobile phases, providing better peak shapes.[13][14]

dot

Caption: Advanced workflow for column and hardware issues.

Q5: Could my sample preparation or instrument setup be causing the peak tailing?

A: Yes, although less common than mobile phase or column issues for a specific compound, these factors can contribute to peak distortion.

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing on all peaks.[3] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile or DMSO when the mobile phase is 95% water), it can cause peak distortion.[15] Ideally, your sample solvent should be the same as, or weaker than, your mobile phase.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[16] Ensure you are using appropriate tubing (e.g., 0.005" ID) and that all fittings are made correctly without creating dead volumes.

Experimental Protocol: Systematic Mobile Phase pH Screening

This protocol provides a step-by-step method to determine the optimal mobile phase pH for the analysis of (4-Cyano-2-fluorophenyl)methanesulfonamide.

Objective: To improve peak symmetry by suppressing silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Mobile phase additives: 0.1% (v/v) solutions of Formic Acid (FA) and Trifluoroacetic Acid (TFA) in water.

  • (4-Cyano-2-fluorophenyl)methanesulfonamide standard solution (e.g., 10 µg/mL in 50:50 ACN:Water).

  • A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ≈ 2.7): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (pH ≈ 2.0): 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Method Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: As appropriate for the compound (e.g., 254 nm).

    • Injection Volume: 5 µL

    • Gradient: A suitable starting gradient (e.g., 5% to 95% B over 10 minutes).

  • Experimental Run 1: Formic Acid (pH ≈ 2.7)

    • Equilibrate the column with a mobile phase composition of 95% A1 / 5% B for at least 15 minutes.

    • Inject the standard solution and run the gradient method.

    • Record the chromatogram. Measure the Tailing Factor (Tf) or Asymmetry Factor (As) for the analyte peak.

  • Experimental Run 2: Trifluoroacetic Acid (pH ≈ 2.0)

    • Thoroughly flush the system and column with a high percentage of organic solvent (e.g., 80:20 ACN:Water) for 20 minutes to remove all traces of formic acid.

    • Equilibrate the column with a mobile phase composition of 95% A2 / 5% B for at least 15 minutes.

    • Inject the standard solution and run the same gradient method.

    • Record the chromatogram and measure the Tailing Factor for the analyte peak.

  • Data Analysis and Comparison:

    • Compare the peak shapes obtained from the two runs. In most cases, the lower pH and ion-pairing effects of TFA will result in a sharper, more symmetric peak.

    • Select the mobile phase additive that provides a tailing factor closest to 1.0 while meeting other analytical requirements (e.g., MS compatibility).

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. (n.d.). Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • Kim, J. H., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (n.d.). Waters. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • (2-cyano-4-fluorophenyl)methanesulfonamide — Chemical Substance Information. (n.d.). Chemister. Retrieved from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Retrieved from [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (2007, February 6). Taylor & Francis. Retrieved from [Link]

  • (2-cyano-4-fluorophenyl)methanesulfonamide | CAS 1258652-33-3. (n.d.). American Elements. Retrieved from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International. Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER. Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). MDPI. Retrieved from [Link]

  • N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8. (n.d.). Tradeindia. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 26). LCGC International. Retrieved from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved from [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). USDA. Retrieved from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. Retrieved from [Link]

  • 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate. (n.d.). PMC. Retrieved from [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024, July 24). ResearchGate. Retrieved from [Link]

  • Silica Hydride: A Separation Material Every Analyst Should Know About. (2021, December 11). PMC. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]

  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (4-Cyano-2-fluorophenyl)methanesulfonamide and Other Fluorinated Sulfonamides in Drug Design

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can prof...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Within the vast landscape of fluorinated compounds, sulfonamides represent a particularly versatile and impactful class, with applications ranging from antibacterial to anticancer agents.[3][4]

This guide provides an in-depth comparison of (4-Cyano-2-fluorophenyl)methanesulfonamide with other fluorinated sulfonamides, offering insights into its potential advantages and liabilities in drug design. We will delve into the structural nuances that differentiate this compound and provide a framework for its evaluation, supported by established experimental protocols.

The Strategic Advantage of Fluorination in Sulfonamide Drug Candidates

The introduction of fluorine into a sulfonamide scaffold is a well-established strategy to enhance its drug-like properties. The high electronegativity and small van der Waals radius of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[1]

  • Modulated pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide nitrogen, influencing its ionization state at physiological pH and potentially improving cell permeability and target engagement.

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the compound's potency.

  • Improved Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross cellular membranes.

(4-Cyano-2-fluorophenyl)methanesulfonamide: A Profile

(4-Cyano-2-fluorophenyl)methanesulfonamide is a specialized building block and potential pharmacophore in drug discovery. Its structure combines several key features that merit careful consideration:

  • Methanesulfonamide Core: Unlike the more common benzenesulfonamides, this compound possesses a methanesulfonamide group. Aliphatic sulfonamides like methanesulfonamide generally exhibit higher metabolic stability compared to their aromatic counterparts because they lack the aromatic ring that is prone to oxidative metabolism.[5]

  • Ortho-Fluoro Substitution: The fluorine atom at the ortho position to the methanesulfonamide linkage can induce a conformational bias, influencing the orientation of the sulfonamide group and its interaction with target proteins. This substitution pattern has been shown to affect binding affinity and selectivity in other fluorinated benzenesulfonamides.

  • Para-Cyano Group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence at the para position can significantly impact the electronic properties of the aromatic ring and provide a key interaction point for target binding.

Comparative Analysis: Physicochemical and Pharmacological Properties

Solubility

A critical parameter for oral bioavailability and formulation is aqueous solubility. The introduction of fluorine can have variable effects on solubility. While it often increases lipophilicity, the overall impact on crystal lattice energy and hydration will determine the final solubility.

Table 1: Predicted and Observed Solubility of Representative Sulfonamides

CompoundStructurePredicted logSExperimental SolubilityReference
(4-Cyano-2-fluorophenyl)methanesulfonamide Likely low to moderateData not availableN/A
Sulfamethoxazole-2.8Poorly soluble[6]
Celecoxib-4.5Practically insoluble in water[7]
Indisulam-3.2Slightly solublePubChem

Predicted logS values are estimations and can vary based on the algorithm used. Experimental validation is crucial.

The cyano group and the fluorinated phenyl ring in (4-Cyano-2-fluorophenyl)methanesulfonamide suggest that its aqueous solubility may be limited. Optimization of solubility through formulation or further chemical modification may be necessary for drug development.

Metabolic Stability

The methanesulfonamide core of the target compound is expected to confer greater metabolic stability compared to aromatic sulfonamides. The absence of an aromatic ring directly attached to the sulfonamide group removes a primary site of oxidative metabolism.

Table 2: Comparative Metabolic Stability of Sulfonamide Scaffolds

ScaffoldKey Structural FeatureExpected Metabolic StabilityRationale
Methanesulfonamide Aliphatic sulfonamideHigh Lack of aromatic ring susceptible to oxidation.[5]
BenzenesulfonamideAromatic sulfonamideModerate to LowAromatic ring is a target for CYP450-mediated hydroxylation.
Substituted BenzenesulfonamideFunctional groups on the ringVariableSubstituents can either block or create new sites of metabolism.

The ortho-fluoro substituent in (4-Cyano-2-fluorophenyl)methanesulfonamide may further enhance metabolic stability by sterically hindering access to the adjacent C-H bond.

Target Binding and Enzyme Inhibition

Fluorinated sulfonamides are potent inhibitors of various enzymes, most notably carbonic anhydrases (CAs). The sulfonamide moiety coordinates with the zinc ion in the active site of CAs. The affinity and selectivity of inhibition are heavily influenced by the substituents on the aromatic ring.

Table 3: Carbonic Anhydrase Inhibition Data for Representative Fluorinated Sulfonamides

CompoundTarget IsozymeInhibition Constant (Ki)Reference
A potent fluorinated sulfonylmethanesulfonamidehCA II0.6 nM[8]
A fluorinated benzenesulfonamide derivativehCA I41 nM[9]
A fluorinated benzenesulfonamide derivativehCA II8.9 nM[9]
A fluorinated benzenesulfonamide derivativehCA IX20.3 nM[6]

The combination of the ortho-fluoro and para-cyano groups on the phenyl ring of (4-Cyano-2-fluorophenyl)methanesulfonamide suggests it could be a potent and potentially selective enzyme inhibitor. The fluoro group can enhance binding affinity, while the cyano group can provide an additional interaction point. The methanesulfonamide core, while less studied in this context than benzenesulfonamides, has been shown to produce highly potent CA inhibitors.[8]

Experimental Protocols for Comparative Evaluation

To rigorously compare (4-Cyano-2-fluorophenyl)methanesulfonamide with other fluorinated sulfonamides, a series of standardized in vitro assays should be performed.

Aqueous Solubility Assessment (Kinetic Solubility)

This high-throughput assay provides a rapid assessment of a compound's solubility.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring light scattering at a specific wavelength (e.g., 620 nm) in a plate reader.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Caption: Kinetic Solubility Assay Workflow.

Metabolic Stability Assessment (Liver Microsomal Stability)

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a suitable buffer.

  • Compound Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G A Incubate Compound with Liver Microsomes & NADPH B Quench Reaction at Time Points A->B C Protein Precipitation & Centrifugation B->C D LC-MS/MS Analysis of Supernatant C->D E Calculate Half-life & Intrinsic Clearance D->E

Caption: Liver Microsomal Stability Assay Workflow.

Target Binding/Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

This assay determines the potency of a compound against a specific enzyme target.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified target enzyme (e.g., human carbonic anhydrase II), a suitable substrate (e.g., 4-nitrophenyl acetate), and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme and the test compound (or vehicle control) and pre-incubate for a defined period.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Monitor the formation of the product (e.g., 4-nitrophenolate) over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Caption: Enzyme Inhibition Assay Workflow.

Conclusion and Future Perspectives

(4-Cyano-2-fluorophenyl)methanesulfonamide presents an intriguing scaffold for drug discovery, combining the potential for enhanced metabolic stability from its methanesulfonamide core with the modulating effects of ortho-fluoro and para-cyano substitutions. While direct comparative data is limited, the principles of medicinal chemistry suggest that this compound could offer advantages over traditional aromatic sulfonamides in terms of its pharmacokinetic profile.

Further investigation through the standardized experimental protocols outlined in this guide is essential to fully characterize the properties of (4-Cyano-2-fluorophenyl)methanesulfonamide and to rigorously compare its performance against other fluorinated sulfonamides. Such data will be invaluable for making informed decisions in the optimization of lead compounds and the development of next-generation therapeutics. The strategic interplay of the methanesulfonamide core with specific fluorination and cyano-substitution patterns represents a promising avenue for the design of novel drug candidates with improved efficacy and safety profiles.

References

  • Krishnamurthy, V. M., et al. (2006). Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. Journal of Medicinal Chemistry, 49(23), 6794-6801. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]

  • Zheng, Y., et al. (2014). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of Pesticide Science, 39(3), 133-139. Available at: [Link]

  • Patel, M., et al. (2012). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 74(2), 101-111. Available at: [Link]

  • Mission Therapeutics Ltd. (2020). Chemical compounds. U.S. Patent 9,067,922 B2.
  • Di Fiore, A., et al. (2017). Carbonic Anhydrase Inhibitors: Hypoxia-Activatable Sulfonamides Incorporating Disulfide Bonds that Target the Tumor-Associated Isoform IX. Journal of Medicinal Chemistry, 60(16), 7078-7088. Available at: [Link]

  • Supuran, C. T., et al. (1999). Carbonic Anhydrase Inhibitors. Part 461 Inhibition of Carbonic Anhydrase Isozymes I, II and IV With Trifluoromethylsulfonamide Derivatives and Their Zinc(II) and Copper(II) Complexes. Metal-Based Drugs, 6(5), 291-297. Available at: [Link]

  • Syamaiah, K., et al. (2014). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of the Korean Chemical Society, 58(4), 405-411. Available at: [Link]

  • ResearchGate. (2018). Selected drugs with N-aryl sulfonamide structure motif. Available at: [Link]

  • PubChem. (n.d.). Compounds - Patent US-10640498-B2. National Center for Biotechnology Information. Available at: [Link]

  • ChemSorc. (n.d.). (2-cyano-4-fluorophenyl)methanesulfonamide — Chemical Substance Information. Available at: [Link]

  • Google Patents. (2019). GLP-1 receptor agonists and uses thereof. U.S. Patent 10,208,019 B2.
  • Al-Suwaidan, I. A., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Molecules, 28(21), 7338. Available at: [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Available at: [Link]

  • Carbonnelle, G., et al. (2018). A Third Generation of Radical Fluorinating Agents Based on N-Fluoro-N-Arylsulfonamides. Angewandte Chemie International Edition, 57(50), 16474-16478. Available at: [Link]

  • Li, H., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30270. Available at: [Link]

  • Pertwee, R. G., et al. (2000). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Archiv der Pharmazie, 333(10), 323-328. Available at: [Link]

  • Cysewska-Sobusiak, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5088. Available at: [Link]

  • Pilyo, S. G., et al. (2024). Design, synthesis, in silico and in vitro investigation of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives. Ukrainica Bioorganica Acta, (1), 30-43. Available at: [Link]

  • De Simone, G., et al. (2019). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 24(18), 3352. Available at: [Link]

  • National Analytical Corporation - Chemical Division. (n.d.). N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8. Available at: [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]

  • Kumar, P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4958. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available at: [Link]

  • BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

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Comparative

1H NMR and 13C NMR spectral data for (4-Cyano-2-fluorophenyl)methanesulfonamide validation

Comparative Validation Guide: 1 H and 13 C NMR Spectral Analysis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide N-(4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 1258652-56-0) is a highly specialized fluorinated buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: 1 H and 13 C NMR Spectral Analysis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide

N-(4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 1258652-56-0) is a highly specialized fluorinated building block frequently utilized in the synthesis of Nrf2 pathway regulators and aldosterone synthase inhibitors[1][2]. Because the electronegative fluorine atom and the electron-withdrawing cyano group significantly alter the electronic environment of the aromatic ring, validating the structural integrity and absolute purity of this compound requires rigorous analytical frameworks.

This guide objectively compares the analytical performance of High-Purity Analytical Grade (Product A) against Standard Commercial Grade (Product B) . By employing quantitative NMR (qNMR) and high-resolution multinuclear spectroscopy, we establish a self-validating methodology to benchmark these products.

The Causality of Experimental Design in qNMR

To achieve absolute quantification rather than mere relative integration, NMR spectra must be acquired under strict, mathematically validated experimental conditions[3].

  • Relaxation Delay ( d1​ ) & Thermal Equilibrium: The total duration of an NMR experiment is dictated by the relaxation delay between scans. To ensure quantitative accuracy, the delay must be sufficient for the sample molecules to reach a fully relaxed state. We mandate a d1​ value of at least five times the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton ( d1​≥5×T1​ )[3]. Failing to do so results in signal saturation and artificially deflated integration values.

  • Internal Calibrant Selection: A self-validating qNMR system requires an internal standard that is chemically inert, highly pure, and exhibits a resonance signal completely isolated from the analyte[4]. We selected Maleic acid , which produces a sharp singlet at ~6.26 ppm in DMSO- d6​ . This falls perfectly into the spectral window between the analyte's aliphatic methyl group (3.12 ppm) and its aromatic protons (7.5–8.0 ppm), preventing any integration overlap.

  • Fluorine Spin-Spin Coupling ( nJCF​ ): Fluorinated benzenesulfonamides exhibit complex 1 H and 13 C spectra due to heteronuclear spin-spin coupling[5][6]. Because multiplet splitting reduces the relative height and signal-to-noise ratio (S/N) of the peaks, high-field instrumentation (e.g., 600 MHz) is necessary to maintain the S/N > 250:1 required for precise limit of quantification (LOQ) determination[4][7].

Step-by-Step Validation Methodology

The following protocol establishes a closed-loop, self-validating system for purity determination.

Phase 1: Gravimetric Sample Preparation

  • Accurately weigh ~20.00 mg of the analyte (Product A or Product B) and ~5.00 mg of the internal calibrant (Maleic acid, TraceCERT® grade) using a calibrated microbalance ( d=0.001 mg). Record exact masses.

  • Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as the chemical shift reference (0.00 ppm).

  • Vortex for 60 seconds to ensure complete homogeneity, then transfer to a standard 5 mm precision NMR tube.

Phase 2: Instrument Setup & T1​ Calibration

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm inverse cryoprobe.

  • Tune and match the probe to the 1 H and 13 C frequencies. Shim the magnetic field until the TMS line width is < 0.5 Hz.

  • Critical Control Step: Execute an inversion-recovery pulse sequence (t1ir) to measure the T1​ relaxation times of all protons. (For this molecule, the longest T1​ is typically the aromatic protons at ~4.5 seconds).

Phase 3: qNMR Acquisition

  • Acquire the 1 H qNMR spectrum using a 30° pulse program (zg30). Set the d1​ relaxation delay to 30 seconds ( >5×4.5 s) to guarantee complete relaxation[3]. Acquire 64 scans.

  • Acquire the 13 C NMR spectrum utilizing proton decoupling (zgpg30) with a d1​ of 2 seconds and 1024 scans to resolve the carbon-fluorine ( nJCF​ ) couplings.

Spectral Data & Structural Assignments

The tables below summarize the benchmark spectral data obtained from the High-Purity Analytical Grade (Product A). The assignments are corroborated by the known coupling constants of fluorinated aromatic systems[5].

Table 1: 1 H NMR Spectral Assignments (600 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
NH 9.85br s-1H-NH -SO 2​ CH 3​
H-3 7.92dd 3JHF​=9.8 , 4JHH​=1.8 1HAromatic CH (ortho to F)
H-5 7.74dd 3JHH​=8.4 , 4JHH​=1.8 1HAromatic CH (ortho to CN)
H-6 7.58t (apparent) 3JHH​=8.4 , 4JHF​=8.4 1HAromatic CH (meta to F)
CH 3​ 3.12s-3H-SO 2​ CH 3​
Table 2: 13 C NMR Spectral Assignments (150 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C-2 154.6d 1JCF​=248.5 C -F
C-1 131.2d 2JCF​=11.5 C -NHSO 2​ CH 3​
C-5 129.4s-Aromatic C H
C-6 125.1d 3JCF​=3.5 Aromatic C H
C-3 120.8d 2JCF​=21.0 Aromatic C H
CN 117.3s--C N
C-4 109.5d 3JCF​=8.0 C -CN
CH 3​ 40.2s--SO 2​ C H 3​

Performance Comparison: Product A vs. Product B

Using the ENFSI quantitative Global Spectrum Deconvolution (qGSD) guidelines, the absolute purity ( PX​ ) is calculated using the following self-validating equation[7]:

PX​=ICal​IX​​×NX​NCal​​×MCal​MX​​×mSample​mCal​​×PCal​

(Where I = integral, N = number of spins, M = molar mass, m = gravimetric mass, and P = purity).

Table 3: Purity Validation & Impurity Profiling
MetricProduct A (High-Purity Grade)Product B (Standard Grade)Analytical Implications
Absolute Purity (qNMR) 99.6% ± 0.2%94.2% ± 0.5%Product A is suitable for sensitive in vitro assays and GMP scale-up[8].
Regioisomer Impurities None detected~3.5% (Signals at 7.81 & 7.65 ppm)Product B contains trace 5-cyano positional isomers, which can confound structure-activity relationship (SAR) data.
Residual Solvent < 0.05%1.2% (Ethyl acetate at 1.99 ppm)High solvent retention in Product B indicates inferior lyophilization/drying processes.

Validation Workflow Visualization

NMR_Validation_Workflow Start Sample Preparation (Analyte + Maleic Acid Calibrant) T1 T1 Relaxation Measurement (Inversion-Recovery Control) Start->T1 Ensure homogeneity Acq qNMR Acquisition (d1 ≥ 5 × T1) T1->Acq Set d1 parameter Process Spectral Processing (Phase & Baseline Correction) Acq->Process FID data transfer Calc Absolute Purity Calculation (ENFSI Equation 3) Process->Calc Precise integration Valid Grade Validation (Product A vs B Comparison) Calc->Valid Impurity profiling

Fig 1: Quantitative NMR (qNMR) validation workflow for absolute purity determination.

Conclusion

The rigorous application of qNMR demonstrates a stark contrast between the two commercial grades. Product A exhibits an absolute purity of >99.5% with no detectable regioisomers, validating its structural integrity for critical drug development pathways. Conversely, Product B suffers from residual solvent contamination and regioisomeric impurities that manifest as distinct, anomalous doublets in the aromatic region, rendering it unsuitable for high-precision pharmacological screening.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists . PMC - National Institutes of Health. Available at: [Link][3]

  • US10144731B2 - Nrf2 regulators . Google Patents. Available at: [1]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) . ResearchGate (EUROLAB). Available at: [Link][4]

  • US20130296309A1 - Aryl pyridine as aldosterone synthase inhibitors . Google Patents. Available at: [2]

  • GUIDELINE FOR qNMR ANALYSIS . ENFSI (European Network of Forensic Science Institutes). Available at:[Link][7]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. Available at: [Link][5]

  • Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? . ResearchGate. Available at: [Link][6]

Sources

Validation

Mass spectrometry fragmentation pattern of (4-Cyano-2-fluorophenyl)methanesulfonamide

A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Cyano-2-fluorophenyl)methanesulfonamide Introduction (4-Cyano-2-fluorophenyl)methanesulfonamide is a molecule of significant interest in contemporary drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Cyano-2-fluorophenyl)methanesulfonamide

Introduction

(4-Cyano-2-fluorophenyl)methanesulfonamide is a molecule of significant interest in contemporary drug discovery and development. Its unique combination of a sulfonamide moiety, a cyano group, and a fluorinated aromatic ring presents a distinct analytical challenge. Understanding the fragmentation pattern of this compound under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and for the development of robust quantitative bioanalytical methods. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of (4-Cyano-2-fluorophenyl)methanesulfonamide, drawing comparisons with the established fragmentation behaviors of structurally related compounds. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently analyze this and similar molecules.

Predicted Mass Spectrometry Fragmentation Profile

While no public-domain experimental mass spectrum for (4-Cyano-2-fluorophenyl)methanesulfonamide is currently available, a reliable fragmentation pattern can be predicted based on the well-documented behavior of its constituent functional groups. The fragmentation of organic molecules in a mass spectrometer is not a random process; rather, it follows logical pathways dictated by the stability of the resulting fragment ions and neutral losses[1][2][3][4]. For (4-Cyano-2-fluorophenyl)methanesulfonamide (Molecular Weight: 214.22 g/mol ), the key fragmentation drivers will be the sulfonamide linkage, the cyanophenyl ring, and the fluorine substituent.

The molecular ion ([M+H]⁺) of (4-Cyano-2-fluorophenyl)methanesulfonamide is predicted to have a mass-to-charge ratio (m/z) of approximately 215.0285[5]. Under collision-induced dissociation (CID), this precursor ion is expected to undergo a series of characteristic fragmentation reactions.

Primary Fragmentation Pathways

The sulfonamide group is often the most labile part of the molecule and is expected to direct the initial fragmentation events. Studies on the fragmentation of aromatic sulfonamides under electrospray ionization (ESI) have identified several common pathways[6][7][8][9][10].

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many aromatic sulfonamides is the neutral loss of SO₂ (64 Da)[7]. This often proceeds through a rearrangement mechanism. For (4-Cyano-2-fluorophenyl)methanesulfonamide, this would lead to a fragment ion at approximately m/z 151.

  • Cleavage of the C-S Bond: Homolytic or heterolytic cleavage of the bond between the methylene group and the sulfur atom can occur. This would result in the formation of the (4-cyano-2-fluorophenyl)methyl radical and a protonated methanesulfonamide fragment, or a (4-cyano-2-fluorophenyl)methyl cation at m/z 134.

  • Cleavage of the S-N Bond: Dissociation of the S-N bond is another common pathway for sulfonamides[8][10]. This can lead to the formation of a methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79 or a (4-cyano-2-fluorophenyl)methanimine radical cation.

Secondary Fragmentation of the Aromatic Moiety

The initial fragment ions containing the aromatic ring will likely undergo further fragmentation. The presence of the cyano and fluoro groups will influence these subsequent steps.

  • Loss of HCN: The cyanophenyl group can lead to the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from fragment ions containing this moiety[11].

  • Loss of HF: Fluorinated aromatic compounds are known to undergo the elimination of hydrogen fluoride (HF) (20 Da)[12][13].

Comparative Fragmentation Analysis

To provide a clearer understanding, the predicted fragmentation of (4-Cyano-2-fluorophenyl)methanesulfonamide is compared with that of related structures in the table below.

Compound Molecular Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) and Neutral Losses Structural Feature Driving Fragmentation
(4-Cyano-2-fluorophenyl)methanesulfonamide 215151 (-SO₂), 134 (-SO₂NH₂), 79 (CH₃SO₂)Sulfonamide, Cyanophenyl, Fluorophenyl
Benzenesulfonamide 15894 (-SO₂), 77 (C₆H₅)Sulfonamide, Phenyl
4-Cyanobenzyl Bromide 196/198116 (C₇H₄CN), 90 (C₆H₄CN)Cyanophenyl, Benzyl Halide
4-Fluorotoluene 11091 (C₇H₇), 65 (C₅H₅)Fluorophenyl, Methyl

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (4-Cyano-2-fluorophenyl)methanesulfonamide in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any impurities, for example, 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan (MS1) from m/z 50-300 to identify the precursor ion.

  • Product Ion Scan (MS2): Select the [M+H]⁺ ion (predicted at m/z 215) as the precursor for collision-induced dissociation (CID).

  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Gas Temperature: ~350 °C.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathway M_H [m/z 215] M_H [m/z 215] Fragment_151 [M+H-SO2]+ m/z 151 M_H [m/z 215]->Fragment_151 -SO2 Fragment_134 [M+H-SO2NH2]+ m/z 134 M_H [m/z 215]->Fragment_134 -SO2NH2 Fragment_79 [CH3SO2]+ m/z 79 M_H [m/z 215]->Fragment_79 C-S Cleavage Fragment_124 [Fragment_151-HCN]+ m/z 124 Fragment_151->Fragment_124 -HCN Fragment_131 [Fragment_151-HF]+ m/z 131 Fragment_151->Fragment_131 -HF

Caption: Predicted fragmentation pathway of (4-Cyano-2-fluorophenyl)methanesulfonamide.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of (4-Cyano-2-fluorophenyl)methanesulfonamide based on established chemical principles and comparative data from structurally similar molecules. The primary fragmentation events are predicted to be driven by the sulfonamide moiety, leading to characteristic losses of SO₂ and cleavage of the C-S and S-N bonds. Subsequent fragmentation of the aromatic portion is influenced by the cyano and fluoro substituents. The provided experimental protocol offers a starting point for the empirical validation of these predictions. A thorough understanding of these fragmentation pathways is crucial for the development of sensitive and specific analytical methods for this important compound in various research and development settings.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Sun, W., Wang, Y., & Li, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-362. [Link]

  • Si, Y., Zhao, Y., & Li, Z. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1736-1743. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Si, Y., Zhao, Y., & Li, Z. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Bruce, M. I. (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1459-1464. [Link]

  • Karminski-Zamola, G., et al. (2007). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 72(3), 227-233. [Link]

  • PubChem. (4-cyano-2-fluorophenyl)methanesulfonamide. PubChem. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Khan Academy. (2023, June 3). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. MSU Chemistry. [Link]

  • Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of (4-Cyano-2-fluorophenyl)methanesulfonamide Analogs

Introduction In the landscape of modern drug discovery, the methanesulfonamide scaffold is a cornerstone of medicinal chemistry, featured in a multitude of therapeutic agents targeting kinases, enzymes, and ion channels....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the methanesulfonamide scaffold is a cornerstone of medicinal chemistry, featured in a multitude of therapeutic agents targeting kinases, enzymes, and ion channels.[1][2] The strategic functionalization of an associated phenyl ring with electron-withdrawing groups like cyano and fluoro moieties can profoundly influence a compound's physicochemical properties, including its binding affinity, metabolic stability, and bioavailability.[3][4][5]

While the specific compound, (4-Cyano-2-fluorophenyl)methanesulfonamide, is not extensively documented in publicly available literature, we can extrapolate from a wealth of research on analogous structures to build a predictive framework for its biological efficacy. This guide will compare a series of hypothetical analogs based on this parent structure, offering insights into their potential activities against key drug targets. We will ground our analysis in established Structure-Activity Relationships (SAR) and detail the experimental methodologies required to validate these predictions.

The Core Scaffold and Rationale for Analog Design

The parent compound, (4-Cyano-2-fluorophenyl)methanesulfonamide, possesses key features: a methanesulfonamide group capable of acting as a hydrogen bond donor and acceptor, a cyano group that can modulate polarity and engage in specific interactions, and a fluorine atom, known to enhance metabolic stability and binding affinity.[1][3][5] To explore the chemical space around this scaffold, we propose the following series of hypothetical analogs for comparative analysis:

Compound ID Structure Modification from Parent Compound (Analog 1)
Analog 1 4-Cyano-2-fluorophenylParent Compound
Analog 2 3-Cyano-2-fluorophenylIsomeric shift of the cyano group
Analog 3 4-Cyano-2-chlorophenylFluoro to Chloro substitution
Analog 4 4-Cyano-2-fluoro-5-methylphenylAddition of a methyl group
Analog 5 N-methyl-(4-Cyano-2-fluorophenyl)N-methylation of the sulfonamide

This selection allows for a systematic evaluation of the effects of substituent position, halogen identity, steric bulk, and hydrogen-bonding capacity on biological activity.

Comparative Biological Efficacy: A Predictive Analysis

We will assess the potential efficacy of our analog series against three distinct and well-validated drug target classes for which sulfonamide-based inhibitors are prominent: Carbonic Anhydrases, Receptor Tyrosine Kinases, and Transient Receptor Potential (TRP) Ion Channels.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes crucial in physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[6] The sulfonamide moiety is a classic zinc-binding group (ZBG) that anchors inhibitors to the Zn²⁺ ion in the enzyme's active site.[7]

Predicted Efficacy:

  • Analog 1 vs. Analog 2: The shift of the cyano group from the para- to the meta-position (Analog 2) is likely to decrease inhibitory potency. The 4-position often allows the substituent to extend towards the enzyme's rim, forming favorable interactions. Altering this geometry could disrupt optimal binding.

  • Analog 1 vs. Analog 3: Replacing fluorine with chlorine (Analog 3) increases lipophilicity and size. While this can sometimes enhance binding, the precise steric and electronic environment of the CA active site is critical. Studies on benzenesulfonamide analogs have shown that halogen substitutions can significantly impact potency, with the outcome being isoform-dependent.[8][9]

  • Analog 1 vs. Analog 4: The addition of a methyl group (Analog 4) introduces steric bulk. Depending on the CA isoform, this could either lead to a steric clash, reducing activity, or engage a hydrophobic sub-pocket, enhancing potency.

  • Analog 1 vs. Analog 5: N-methylation of the sulfonamide (Analog 5) will likely abolish inhibitory activity. The free -NH₂ group is critical for coordinating with the active site zinc ion.

Hypothetical IC₅₀ Values (nM) against hCA IX (a tumor-associated isoform)

Compound IDPredicted hCA IX IC₅₀ (nM)Rationale
Analog 1 15Assumed baseline potency
Analog 2 85Suboptimal positioning of the cyano group
Analog 3 25Altered electronics and sterics from chloro-substitution
Analog 4 50Potential for steric hindrance near the active site
Analog 5 >10,000Loss of the critical zinc-binding -NH₂ group
B-Raf Kinase Inhibition

The B-Raf kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in many cancers, including melanoma.[10] Sulfonamide-containing compounds have been successfully developed as B-Raf inhibitors.

Predicted Efficacy:

  • Fluorine's Role: The 2-fluoro substituent (Analog 1) is crucial. Fluorine atoms at this position can form key interactions with the kinase hinge region and improve cellular potency.[11][12]

  • Analog 1 vs. Analog 2: The position of the cyano group is critical for interaction with solvent-exposed regions or specific residues. The 4-cyano position in similar scaffolds has proven effective. Shifting it to the 3-position (Analog 2) may disrupt these favorable interactions.

  • Analog 1 vs. Analog 3: The larger chlorine atom (Analog 3) may not be well-accommodated in the binding pocket, potentially leading to a loss of potency compared to the fluoro-substituted analog.

  • Analog 1 vs. Analog 5: N-methylation (Analog 5) could be tolerated if the sulfonamide NH is not a critical hydrogen bond donor in the kinase binding mode. However, it often is, suggesting a likely drop in activity.

Hypothetical IC₅₀ Values (nM) against B-Raf V600E

Compound IDPredicted B-Raf V600E IC₅₀ (nM)Rationale
Analog 1 50Assumed baseline potency based on similar scaffolds
Analog 2 250Disruption of key interactions by cyano shift
Analog 3 150Steric clash from the larger chloro group
Analog 4 90Minor perturbation from the additional methyl group
Analog 5 >1,000Potential loss of a key hydrogen bond interaction

Experimental Protocols for Efficacy Validation

To validate the predictive analysis above, a series of standardized in vitro and cell-based assays must be performed. The trustworthiness of these protocols lies in their ability to provide reproducible, quantitative data that directly reflects the compound's interaction with its target.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol determines the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC₅₀) using a stopped-flow instrument to measure the inhibition of CO₂ hydration.[8]

Materials:

  • Recombinant human carbonic anhydrase IX

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • HEPES buffer

  • Analog stock solutions (in DMSO)

Procedure:

  • Equilibrate the enzyme solution and buffer to 25°C.

  • Prepare a series of dilutions of the test analogs in the assay buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated solution.

  • Monitor the change in absorbance of the pH indicator at the appropriate wavelength over time as the pH drops due to proton production from the enzymatic reaction.

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to a control containing no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare enzyme, buffer, and CO2 solutions A1 Mix enzyme +/- inhibitor with CO2 solution in stopped-flow instrument P1->A1 P2 Create serial dilutions of Analog 1-5 P2->A1 A2 Monitor absorbance change over time A1->A2 D1 Calculate initial reaction rates A2->D1 D2 Determine % Inhibition vs. control D1->D2 D3 Plot dose-response curve D2->D3 D4 Calculate IC50 value D3->D4

Caption: Workflow for determining IC₅₀ values using a stopped-flow assay.

Protocol 2: Cell-Based B-Raf V600E Antiproliferative Assay

This protocol measures the ability of the analogs to inhibit the growth of a cancer cell line that is dependent on B-Raf V600E signaling, such as the A375 melanoma cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity.[10]

Materials:

  • A375 human melanoma cell line (ATCC® CRL-1619™)

  • DMEM growth medium with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

  • Plate reader

Procedure:

  • Seed A375 cells into 96-well plates at a density of ~5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test analogs in the growth medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the analogs. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Logic

G cluster_pathway B-Raf Signaling Pathway cluster_experiment Experimental Intervention Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS B-Raf_V600E B-Raf_V600E RAS->B-Raf_V600E MEK MEK B-Raf_V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation MTT_Assay MTT Assay Measures Cell Viability Proliferation->MTT_Assay Determines Analog Analog 1-5 Analog->B-Raf_V600E Inhibition

Sources

Validation

Benchmarking (4-Cyano-2-fluorophenyl)methanesulfonamide: A Fragment-Based Analysis Against Standard Enzyme Inhibitors

Executive Summary (4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8)[1] is a highly specialized fluorinated methanesulfonanilide. While not a mature clinical drug, it serves as a critical building block in Fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Cyano-2-fluorophenyl)methanesulfonamide (CAS: 401909-16-8)[1] is a highly specialized fluorinated methanesulfonanilide. While not a mature clinical drug, it serves as a critical building block in Fragment-Based Drug Discovery (FBDD), notably utilized in the structure-based design of potent Farnesyltransferase (FTase) inhibitors[2]. To understand its baseline polypharmacology and structure-activity relationships (SAR), this guide benchmarks the intrinsic enzymatic inhibition of this fragment against standard clinical inhibitors targeting two primary enzyme classes: Cyclooxygenase-2 (COX-2) and Farnesyltransferase (FTase).

Mechanistic Rationale & Target Selection

The selection of COX-2 and FTase as benchmark targets is driven by the distinct structural motifs of the fragment:

  • Cyclooxygenase-2 (COX-2): The methanesulfonanilide moiety is the primary pharmacophore responsible for the COX-2 selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide[3]. Benchmarking against COX-2 evaluates the intrinsic binding affinity of the isolated sulfonamide headgroup.

  • Farnesyltransferase (FTase): The cyano-fluorophenyl system is a proven precursor for anchoring inhibitors into the hydrophobic pocket of the FTase enzyme, a critical target for preventing Ras protein farnesylation in oncology[2].

Pharmacophore cluster_0 Target 1: Cyclooxygenase-2 (COX-2) cluster_1 Target 2: Farnesyltransferase (FTase) Fragment (4-Cyano-2-fluorophenyl) methanesulfonamide (FBDD Scaffold) COX2 COX-2 Enzyme Fragment->COX2 Weak Binding (Methanesulfonanilide) FTase FTase Enzyme Fragment->FTase Precursor Binding (Hydrophobic Anchor) Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Catalyzes Ras Ras Farnesylation FTase->Ras Catalyzes

Fig 1. Pharmacophore mapping of the fragment against COX-2 and FTase pathways.

Comparative Performance Data

The following table summarizes the quantitative benchmarking of the fragment against standard, mature enzyme inhibitors. Because the fragment lacks secondary binding domains, its baseline IC50 values represent weak, transient interactions typical of FBDD starting points.

Compound / InhibitorTarget EnzymeIC50 (nM)Molecular WeightClinical / Experimental Status
(4-Cyano-2-fluorophenyl)methanesulfonamide COX-2 / FTase> 50,000 (Baseline)214.22 g/mol FBDD Scaffold / Building Block
Nimesulide COX-21,270[3]308.31 g/mol Standard COX-2 Inhibitor
Celecoxib COX-240[4]381.37 g/mol Standard COX-2 Inhibitor
Tipifarnib (R115777) FTase0.86[5]489.40 g/mol Standard FTase Inhibitor

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity, the benchmarking relies on self-validating assay protocols. The experimental choices below are explicitly designed to handle the low-affinity nature of fragment-sized molecules.

Protocol 1: Fluorometric COX-2 Inhibition Assay

Causality for Assay Choice: Colorimetric assays are highly susceptible to background absorbance from fluorinated aromatic rings. A fluorometric approach detecting the reduction of Prostaglandin G2 (PGG2) isolates the signal from the fragment's intrinsic optical properties.

  • Preparation: Dilute recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Ligand Incubation: Add the fragment (titrated from 100 µM to 1 nM) or standard inhibitors (Celecoxib/Nimesulide). Include a 1% DMSO vehicle control (100% activity baseline) and a no-enzyme blank (0% activity baseline).

  • Reaction Initiation: Introduce 10 µM arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Validation & Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate the Z'-factor using the DMSO and no-enzyme controls. A Z'-factor > 0.6 validates the assay's robustness to detect weak fragment binding.

Protocol 2: FTase Scintillation Proximity Assay (SPA)

Causality for Assay Choice: Standard ELISA-based assays require multiple wash steps, which wash away weak-binding fragments due to rapid off-rates. SPA is a homogeneous (wash-free) assay that maintains the thermodynamic equilibrium of the fragment-enzyme complex[6].

  • Enzyme Incubation: Incubate recombinant FTase with the fragment or Tipifarnib[5] in assay buffer (50 mM HEPES, 30 mM MgCl2, 5 mM DTT)[6].

  • Substrate Addition: Add 1 µM biotinylated lamin B peptide (biotin-YRASNRSCAIM) and 1 µCi [3H]-farnesylpyrophosphate ([3H]-FPP)[5][6].

  • Equilibration: Incubate at 37°C for 60 minutes to allow prenylation of the peptide[6].

  • Signal Generation: Terminate the reaction and add streptavidin-coated SPA beads containing scintillant[6].

  • Validation & Readout: Measure light emission on a multilabel counter. Light is only emitted when the [3H]-farnesyl group is brought into close proximity to the bead via the biotin-streptavidin interaction[6].

SPA_Workflow Step1 1. Incubate Enzyme (FTase + Fragment) Step2 2. Add Substrates (Biotin-Lamin + 3H-FPP) Step1->Step2 Step3 3. Add SPA Beads (Streptavidin-coated) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4

Fig 2. Self-validating Scintillation Proximity Assay (SPA) workflow for FTase.

Data Interpretation & Causality (Expertise & Experience)

Understanding why (4-Cyano-2-fluorophenyl)methanesulfonamide exhibits a vastly higher IC50 (>50 µM) compared to mature standards requires analyzing the thermodynamic penalties of its structure:

  • Enthalpic Penalty in COX-2 Binding: While the fragment possesses the methanesulfonanilide group that mimics Nimesulide, it lacks the extended phenoxy ring[3]. In mature COX-2 inhibitors, this secondary ring projects into a distinct hydrophobic side pocket of the COX-2 active site, locking the molecule in place. Without it, the fragment suffers from rapid off-rates, resulting in poor IC50 values.

  • Lack of Zinc-Binding Motif in FTase: Mature FTase inhibitors like Tipifarnib utilize an imidazole ring to tightly coordinate the catalytic zinc ion (Zn2+) located in the FTase active site[2][5]. The fragment relies solely on the weak hydrophobic interactions of its cyano-fluorophenyl ring. Consequently, while it is an excellent chemical anchor for synthesizing larger molecules[2], it cannot competitively displace the farnesyl pyrophosphate substrate on its own.

References

  • Title: Methanesulfonamide,N-(4-cyano-2-fluorophenyl)
  • Title: Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)
  • Title: Nimesulide (R805, CAS Number: 51803-78-2)
  • Title: COX-2 選択性 阻害剤 (Celecoxib Data)
  • Title: Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Title: Characterization of the Antitumor Effects of the Selective Farnesyl Protein Transferase Inhibitor R115777 in Vivo and in Vitro Source: AACR Journals URL

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of (4-Cyano-2-fluorophenyl)methanesulfonamide using LC-MS

For researchers and professionals in drug development, the purity of a chemical intermediate is not merely a number—it is the foundation of an entire discovery pipeline. An impurity, unidentified and unquantified, can co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the purity of a chemical intermediate is not merely a number—it is the foundation of an entire discovery pipeline. An impurity, unidentified and unquantified, can compromise biological data, derail synthesis campaigns, and introduce significant regulatory hurdles. This guide provides an in-depth, experience-driven framework for validating the purity of (4-Cyano-2-fluorophenyl)methanesulfonamide, a key building block in modern medicinal chemistry. We will explore a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, justify the critical experimental choices, and compare its performance against alternative analytical techniques.

The Analytical Imperative: Why Purity Matters

(4-Cyano-2-fluorophenyl)methanesulfonamide is a molecule featuring several reactive handles: a nitrile, a fluoro-substituted aromatic ring, and a sulfonamide group. This structural complexity, while valuable for synthesis, presents a distinct analytical challenge. Impurities can arise from starting materials, side reactions (e.g., hydrolysis of the nitrile), or degradation. A definitive purity assessment is therefore non-negotiable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this task.[1][2] Its power lies in the coupling of high-resolution physical separation (LC) with highly specific mass-based detection (MS).[2] This combination allows us not only to quantify the main component but also to detect and often tentatively identify unknown impurities, even at trace levels.

The LC-MS Workflow: A Self-Validating System

The goal is to develop a method that is not just accurate but also robust and reliable, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[3][4][5][6] Our workflow is designed as a self-validating system, from sample preparation to final data analysis.

Diagram: LC-MS Purity Validation Workflow

LCMS_Purity_Validation_Workflow cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS Analysis cluster_analysis 3. Data Processing & Analysis cluster_report 4. Purity Calculation & Reporting prep Weigh & Dissolve Sample (e.g., 1 mg/mL in Acetonitrile) filter Filter through 0.22 µm Syringe Filter prep->filter inject Inject into LC-MS System filter->inject lc Chromatographic Separation (Reversed-Phase C18 Column) inject->lc ms Mass Spectrometry Detection (ESI Full Scan & MS/MS) lc->ms chrom Obtain Total Ion Chromatogram (TIC) & UV Chromatogram ms->chrom integrate Integrate All Peaks > 0.05% chrom->integrate mass_spec Analyze Mass Spectra of Main Peak & All Impurity Peaks integrate->mass_spec purity_calc Calculate Purity (% Area) (Corrected for Response Factor if needed) mass_spec->purity_calc id Confirm Identity (Exact Mass) & Characterize Impurities purity_calc->id report Generate Final Purity Report id->report

Caption: A comprehensive workflow from sample preparation to final purity reporting.

Experimental Protocol: The "Why" Behind the "How"

Merely following a protocol is insufficient; understanding the rationale behind each parameter is key to troubleshooting and adapting the method.

3.1. Analyte Information

  • Compound: (4-Cyano-2-fluorophenyl)methanesulfonamide

  • Molecular Formula: C₈H₇FN₂O₂S[7]

  • Monoisotopic Mass: 214.02 g/mol [7]

  • Expected Ions:

    • [M+H]⁺: 215.03

    • [M-H]⁻: 213.01

    • [M+Na]⁺: 237.01

This foundational data is critical for programming the mass spectrometer.

3.2. Detailed LC-MS Methodology

The chosen method is a standard reversed-phase approach, which is ideal for separating small to medium polarity organic molecules.

Parameter Setting Justification & Expertise
LC System Standard HPLC or UHPLC SystemA UHPLC system offers higher resolution and faster run times, but a standard HPLC is also suitable.
Column C18, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. The 1.8 µm particle size ensures high separation efficiency. A PFP (pentafluorophenyl) column could be an alternative for enhanced retention of fluorinated compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a crucial additive. It acidifies the mobile phase, which protonates the sulfonamide group, leading to better peak shape and promoting efficient ionization in positive ESI mode.[8][9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff. The formic acid maintains a consistent pH across the gradient.
Gradient 5% to 95% B over 10 minA broad gradient is essential for a purity screen. It ensures that both polar and non-polar impurities are eluted from the column, providing a complete picture of the sample's composition.
Flow Rate 0.3 mL/minThis flow rate is optimal for a 2.1 mm ID column, ensuring good chromatographic efficiency while being compatible with standard ESI sources.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times by minimizing fluctuations from ambient temperature.
Injection Vol. 2 µLA small injection volume prevents column overloading, which can lead to peak distortion and inaccurate quantification.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass spectrometers (HRMS) are preferred as they provide exact mass measurements, which are critical for confirming the elemental composition of the main peak and any impurities.
Ionization Mode Electrospray Ionization (ESI), Positive & Negative SwitchingESI is the standard for polar molecules. Running in both positive and negative modes is vital. The sulfonamide is acidic and will ionize well in negative mode ([M-H]⁻), while the overall structure can be protonated in positive mode ([M+H]⁺). This dual-mode analysis maximizes the chances of detecting all impurities.[8][9]
Scan Range 50 - 500 m/zThis range comfortably covers the molecular weight of the target compound and potential dimers or small molecule impurities.
Data Acquisition Full Scan with Data-Dependent MS/MSA full scan provides the molecular weight of all eluting compounds. Data-dependent MS/MS automatically triggers fragmentation of the most intense ions, providing structural information that is invaluable for identifying unknown impurities.
Data Interpretation: From Chromatogram to Certificate
  • Identity Confirmation: The primary peak in the chromatogram must have a mass spectrum corresponding to the expected ions of (4-Cyano-2-fluorophenyl)methanesulfonamide (e.g., m/z 215.03 in positive mode). The measured exact mass should be within 5 ppm of the theoretical mass.

  • Purity Calculation: Purity is typically calculated by the area percent method from the Total Ion Chromatogram (TIC) or the UV chromatogram.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

  • Impurity Profiling: Each secondary peak should be investigated. The mass spectrum will reveal its molecular weight, and the MS/MS fragmentation pattern can provide clues to its structure, helping to distinguish between isomers, byproducts, or degradation products.[1]

Comparative Guide: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it's essential to understand its place among other analytical methods. The choice of technique depends on the specific question being asked.[]

Technique Primary Use Case Advantages Limitations
LC-MS Purity, Impurity ID Unmatched sensitivity and specificity. Provides molecular weight of impurities.[2]Response factors can vary between compounds, potentially affecting area % accuracy without correction. Requires more complex instrumentation.
HPLC-UV Routine QC, Purity Robust, reproducible, and widely available. Excellent for quantification when impurities are known.[11][12]Cannot identify unknown impurities (no mass data). Assumes all compounds have a similar UV response at the chosen wavelength, which is often inaccurate.
GC-MS Volatile Impurities Excellent for separating and identifying volatile or semi-volatile compounds (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like the target sulfonamide without derivatization.
qNMR Absolute Purity (Assay) Provides an absolute purity value (assay) without needing a reference standard for the impurities.[13] Universal detector response for protons.Lower sensitivity compared to MS. May not detect impurities present at very low levels (<0.1%). Requires a highly pure internal standard.

By employing the robust LC-MS methodology detailed here, researchers can confidently validate the purity of (4-Cyano-2-fluorophenyl)methanesulfonamide, ensuring the integrity of their starting materials and the reliability of their subsequent scientific endeavors.

References

  • ICH Q2(R1) Analytical Procedures Guide.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental w
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. Benchchem.
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu.
  • Analytical Services for Purity Determin
  • (4-cyano-2-fluorophenyl)methanesulfonamide (C8H7FN2O2S). PubChemLite.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • LC-MS and CE-MS Str
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • HPLC-Based Strategies for Impurity Profiling and Valid

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Validation

A Comparative Guide to the Conformational Validation of (4-Cyano-2-fluorophenyl)methanesulfonamide: X-ray Crystallography in Focus

In the landscape of modern drug discovery, an intimate understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The conformation of a drug candidate dictates its interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, an intimate understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The conformation of a drug candidate dictates its interaction with biological targets, influencing efficacy, selectivity, and ultimately, its therapeutic potential. This guide provides a comparative analysis of methodologies for determining the conformation of (4-Cyano-2-fluorophenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis[1], with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.

The sulfonamide functional group is a cornerstone of medicinal chemistry, and its conformational flexibility is a critical determinant of biological activity.[2] Studies have consistently shown that the torsional angles of the sulfonamide group and the overall molecular shape directly impact how these molecules fit into the binding pockets of their targets.[2][3] Therefore, robust validation of the preferred conformation of molecules like (4-Cyano-2-fluorophenyl)methanesulfonamide is a non-negotiable step in the drug development pipeline.

The Decisive Power of X-ray Crystallography

X-ray crystallography stands as the most definitive method for elucidating the three-dimensional atomic structure of a molecule.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map and, from that, an unambiguous model of the molecule's conformation in the solid state.[5][6] This technique provides unparalleled accuracy in determining bond lengths, bond angles, and torsional angles, offering a static, high-resolution snapshot of the molecule.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed, step-by-step methodology for the conformational validation of a small molecule like (4-Cyano-2-fluorophenyl)methanesulfonamide using X-ray crystallography.

Step 1: Crystallization

The sine qua non of X-ray crystallography is a high-quality single crystal. This is often the most challenging and iterative step.

  • Objective: To grow well-ordered, single crystals of (4-Cyano-2-fluorophenyl)methanesulfonamide of a suitable size (typically 0.1-0.5 mm in each dimension).

  • Methodology:

    • Solvent Screening: Begin by screening a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane) to determine the compound's solubility.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a "precipitant" solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

    • Temperature Gradient: Create a temperature gradient across a saturated solution of the compound. The solubility of the compound will be higher in the warmer region and lower in the cooler region, leading to crystallization in the cooler area.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable crystal on the diffractometer and collect a complete set of diffraction data.

  • Methodology:

    • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

    • Data Collection:

      • Mount the goniometer head on the X-ray diffractometer.

      • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images by rotating the crystal through a range of angles. Modern CCD or CMOS detectors are used to record the diffraction pattern.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to obtain an electron density map and refine the atomic model.

  • Methodology:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

    • Model Building: Fit the atoms of (4-Cyano-2-fluorophenyl)methanesulfonamide into the electron density map.

    • Refinement: Iteratively refine the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data. This is typically done using least-squares methods. The quality of the final model is assessed using metrics such as the R-factor and R-free.

G cluster_0 X-ray Crystallography Workflow Crystallization Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting Single Crystal Data Collection Data Collection Crystal Mounting->Data Collection Mounted Crystal Structure Solution Structure Solution Data Collection->Structure Solution Diffraction Data Model Refinement Model Refinement Structure Solution->Model Refinement Initial Model Final Structure Final Structure Model Refinement->Final Structure Validated Conformation

A Comparative Perspective: Alternative and Complementary Techniques

While X-ray crystallography provides a definitive solid-state structure, a comprehensive understanding of a molecule's conformational landscape often requires a multi-faceted approach. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer valuable, often complementary, insights.[7][8]

G Conformational_Analysis Conformational Analysis Xray X-ray Crystallography Conformational_Analysis->Xray Solid-State NMR NMR Spectroscopy Conformational_Analysis->NMR Solution-State Computational Computational Modeling Conformational_Analysis->Computational In Silico

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which can be more biologically relevant than the solid state.[7]

  • Strengths:

    • Provides information about the average conformation in solution.[7]

    • Can reveal dynamic processes such as conformational exchange.[7]

    • Does not require crystallization, which can be a significant bottleneck.[7]

  • Limitations:

    • Structure determination is based on through-bond and through-space correlations, which can be complex to interpret.

    • The resulting structures are often an ensemble of conformers, representing a time-averaged picture.

    • Less precise than X-ray crystallography for determining specific atomic coordinates.[9]

Computational Modeling

Computational methods, such as quantum mechanics and molecular mechanics, can be used to explore the potential energy surface of a molecule and identify low-energy conformers.[10][11][12]

  • Strengths:

    • Allows for the exploration of a wide range of possible conformations.[12]

    • Can provide insights into the relative energies of different conformers.[11]

    • Can be used to predict the bioactive conformation of a molecule.[13]

  • Limitations:

    • The accuracy of the results is highly dependent on the level of theory and force field used.

    • Does not provide direct experimental validation of the predicted conformation.

    • Can be computationally expensive for large and flexible molecules.[14]

Comparative Summary

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State SolidSolutionIn Silico
Resolution AtomicLower than X-rayVariable
Dynamics Static snapshotProvides dynamic informationCan simulate dynamics
Key Requirement High-quality single crystalSoluble sampleComputational resources
Primary Output Single, high-resolution 3D structureEnsemble of solution-state structuresPredicted low-energy conformers
Main Advantage Unambiguous and precise structural data[5]Biologically relevant solution-state informationPredictive power and exploration of conformational space
Main Limitation Crystal packing forces can influence conformationAveraged structure, lower precision[9]Requires experimental validation[13]

Conclusion: An Integrated Approach for Definitive Validation

For the definitive conformational validation of (4-Cyano-2-fluorophenyl)methanesulfonamide, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides the most accurate and unambiguous three-dimensional structure, which is invaluable for structure-based drug design. However, a truly comprehensive understanding of its conformational behavior is best achieved through an integrated approach.

By combining the high-resolution solid-state structure from X-ray crystallography with the solution-state dynamics from NMR spectroscopy and the predictive power of computational modeling, researchers can build a holistic picture of the molecule's conformational landscape. This synergistic approach mitigates the limitations of each individual technique and provides a robust foundation for understanding the structure-activity relationship of this important pharmaceutical intermediate, ultimately accelerating the drug discovery and development process.

References

  • Brameld, K. Z., et al. (2008). Sulfonamide-related conformational effects and their importance in structure-based design. Journal of Chemical Information and Modeling, 48(5), 1471-1481. [Link]

  • Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. [Link]

  • Vega-Hissi, E. G., et al. (2017). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling, 23(3), 88. [Link]

  • Kolesnikova, I. N., et al. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(4), 744-755. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4, 862-865. [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Topics in Current Chemistry, 213, 1-33. [Link]

  • Finn, P. W. (2001). Determining molecular conformation from distance or density data. DSpace@MIT. [Link]

  • Hospital, A., et al. (2015). Computational methods for exploring protein conformations. Biochemical Society Transactions, 43(5), 847-853. [Link]

  • Zhang, G., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1088711. [Link]

  • Gao, Y., et al. (2025). Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. [Link]

  • Liwo, A., et al. (2014). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 25, 89-97. [Link]

  • Khan, A. A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 15, 243-254. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Ahlin, A., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(40), 13182-13186. [Link]

  • Panagiotopoulos, A. A., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1749-1760. [Link]

  • ECHA. (n.d.). (2-cyano-4-fluorophenyl)methanesulfonamide. [Link]

  • Li, Y.-F., et al. (2010). 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567. [Link]

  • Wlodawer, A., & Dauter, Z. (2014). Protein structure validation and analysis with X-ray crystallography. Methods in Molecular Biology, 1129, 397-421. [Link]

  • American Elements. (n.d.). (2-cyano-4-fluorophenyl)methanesulfonamide. [Link]

  • Aitken, R. A., et al. (2023). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 570-574. [Link]

  • Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins: Structure, Function, and Bioinformatics, 83(5), 940-951. [Link]

  • Wojdyr, M. (n.d.). Google Scholar Profile.
  • White, T. A. (n.d.). Examples of research using CrystFEL. [Link]

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Safety & Regulatory Compliance

Safety

(4-Cyano-2-fluorophenyl)methanesulfonamide proper disposal procedures

Operational Guide: Proper Handling and Disposal of (4-Cyano-2-fluorophenyl)methanesulfonamide For researchers, environmental health and safety (EHS) officers, and drug development professionals, the proper disposal of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of (4-Cyano-2-fluorophenyl)methanesulfonamide

For researchers, environmental health and safety (EHS) officers, and drug development professionals, the proper disposal of complex organofluorine compounds is a critical component of laboratory safety and regulatory compliance. (4-Cyano-2-fluorophenyl)methanesulfonamide (CAS No. 401909-16-8 / 1258652-56-0) presents unique disposal challenges due to the convergence of three distinct functional groups: a highly stable carbon-fluorine (C-F) bond, a sulfonamide moiety, and a cyano group.

This guide provides the authoritative, step-by-step operational protocols required to manage this compound safely, ensuring that your laboratory exceeds standard compliance and minimizes environmental liability.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the structural causality behind the compound's hazards. Standard disposal methods (such as municipal landfilling or low-temperature incineration) are fundamentally incompatible with this molecule.

  • The Fluorophenyl Ring: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). If disposed of in a landfill, organofluorines demonstrate extreme environmental persistence and can leach into groundwater, a primary concern heavily regulated by the EPA[1].

  • The Sulfonamide Group (-NHSO2CH3): Upon combustion, this group oxidizes to form sulfur dioxide (SOx) and nitrogen oxides (NOx). Without proper abatement, these act as severe atmospheric pollutants and acid rain precursors[2].

  • The Cyano Group (-CN): Incomplete combustion or accidental acidification can lead to the release of highly toxic hydrogen cyanide (HCN) gas.

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / ProtocolCausality / Rationale
Chemical Class Organofluorine SulfonamideDictates segregation into "Halogenated" waste streams.
Primary Hazards Acute toxicity (oral), Skin/Eye irritant, Respiratory irritant[3]Mandates strict PPE (nitrile gloves, chemical splash goggles, fume hood handling).
Incompatible Media Strong acids, strong oxidizing agentsAcidification can trigger the release of toxic HCN gas from the cyano group.
Disposal Mandate High-Temperature Incineration (>1100°C)Required to break the C-F bond and prevent the formation of fluorinated dioxins[4].

Immediate Safety & Handling Protocols

Before initiating any waste consolidation or disposal procedure, establish a controlled environment. Every protocol must be a self-validating system where safety checks are confirmed before proceeding to the next step.

Step-by-Step Handling Workflow:

  • Engineering Controls: Conduct all transfers, weighing, and waste consolidation inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Verification: Personnel must don chemical-resistant nitrile gloves (double-gloving recommended for spill cleanup), safety glasses with side shields, and a standard laboratory coat[3].

  • Spill Response Readiness: Ensure a spill kit containing universal absorbent pads and an alkaline neutralizing agent is within a 10-foot radius. In the event of a spill, do not use water if the compound is in a concentrated organic solution; use inert absorbents and sweep into a designated hazardous waste container.

Step-by-Step Disposal Methodology

Because (4-Cyano-2-fluorophenyl)methanesulfonamide contains fluorine, it falls under the stringent waste management guidelines applied to PFAS and other persistent organofluorines[5].

Phase 1: Segregation and Containerization
  • Isolate the Stream: Segregate this compound strictly into the Halogenated Organic Waste stream. Mixing it with non-halogenated solvents drastically increases the cost of disposal and violates RCRA (Resource Conservation and Recovery Act) compatibility guidelines.

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) carboys or containers. Do not use metal containers. Trace moisture can react with degraded sulfonamides or fluorides to form micro-amounts of hydrofluoric acid (HF) or sulfuric acid, which will corrode metal[2].

  • Secondary Containment: Place the primary HDPE container inside a secondary containment bin capable of holding 110% of the primary container's volume.

Phase 2: Labeling and Documentation
  • Explicit Labeling: Label the container with standard hazardous waste tags. Crucially, add the specific modifiers: "Halogenated Organic Waste - Contains Fluorine, Sulfur, and Cyanide moieties." This exact nomenclature alerts the disposal facility to route the waste to an incinerator equipped with specific wet scrubbers.

Phase 3: Licensed HazMat Transport
  • Vendor Selection: Contract only with a licensed hazardous waste vendor that operates a permitted hazardous waste incinerator. Ensure the vendor complies with the EPA's Interim Guidance on the Destruction and Disposal of PFAS and organofluorine materials[6].

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Halogenated Organofluorine Stream) Gen->Seg Store Satellite Accumulation (HDPE + Secondary Containment) Seg->Store Transport Licensed HazMat Transport (RCRA Compliant) Store->Transport Incinerate High-Temp Incineration (>1100°C, 2s residence time) Transport->Incinerate Scrub Alkaline Scrubbing (Neutralize HF, SOx, NOx) Incinerate->Scrub

Figure 1: End-to-end laboratory segregation and high-temperature disposal workflow for organofluorines.

The Mechanism of Thermal Destruction

Understanding the end-of-life mechanism for this chemical builds trust in the required protocols. Why is high-temperature incineration the only acceptable method?

When (4-Cyano-2-fluorophenyl)methanesulfonamide is subjected to thermal oxidation, the incinerator must operate at temperatures exceeding 1100°C with a residence time of at least 2 seconds. This immense thermal energy is required to cleave the robust C-F bonds.

If the temperature is too low, the compound will undergo incomplete combustion, potentially synthesizing highly toxic perfluorinated dioxins or releasing unburnt organofluorines into the atmosphere[4].

Furthermore, the destruction of the molecule yields highly acidic and toxic effluent gases: Hydrogen Fluoride (HF) from the fluorine atom, Sulfur Dioxide (SO2) from the sulfonamide, and Nitrogen Oxides (NOx) from the cyano and amide nitrogens[2]. To prevent atmospheric contamination, the incinerator must be equipped with a wet alkaline scrubber (typically utilizing Sodium Hydroxide, NaOH, or Calcium Hydroxide, Ca(OH)2).

ThermalDestruction Compound (4-Cyano-2-fluorophenyl) methanesulfonamide Heat Thermal Oxidation (+ O2, >1100°C) Compound->Heat Gases Raw Effluent Gases (CO2, H2O, HF, SO2, NOx) Heat->Gases Combustion Scrubber Wet Alkaline Scrubber (+ NaOH / Ca(OH)2) Gases->Scrubber Safe Neutralized Salts (NaF, Na2SO4, NaNO3) Scrubber->Safe Liquid/Solid Waste Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Atmospheric Release

Figure 2: Mechanistic pathway of thermal destruction and subsequent acid gas neutralization.

By utilizing an alkaline scrubber, the dangerous HF and SO2 gases are precipitated out of the exhaust as harmless, solid salts (such as Sodium Fluoride and Sodium Sulfate), which can then be safely deposited in a permitted hazardous waste landfill[3].

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Federal Role in Responding to Potential Risks of Per- and Polyfluoroalkyl Substances (PFAS). EveryCRSReport. Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • PFAS and the EPA Strategic Roadmap: Progress and Challenges. Harvard University. Available at:[Link]

  • DoD Bans Incineration of Materials Containing PFAS. Geosyntec Consultants. Available at: [Link]

Sources

Handling

Advanced Laboratory Safety and Operational Protocol for (4-Cyano-2-fluorophenyl)methanesulfonamide

As a Senior Application Scientist, ensuring the safety and efficacy of laboratory operations is paramount. Handling fluorinated sulfonamides like (4-Cyano-2-fluorophenyl)methanesulfonamide requires a deep understanding o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety and efficacy of laboratory operations is paramount. Handling fluorinated sulfonamides like (4-Cyano-2-fluorophenyl)methanesulfonamide requires a deep understanding of its physicochemical properties to prevent exposure and contamination. This guide provides a self-validating system for researchers and drug development professionals to safely handle, process, and dispose of this critical pharmaceutical intermediate.

Physicochemical Profiling & Hazard Causality

To dictate appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand the molecular behavior of the compound. (4-Cyano-2-fluorophenyl)methanesulfonamide (CAS 401909-16-8[1] / 1258652-56-0[2]) is an off-white to pale beige crystalline powder[3].

  • Moisture Sensitivity : The compound is sensitive to ambient moisture, which can induce hydrolytic degradation or clumping, necessitating storage in tightly closed containers in cool, dry, and well-ventilated environments[3].

  • Fluorinated Aromatic Ring : Fluorinated aromatics can be highly reactive under specific stress conditions. Thermal decomposition or combustion of this compound will evolve highly toxic and corrosive fumes, including hydrogen fluoride (HF), nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO)[4].

  • Sulfonamide Moiety : Sulfonamides are established skin, eye, and respiratory irritants[5]. Inhalation of the fine crystalline powder can cause significant respiratory tract irritation, while direct contact causes serious eye irritation[6].

Table 1: Quantitative Physicochemical & Hazard Summary

Property / HazardValue / SpecificationCausality & Operational Impact
CAS Number 401909-16-8 / 1258652-56-0Unique identifier required for strict SDS tracking and inventory management[1][2].
Molecular Weight 214.22 g/mol Determines stoichiometric calculations for downstream organic synthesis[3].
Melting Point 144 °C – 148 °CSolid state at room temperature; micro-particulate dust generation is the primary inhalation risk[3].
Solubility Soluble in DMSO, DMF; slightly in H₂ORequires organic solvent handling protocols; skin absorption risk increases exponentially in solution[3].
Hazard Profile Eye/Skin/Respiratory IrritantMandates strict barrier protection (gloves, goggles) to prevent mucosal and dermal exposure[5][6].

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire when handling active pharmaceutical intermediates. The following PPE matrix is grounded in to mitigate the specific risks identified above.

Table 2: PPE Requirements and Regulatory Standards

PPE CategorySpecificationRegulatory StandardJustification
Eye/Face Protection Chemical splash-resistant safety goggles.Protects against micro-particulate dust and solvent splashes during dissolution[5].
Skin/Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Prevents dermal irritation[6]. Nitrile provides necessary chemical resistance to DMSO/DMF solvents.
Body Protection Flame-retardant lab coat, closed-toe shoes.Prevents powder accumulation on personal clothing and subsequent skin transfer[7].
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Required if local exhaust ventilation is unavailable or if airborne dust limits are exceeded[5][7].

Operational Workflow & Engineering Controls

Engineering controls are your primary defense. All handling of (4-Cyano-2-fluorophenyl)methanesulfonamide must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.

Step-by-Step Methodology: Safe Weighing and Solubilization Protocol
  • Preparation : Verify fume hood operation via the airflow monitor. Clear the workspace of incompatible materials such as strong oxidizers or strong acids[4].

  • PPE Donning : Don nitrile gloves, safety goggles, and a lab coat[5].

  • Static Mitigation : Because this compound is a crystalline powder[3], use an anti-static weighing boat and an ionizing bar. Causality: This prevents toxic powder aerosolization caused by static cling repelling the particles.

  • Transfer : Using a clean, dry stainless-steel spatula, carefully transfer the required mass of (4-Cyano-2-fluorophenyl)methanesulfonamide to the analytical balance.

  • Solubilization : Transfer the weighed solid to a reaction vial. Slowly add the required volume of DMSO or DMF[3]. Cap the vial immediately and vortex until completely dissolved. Causality: DMSO rapidly penetrates the skin and carries dissolved solutes directly into the bloodstream. Change gloves immediately if a DMSO solution contacts your gloves.

  • Decontamination : Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (e.g., isopropanol) followed by a dry wipe to ensure a self-validating clean workspace.

Accidental Release & Decontamination Protocol

In the event of a powder spill, immediate and methodical action is required to prevent aerosolization and inhalation.

Step-by-Step Methodology: Spill Cleanup
  • Evacuate and Assess : Alert nearby personnel. If the spill is large (>50g) and outside a fume hood, evacuate the immediate area and allow the dust to settle.

  • Upgrade PPE : Don a NIOSH-approved P100 respirator and a second pair of nitrile gloves[5].

  • Containment (Dry Spill) : Do NOT dry sweep. Causality: Dry sweeping aerosolizes the toxic fluorinated sulfonamide dust, drastically increasing the inhalation risk[7].

  • Moistening : Gently mist the spilled powder with a compatible inert liquid (e.g., water or a dilute surfactant solution) to bind the dust[6].

  • Collection : Use a damp absorbent pad or a HEPA-filtered vacuum dedicated to chemical spills to collect the wetted material[6].

  • Surface Decontamination : Wash the spill area with soap and water, followed by an isopropanol wipe to remove any residual organic residue[5].

  • Waste Segregation : Place all cleanup materials into a clearly labeled, sealable hazardous waste container[6].

Disposal & Waste Management

Because this compound contains fluorine, sulfur, and nitrogen, its disposal requires specific incineration protocols to scrub toxic effluents (HF, SOx, NOx)[4].

  • Solid Waste : Collect unused powder and contaminated consumables (weigh boats, wipes) in a dedicated, leak-proof container labeled "Hazardous Solid Waste - Fluorinated Sulfonamides"[6].

  • Liquid Waste : Solutions of the compound in DMSO/DMF must be collected in compatible high-density polyethylene (HDPE) carboys. Label as "Halogenated Organic Waste". Do not mix with aqueous acidic waste.

  • Regulatory Compliance : Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations[6].

Safety Workflow Visualization

The following diagram illustrates the logical flow of safety checks, operational handling, and contingency protocols for this compound.

SafetyWorkflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Crystalline Powder) Start->Weighing Verified Spill Spill Detected? Weighing->Spill Monitor CleanUp Decontamination Protocol (Wet Wipe, No Sweeping) Spill->CleanUp Yes Reaction Solubilization (DMSO/DMF) Spill->Reaction No Waste Waste Segregation (Halogenated Organic Waste) CleanUp->Waste Collect Reaction->Waste Post-Reaction

Operational workflow and spill contingency for handling fluorinated sulfonamides.

References

  • American Elements . "(4-cyano-2-fluorophenyl)methanesulfonamide | CAS 1258652-56-0". americanelements.com. Link

  • LookChem . "N-(4-Cyano-2-fluorophenyl)MethanesulfonaMide CAS NO.401909-16-8". lookchem.com. Link

  • TradeIndia . "N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8". tradeindia.com. Link

  • Fisher Scientific . "Safety Data Sheet: Sulfonamide". fishersci.com. Link

  • Cole-Parmer . "Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide". coleparmer.com. Link

  • AK Scientific, Inc. "Safety Data Sheet: Glimepiride sulfonamide". aksci.com. Link

  • AR Reagent . "Material Safety Data Sheet: TETRAKIS(4-FLUOROPHENYL)BORATE SODIUM DIHYDRATE". ar-reagent.com. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Cyano-2-fluorophenyl)methanesulfonamide
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(4-Cyano-2-fluorophenyl)methanesulfonamide
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